Vn protein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
182299-68-9 |
|---|---|
Molecular Formula |
C7H15NO2 |
Synonyms |
Vn protein |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Regulation of Vitronectin Gene (VTN) Expression
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VTN) is a multifunctional adhesive glycoprotein (B1211001) found in blood plasma and the extracellular matrix (ECM)[1][2]. It plays a pivotal role in various physiological and pathological processes, including cell adhesion, migration, tissue remodeling, coagulation, and complement regulation[3][4][5][6]. Encoded by the VTN gene, vitronectin's expression is tightly controlled at multiple levels, responding to a diverse array of cellular and environmental cues[7][8]. Dysregulation of VTN expression is implicated in conditions such as cancer progression, liver disorders, and vascular diseases[3][9][10].
This technical guide provides an in-depth overview of the core mechanisms governing the regulation of VTN gene expression. We will explore the transcriptional control mediated by key signaling pathways and transcription factors, post-transcriptional modulation, and the experimental methodologies used to investigate these processes.
Transcriptional Regulation of the VTN Gene
The transcription of the VTN gene is a complex process influenced by a network of signaling pathways and transcription factors that respond to extracellular stimuli. The liver is the primary site of vitronectin synthesis, but extrahepatic production has also been documented[8][11][12].
Key Signaling Pathways
Several intracellular signaling cascades have been identified as critical regulators of VTN expression.
2.1.1 NF-κB and ERK Signaling
In human Wharton's jelly-derived mesenchymal stem cells (WJ-MSCs), the expression of VTN is dually regulated by the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK) pathways, particularly under stress conditions like serum starvation.[13][14][15]
-
NF-κB Pathway: This pathway acts as a positive regulator of VTN expression. Under serum starvation, NF-κB is activated, leading to an induction of VTN transcription.[13][14][15]
-
ERK Pathway: Conversely, the ERK pathway functions as a negative regulator . Inhibition of the ERK pathway results in a significant upregulation of VTN expression.[13][14][15]
This interplay suggests that cellular stress can modulate VTN levels by balancing the inputs from these two opposing pathways, thereby affecting cell adhesion and migration.[13][15]
2.1.2 Integrin αvβ3-Mediated Feedback Loop
In human ovarian cancer cells, a positive feedback loop exists where the engagement of integrin αvβ3 by its ligand, vitronectin, stimulates further VTN gene expression[16]. This process is dependent on the activation of Rel transcription factors , which are components of the NF-κB pathway[16]. Disruption of the DNA consensus motif for Rel proteins in the VTN promoter significantly reduces its activity and abolishes its responsiveness to αvβ3 signaling[16]. This feedback mechanism allows tumor cells to modify their microenvironment, potentially enhancing cancer progression[16].
2.1.3 Cytokine and Inflammatory Regulation
VTN is identified as an acute phase reactant, with its expression being regulated by inflammatory stimuli[11].
-
Endotoxin (B1171834) (LPS): In murine models, administration of endotoxin leads to a 2- to 3-fold increase in plasma vitronectin levels and a 4-fold increase in hepatic VTN mRNA levels within 16-72 hours. This response is tissue-specific, as VTN mRNA levels in other organs like the heart, lung, and brain are not significantly affected.[11]
-
TNF-α and TGF-β: Tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β) have been shown to significantly increase the expression of αV integrins, which are key receptors for vitronectin, in hepatocellular carcinoma cell lines. This suggests an indirect regulatory role in the vitronectin-integrin signaling axis.[17]
-
Interleukin-6 (IL-6): Systemic IL-6 can rapidly induce liver VTN expression[12]. This is particularly relevant in the context of cerebral stroke, where increased IL-6 levels may contribute to elevated plasma vitronectin[12].
2.1.4 Hormonal and Neurotransmitter Regulation
-
Cholesterol: In HepG2 cells, vitronectin expression is regulated by cholesterol. Treatment with increasing concentrations of cholesterol or LDL-C leads to an upregulation of VTN at both the mRNA and protein levels.[18]
-
Acetylcholine: Vagal muscarinic signaling acts as a suppressor of VTN expression in the liver. Acetylcholine, but not noradrenaline, was shown to reduce VTN expression in cultured liver cells, an effect mediated by M1/M3 muscarinic receptors.[12]
Key Transcription Factors
The activity of the signaling pathways described above converges on specific transcription factors that bind to regulatory elements in the VTN gene promoter.
-
Rel Family (NF-κB): As mentioned, Rel transcription factors are crucial for the αvβ3-integrin-mediated induction of VTN in ovarian cancer cells[16].
-
SREBP1 and SREBP2: The promoter region of the human VTN gene contains binding sites for Sterol Regulatory Element-Binding Proteins 1 and 2 (SREBPF1 and SREBPF2). This provides a direct mechanistic link for the observed regulation of VTN by cholesterol.[18]
Post-Transcriptional Regulation
Post-transcriptional control adds another layer of complexity to the regulation of gene expression. MicroRNAs (miRNAs) are small non-coding RNA molecules that can suppress gene expression by binding to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression[19][20][21]. While the direct targeting of VTN mRNA by a specific miRNA is still an area of active investigation, correlational studies suggest a potential role. For instance, studies have noted correlations between vitronectin levels and miR-520 and miR-34 in patients with coronary artery stenosis[3]. Given that miRNAs are known to regulate other ECM components like fibronectin and collagen, it is plausible that they also play a role in fine-tuning VTN expression[19][20].
Quantitative Data Summary
The following tables summarize the quantitative changes in VTN expression in response to various regulatory factors as reported in the literature.
Table 1: Regulation of VTN mRNA Expression
| Regulator | Model System | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| Endotoxin (LPS) | Murine Liver (in vivo) | Upregulation | 4-fold increase | [11] |
| Cholesterol (75 µM) | HepG2 Cells | Upregulation | ~1.5-fold increase | [18] |
| LDL-C (100 µg/ml) | HepG2 Cells | Upregulation | ~1.7-fold increase | [18] |
| ERK Pathway Inhibitor | WJ-MSCs (serum-deprived) | Upregulation | Strong upregulation | [13] |
| NF-κB Pathway Inhibitor | WJ-MSCs (serum-deprived) | Downregulation | Significant reduction | [13] |
| Acetylcholine | AML Hepatocyte Cells | Downregulation | Significant reduction |[12] |
Table 2: Regulation of Vitronectin Protein Expression
| Regulator | Model System | Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| Endotoxin (LPS) | Murine Plasma (in vivo) | Upregulation | 2- to 3-fold increase | [11] |
| Cholesterol (75 µM) | HepG2 Cells | Upregulation | ~1.8-fold increase | [18] |
| Comparison | Venous vs. Arterial SMCs | Lower in Venous | 47 ± 16% less in VpSMCs |[22] |
Key Experimental Protocols
Understanding the regulation of VTN gene expression relies on a variety of established molecular biology techniques[23][24][25].
General Experimental Workflow
A typical investigation into the regulation of VTN expression follows a logical progression from cellular treatment to molecular analysis.
Quantitative Real-Time PCR (qRT-PCR)
This is the most sensitive technique for detecting and quantifying mRNA levels[23][24].
-
RNA Isolation: Extract total RNA from control and treated cells using a commercial kit (e.g., TRIzol, RNeasy). Assess RNA quality and quantity using spectrophotometry.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[24]
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the VTN gene, a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and DNA polymerase.[24]
-
Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence emitted during amplification, which is proportional to the amount of PCR product.[26]
-
Data Analysis: Determine the cycle threshold (Ct) for VTN and a housekeeping gene (e.g., GAPDH, ACTB) in each sample. Calculate the relative expression of VTN mRNA using the ΔΔCt method.
Western Blotting
This technique is used to detect and quantify the level of vitronectin protein in cell lysates or conditioned media[23][25].
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Blocking: Block non-specific binding sites on the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to vitronectin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the VTN promoter in response to specific stimuli[18][23].
-
Construct Preparation: Clone the promoter region of the human VTN gene upstream of a reporter gene, such as firefly luciferase, in an expression vector. Site-directed mutagenesis can be used to disrupt specific transcription factor binding sites.[16]
-
Transfection: Co-transfect the reporter construct into cells along with a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: Treat the transfected cells with the compound or stimulus of interest (e.g., cholesterol, signaling pathway inhibitors).
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.[23]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase activity between treated and untreated cells to determine the effect on promoter activity.
Conclusion
The regulation of vitronectin gene (VTN) expression is a multifaceted process controlled by a sophisticated network of signaling pathways, transcription factors, and potentially post-transcriptional mechanisms. Key regulatory inputs include inflammatory signals (LPS, IL-6), cellular stress (serum starvation), metabolic factors (cholesterol), and neurotransmitters (acetylcholine), which modulate the activity of the NF-κB, ERK, and SREBP pathways. Furthermore, a compelling positive feedback loop involving integrin αvβ3 highlights how cells can actively remodel their own microenvironment by upregulating VTN.
A thorough understanding of these regulatory networks is crucial for researchers and drug development professionals. Targeting the specific pathways that control VTN expression could offer novel therapeutic strategies for a range of pathologies, from metastatic cancers that exploit the vitronectin-integrin axis to inflammatory and fibrotic liver diseases where VTN deposition is a key feature. Future research focusing on the direct role of miRNAs and epigenetic modifications will further illuminate the intricate control of this vital glycoprotein.
References
- 1. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. VTN vitronectin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. VTN vitronectin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Vitronectin - Wikipedia [en.wikipedia.org]
- 7. Regulation of gene expression - Wikipedia [en.wikipedia.org]
- 8. Constitutive and regulated expression of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VTN vitronectin - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 10. Vitronectin in liver disorders: biochemical and immunohistochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitronectin gene expression in vivo. Evidence for extrahepatic synthesis and acute phase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver vitronectin release into the bloodstream increases due to reduced vagal muscarinic signaling after cerebral stroke in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Vitronectin acts as a key regulator of adhesion and migration in human umbilical cord-derived MSCs under different stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrin αvβ3 promotes vitronectin gene expression in human ovarian cancer cells by implicating rel transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Expression, regulation, and function of alpha V integrins in hepatocellular carcinoma: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Roles for microRNAs in the regulation of cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. miRNAs regulate expression and function of extracellular matrix molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of miRNAs in regulating gene expression networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. news-medical.net [news-medical.net]
- 24. lifesciences.danaher.com [lifesciences.danaher.com]
- 25. bio-rad.com [bio-rad.com]
- 26. Video: Gene Expression Research: Concepts and Techniques [jove.com]
A Technical Guide to the Role of Vitronectin in Extracellular Matrix Remodeling
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanisms of Vitronectin in ECM Remodeling
Vitronectin's influence on the ECM is multifaceted, primarily revolving around three core activities: mediating cell-matrix adhesion, regulating pericellular proteolysis, and modulating growth factor signaling.
Cell Adhesion, Spreading, and Migration via Integrins
Vitronectin serves as a critical ligand for several members of the integrin family of transmembrane receptors, which physically link the ECM to the intracellular cytoskeleton.
-
Signal Transduction: Upon binding vitronectin, integrins cluster and recruit a host of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. This "outside-in" signaling activates intracellular pathways that control cell behavior. Key pathways include:
-
Focal Adhesion Kinase (FAK) and Src Family Kinases: These are among the first kinases activated upon integrin engagement, leading to phosphorylation of numerous downstream targets.
-
Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This cascade is crucial for cell survival, growth, and proliferation. Vitronectin-αvβ3 engagement can sustain mTOR activation, promoting protein synthesis required for cell invasion, even under hypoxic conditions.[5][6]
-
MAPK Pathways (ERK, JNK): Vitronectin binding can activate the ERK and JNK signaling pathways, which in turn regulate the expression of genes involved in ECM remodeling, such as matrix metalloproteinases (MMPs).[7]
-
Regulation of Pericellular Proteolysis
ECM remodeling requires a delicate balance between the deposition of new matrix components and the degradation of old ones. Vitronectin is a central player in controlling the proteolytic enzymes responsible for this degradation.
-
-
Interaction with Matrix Metalloproteinases (MMPs): Vitronectin's relationship with MMPs is bidirectional.
-
Vitronectin as a Substrate: Vitronectin can be degraded by several MMPs, including MMP-2, MMP-3, MMP-7, and MMP-9, contributing to its turnover during tissue remodeling.
-
Induction of MMP Expression: Vitronectin-integrin signaling can induce the expression and activity of MMPs. For example, adhesion to vitronectin can upregulate MMP-2 and MMP-9, enhancing the invasive capacity of cells.[7]
-
Modulation of Growth Factor Signaling
Vitronectin can directly bind to and modulate the activity of growth factors, integrating ECM signals with soluble cues. A key example is its interaction with Vascular Endothelial Growth Factor (VEGF). Multimeric vitronectin binds to VEGF and enhances VEGF-induced activation of its receptor, VEGFR-2, and downstream Src signaling. This potentiates the pro-angiogenic effects of VEGF, such as endothelial cell migration and capillary formation, demonstrating how vitronectin in the matrix can amplify growth factor signals.
Quantitative Data: Concentrations and Binding Affinities
The interactions governing vitronectin's function are characterized by specific binding affinities and physiological concentrations.
| Parameter | Value | Context / Method |
| Physiological Concentration | ||
| Plasma Vitronectin (Healthy) | 200 - 500 µg/mL | ELISA / Immunoassay |
| Plasma Vitronectin (Neuroblastoma) | 52.4 - 870 µg/mL (Median: 218 µg/mL) | ELISA of patient samples.[9] |
| Binding Affinities (Kd) | ||
| Active PAI-1 ↔ Vitronectin (SMB) | ~0.1 - 1 nM | High-affinity interaction. |
| Latent PAI-1 ↔ Vitronectin (Site 2) | 94 ± 27 nM | Low-affinity interaction outside the SMB domain.[1] |
| Engineered Peptide ↔ αvβ3 Integrin | 780 pM - 15 nM | High-affinity engineered ligands binding to αvβ3-expressing cells.[7] |
| Functional Inhibition (IC50) | ||
| Peptide Inhibition of Cell Adhesion | 9.9 - 650 nM | IC50 for engineered peptides blocking αvβ3-mediated cell adhesion to vitronectin.[7] |
Key Signaling Pathways and Logical Relationships
Visualizing the complex interactions of vitronectin is crucial for understanding its central role in ECM remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a site on PAI-1 that binds to vitronectin outside of the somatomedin B domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 8. ibidi.com [ibidi.com]
- 9. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 10. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 11. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Vitronectin with Integrin αVβ3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the extracellular matrix (ECM) protein vitronectin and the cell surface receptor integrin αVβ3 is a critical process implicated in a myriad of physiological and pathological events, including cell adhesion, migration, proliferation, angiogenesis, and tumor metastasis.[1][2] Integrin αVβ3, also known as the vitronectin receptor, recognizes the exposed Arginine-Glycine-Aspartic acid (RGD) sequence within vitronectin, initiating a cascade of intracellular signaling events that dictate cellular behavior.[1][2] This technical guide provides a comprehensive overview of the vitronectin-integrin αVβ3 interaction, focusing on quantitative binding data, detailed experimental protocols, and the intricate signaling pathways involved.
Quantitative Analysis of Vitronectin-Integrin αVβ3 Binding
The binding affinity between vitronectin and integrin αVβ3 is remarkably high, signifying a stable and potent interaction. Quantitative measurements have revealed a dissociation constant (Kd) of less than 1 picomolar (pM), indicating an almost irreversible binding under standard conditions. Dissociation of vitronectin from αVβ3 is typically observed only in the presence of inhibitors. In contrast, fibronectin, another RGD-containing ECM protein, binds to integrin αVβ3 with a significantly lower affinity, demonstrating the specificity of this interaction.
Below is a summary of the available quantitative data for the interaction of ligands and inhibitors with integrin αVβ3.
Table 1: Binding Affinity of Ligands to Integrin αVβ3
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| Vitronectin | < 1 pM | Biolayer Interferometry | [3] |
| Fibronectin | 53.98 nM | Biolayer Interferometry | [3] |
Table 2: Inhibitory Potency of Various Compounds on Vitronectin-Integrin αVβ3 Interaction
| Inhibitor | IC50 | Assay | Reference |
| Cilengitide | 4 nM | Inhibition of vitronectin binding | [4][5] |
| TDI-4161 | 0.050 ± 0.017 µM | Inhibition of cell adhesion to vitronectin | [6] |
| TDI-3761 | 0.125 ± 0.019 µM | Inhibition of cell adhesion to vitronectin | [6] |
| Cyclo(-RGDyK) | 20 nM | Inhibition of vitronectin binding | [4] |
| Engineered AgRP peptides | 9.9 to 650 nM | Inhibition of cell adhesion to vitronectin | [7] |
Signaling Pathways Activated by Vitronectin-Integrin αVβ3 Interaction
The engagement of integrin αVβ3 by vitronectin triggers a complex network of intracellular signaling pathways that regulate key cellular functions. This "outside-in" signaling is primarily initiated by the clustering of integrins and the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunit.
Key signaling molecules and pathways activated downstream of the vitronectin-integrin αVβ3 interaction include:
-
Focal Adhesion Kinase (FAK): Upon integrin ligation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[8] This creates a high-affinity binding site for the SH2 domain of Src family kinases.[8]
-
Src Family Kinases (Src): The recruitment of Src to phosphorylated FAK leads to the formation of a dual kinase complex.[5][9] Src then phosphorylates other substrates, amplifying the downstream signal.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The FAK/Src complex can activate the PI3K/Akt pathway, a critical signaling cascade for cell survival, proliferation, and migration.[3][6][10]
-
NF-κB Signaling: The interaction between vitronectin and αVβ3 has been shown to induce the activation of the transcription factor NF-κB, which is crucial for cell survival, particularly in anchorage-independent conditions.
Below is a diagram illustrating the major signaling pathways emanating from the vitronectin-integrin αVβ3 interaction.
References
- 1. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Substrate specificity of alpha(v)beta(3) integrin-mediated cell migration and phosphatidylinositol 3-kinase/AKT pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src, PKCα, and PKCδ are required for αvβ3 integrin-mediated metastatic melanoma invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibronectin promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and Fibronectin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the integrins α5β1 and αvβ3 and focal adhesion kinase (FAK) during arteriogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibronectin promotes tumor progression through integrin αvβ3/PI3K/AKT/SOX2 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Vitronectin: Protein Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin Protein Structure
Human vitronectin is a 75 kDa glycoprotein (B1211001) composed of 478 amino acid residues, with about one-third of its mass contributed by carbohydrates.[3] It is primarily synthesized in the liver and circulates in the blood at concentrations of 200–400 μg/mL.[1] Vitronectin can exist as a single-chain monomer or as a proteolytically cleaved two-chain form, where the two chains are linked by a disulfide bond.[3][4] The protein's multifaceted nature stems from its distinct domains, each with specific binding affinities and functions.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | ~75 kDa (single chain) | [3] |
| 65 kDa and 10 kDa (two-chain form) | [4] | |
| Amino Acid Residues | 478 | [3] |
| Plasma Concentration | 200–400 μg/mL | [1] |
| Domain | Residue Positions (Human Vitronectin) | Reference(s) |
| Somatomedin B (SMB) Domain | 1-39 | [3] |
| RGD Motif | 45-47 | [3] |
| Central Hemopexin-like Domain | 131-342 | [3] |
| C-terminal Hemopexin-like Domain | 347-459 | [3] |
| Heparin-Binding Domain | 341-380 | [5] |
Core Domains and Their Functions
The functional versatility of vitronectin is encoded within its modular domain architecture.
Somatomedin B (SMB) Domain
Arginine-Glycine-Aspartate (RGD) Motif
Immediately following the SMB domain is the highly conserved Arginine-Glycine-Aspartate (RGD) sequence at residues 45-47.[3] This tripeptide motif is a canonical recognition site for several members of the integrin family of cell adhesion receptors, most notably the vitronectin receptor, αvβ3.[2][3] The engagement of the RGD motif by integrins is a fundamental mechanism for cell attachment and spreading on the extracellular matrix.[2][8] This interaction triggers intracellular signaling cascades that influence cell survival, proliferation, and migration.[8]
Hemopexin-like Domains
Heparin-Binding Domain
A polycationic region located within the C-terminal hemopexin-like domain (residues 341-380) constitutes the primary high-affinity heparin-binding site.[5][13] This domain is rich in basic amino acid residues and is responsible for vitronectin's interaction with heparin and other sulfated glycosaminoglycans.[13] This binding is thought to regulate vitronectin's conformation and its incorporation into the extracellular matrix.[13] Furthermore, this domain plays a role in the inhibition of the membrane attack complex of the complement system.[1]
Experimental Protocols
Purification of Vitronectin from Human Plasma by Heparin Affinity Chromatography
This method provides a straightforward approach to obtaining highly pure vitronectin.[14][15]
-
Preparation of Serum: Obtain serum from human plasma by the addition of calcium to initiate clotting, followed by centrifugation to remove the clot.[14]
-
Activation of Heparin-Binding Activity: Treat the serum with 8 M urea (B33335) to unfold vitronectin and expose its heparin-binding domain.[14]
-
Heparin-Sepharose Chromatography: Load the urea-treated serum onto a heparin-Sepharose column equilibrated with a buffer containing 8 M urea. The activated vitronectin will bind to the heparin resin.[14]
-
Washing: Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elution: Elute the bound vitronectin using a buffer containing 8 M urea and 0.5 M NaCl.[14]
-
Dialysis and Storage: Dialyze the eluted fractions against a suitable buffer (e.g., PBS) to remove urea and salt. Store the purified vitronectin at -20°C or below.[16]
Vitronectin Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to vitronectin-coated surfaces.[9][11][17]
-
Coating of Culture Plates:
-
Dilute purified vitronectin to a working concentration of 1-5 µg/mL in sterile PBS.[11]
-
Add the diluted vitronectin solution to the wells of a multi-well plate, ensuring the entire surface is covered.
-
Incubate the plate for at least 1 hour at room temperature or overnight at 4°C.[15][16]
-
Aspirate the coating solution and wash the wells with PBS.
-
Block non-specific binding by incubating the wells with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.
-
Wash the wells again with PBS before adding cells.
-
-
Cell Seeding:
-
Harvest cells of interest and resuspend them in a serum-free medium.
-
Seed the cells into the vitronectin-coated and control (BSA-coated) wells at a desired density.
-
Incubate the plate at 37°C for a specified period (e.g., 30-90 minutes) to allow for cell attachment.[11]
-
-
Washing and Staining:
-
Quantification:
-
Wash the wells with water to remove excess stain.
-
Solubilize the stain from the cells using a destaining solution (e.g., 10% acetic acid or 1% SDS).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm) using a plate reader. The absorbance is directly proportional to the number of adherent cells.
-
Visualizations
Vitronectin Domain Organization
References
- 1. The interaction between uPAR and vitronectin triggers ligand-independent adhesion signalling by integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 4. Integrin - Wikipedia [en.wikipedia.org]
- 5. The Plasminogen Activator Inhibitor PAI-1 Controls in Vivo Tumor Vascularization by Interaction with Proteases, Not Vitronectin: Implications for Antiangiogenic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Novel Purification of Vitronectin from Human Plasma by Heparin Affinity Chromatography [jstage.jst.go.jp]
- 9. Vitronectin Cell Adhesion Assay (VCAA) [sciencellonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. stemcell.com [stemcell.com]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. Novel purification of vitronectin from human plasma by heparin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. advancedbiomatrix.com [advancedbiomatrix.com]
- 17. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
A Technical Guide to the Post-Translational Modifications of Vitronectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (Vn) is a crucial glycoprotein (B1211001) found in blood plasma, the extracellular matrix (ECM), and bone. It plays a pivotal role in a multitude of physiological and pathological processes, including cell adhesion, migration, coagulation, fibrinolysis, and immune defense. The functional versatility of vitronectin is significantly expanded by a range of post-translational modifications (PTMs). These modifications, which occur after the protein is synthesized, can alter its structure, stability, and interactions with other molecules, thereby modulating its biological activity. This technical guide provides an in-depth exploration of the key post-translational modifications of vitronectin, offering insights into their functional consequences, the experimental methodologies used for their characterization, and their implications for disease and drug development.
Core Post-Translational Modifications of Vitronectin
Vitronectin undergoes several critical post-translational modifications that regulate its function. These include glycosylation, phosphorylation, sulfation, and proteolytic cleavage.
Glycosylation
Glycosylation, the attachment of sugar moieties to the protein backbone, is a prominent PTM of vitronectin. It is known to be N- and O-glycosylated. N-glycosylation occurs at specific asparagine residues within the consensus sequence Asn-X-Ser/Thr, while O-glycosylation typically occurs on serine or threonine residues.
Quantitative Data on Vitronectin Glycosylation
| Modification Site | Type of Glycan | Functional Impact | References |
| Asn86 | N-linked | Influences protein folding and stability. Alterations in glycosylation patterns at this site have been observed in hepatocellular carcinoma. | [1] |
| Asn169 | N-linked | Affects interactions with binding partners and cellular receptors. | [1] |
| Asn242 | N-linked | Contributes to the overall structure and function of the protein. | [1] |
| Thr50, Thr57 | O-linked | Phosphorylation at these sites by CK2 enhances cell adhesion and spreading. | [2] |
Experimental Protocol: Analysis of N-Glycosylation of Vitronectin
This protocol outlines a typical workflow for the characterization of N-linked glycans on vitronectin using mass spectrometry.
1. Immunoprecipitation of Vitronectin:
-
Objective: To isolate vitronectin from a complex biological sample like human plasma.
-
Method:
-
Incubate human plasma with an anti-vitronectin monoclonal antibody coupled to protein A/G magnetic beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers (e.g., high salt buffer, low salt buffer, and a final wash with a buffer compatible with enzymatic digestion) to remove non-specifically bound proteins.
-
Elute the captured vitronectin from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
2. In-solution Tryptic Digestion:
-
Objective: To digest the purified vitronectin into smaller peptides for mass spectrometry analysis.
-
Method:
-
Denature the eluted vitronectin in a buffer containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate the free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the solution to reduce the concentration of the denaturing agent and add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
3. Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides:
-
Objective: To selectively enrich for glycopeptides from the complex mixture of tryptic peptides.
-
Method:
-
Condition a HILIC micro-column with a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
Load the tryptic digest onto the column. The hydrophilic glycopeptides will be retained on the stationary phase, while the more hydrophobic non-glycosylated peptides will flow through.
-
Wash the column with the high organic solvent to remove any remaining non-glycosylated peptides.
-
Elute the enriched glycopeptides with a lower organic solvent concentration (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
4. Mass Spectrometry Analysis:
-
Objective: To identify and characterize the enriched glycopeptides.
-
Method:
-
Analyze the enriched glycopeptide fraction by nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-MS/MS).
-
Employ different fragmentation techniques, such as Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), to obtain information about both the peptide backbone and the attached glycan structures.[1]
-
Utilize specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequence and the attached glycan composition.
-
Experimental Workflow for N-Glycosylation Analysis
Figure 1. Workflow for N-glycosylation analysis of vitronectin.
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key regulatory PTM for vitronectin. It is involved in modulating vitronectin's interaction with other proteins and its role in cell signaling.
Quantitative Data on Vitronectin Phosphorylation
| Modification Site | Kinase | Functional Impact | References |
| Ser378 | Protein Kinase A (PKA) | Phosphorylation by PKA released from platelets is a major modification in blood. | [3] |
| Ser362 | Protein Kinase C (PKC) | Attenuates cleavage by plasmin, potentially regulating plasminogen activation. | [3] |
| Thr50, Thr57 | Casein Kinase 2 (CK2) | Enhances cell adhesion and spreading via the αvβ3 integrin and the PI3K/Akt pathway. | [2] |
Experimental Protocol: Phosphorylation Site Analysis of Vitronectin
This protocol describes a method for identifying phosphorylation sites on vitronectin.
1. In vitro Kinase Assay (Optional):
-
Objective: To confirm direct phosphorylation of vitronectin by a specific kinase.
-
Method:
-
Incubate purified recombinant vitronectin with the active form of the kinase of interest (e.g., PKC, CK2) in a kinase buffer containing ATP (and [γ-³²P]ATP for radioactive detection).
-
Incubate at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody.
-
2. Enrichment of Phosphopeptides:
-
Objective: To isolate phosphopeptides from a digest of vitronectin.
-
Method:
-
Perform tryptic digestion of vitronectin as described in the glycosylation protocol.
-
Enrich for phosphopeptides using either Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
For TiO₂ enrichment, acidify the peptide mixture and load it onto a TiO₂ column. Wash with a low-pH, high organic solvent to remove non-phosphorylated peptides. Elute the phosphopeptides with a high-pH buffer.
-
3. Mass Spectrometry Analysis:
-
Objective: To identify the specific phosphorylation sites.
-
Method:
-
Analyze the enriched phosphopeptide fraction by nano-LC-MS/MS.
-
Utilize fragmentation methods like Electron Transfer Dissociation (ETD) or HCD, which are effective for localizing the labile phosphate group on the peptide backbone.
-
Search the MS/MS data against a protein database, specifying phosphorylation as a variable modification, to identify the modified residues.
-
Signaling Pathway: CK2 Phosphorylation of Vitronectin and Cell Adhesion
Figure 2. CK2-mediated phosphorylation of vitronectin enhances cell adhesion.
Sulfation
Tyrosine sulfation is another important PTM of vitronectin that can influence its protein-protein interactions.
Quantitative Data on Vitronectin Sulfation
| Modification Site | Stoichiometry | Functional Impact | References |
| Tyr56, Tyr59 | Approximately 2 mol of tyrosine sulfate (B86663) per mol of S-protein (vitronectin). | May stabilize the conformation of vitronectin and play a role in its binding to thrombin-antithrombin III complexes. | [4] |
Experimental Protocol: Analysis of Tyrosine Sulfation
This protocol details a method for identifying tyrosine sulfation sites.
1. Metabolic Labeling (Optional):
-
Objective: To specifically label sulfated proteins.
-
Method:
-
Culture cells that produce vitronectin (e.g., HepG2 cells) in a medium containing [³⁵S]sulfate.
-
Isolate vitronectin from the culture medium by immunoprecipitation.
-
Analyze the immunoprecipitated protein by SDS-PAGE and autoradiography to confirm sulfation.
-
2. Mass Spectrometry Analysis:
-
Objective: To identify the specific tyrosine sulfation sites.
-
Method:
-
Perform tryptic digestion of vitronectin.
-
Analyze the peptide mixture by nano-LC-MS/MS.
-
Tyrosine sulfation adds 80 Da to the mass of the peptide. Search the MS/MS data for this mass shift on tyrosine residues.
-
Since phosphorylation and sulfation are isobaric, it is crucial to differentiate between them. This can be achieved by treating the sample with alkaline phosphatase, which will remove phosphate groups but not sulfate groups.[5]
-
Proteolytic Cleavage
Vitronectin can be proteolytically cleaved, resulting in a two-chain form. This cleavage can be influenced by genetic polymorphisms.
Quantitative Data on Vitronectin Proteolysis
| Cleavage Site | Influencing Factor | Functional Impact | References |
| Arg379-Ala380 | A polymorphism at position 381 (Methionine or Threonine). The presence of Threonine at position 381 increases susceptibility to cleavage. | The two-chain form may have different biological activities compared to the single-chain form. | [6] |
| Arg361-Ser362 | Cleaved by plasmin. | This cleavage is attenuated by PKC-mediated phosphorylation at Ser362. | [3] |
Experimental Protocol: Proteolytic Cleavage Assay
This protocol can be used to assess the cleavage of vitronectin by a specific protease.
1. In vitro Cleavage Reaction:
-
Objective: To determine if a protease can cleave vitronectin.
-
Method:
-
Incubate purified vitronectin with the protease of interest (e.g., plasmin) in an appropriate reaction buffer.
-
Take aliquots at different time points.
-
Stop the reaction by adding a protease inhibitor or SDS-PAGE loading buffer.
-
2. Analysis of Cleavage Products:
-
Objective: To visualize and identify the cleavage fragments.
-
Method:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or silver staining.
-
To identify the cleavage site, the protein bands corresponding to the cleavage fragments can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry for N-terminal sequencing of the fragments.
-
Logical Relationship: Influence of Polymorphism and Phosphorylation on Proteolysis
Figure 3. Factors influencing the proteolytic cleavage of vitronectin.
Functional Implications and Signaling Pathways
The PTMs of vitronectin have profound effects on its function, particularly in mediating cell adhesion, migration, and signaling. Vitronectin primarily interacts with cells through integrin receptors, and its PTMs can modulate these interactions.
Vitronectin-Integrin Signaling
Vitronectin's RGD (Arg-Gly-Asp) sequence is a key binding site for several integrins, including αvβ3 and αvβ5. The binding of vitronectin to integrins triggers intracellular signaling cascades that regulate cell behavior.
Signaling Pathway: Vitronectin, Integrins, and Downstream Effectors
Figure 4. Overview of vitronectin-integrin mediated signaling pathways.
Studies have shown that the expression of vitronectin itself can be regulated by signaling pathways such as ERK and NF-κB. For instance, the ERK pathway can negatively regulate vitronectin expression, while NF-κB can act as a positive regulator.[7] This creates a complex feedback loop where vitronectin influences signaling pathways that, in turn, control its own expression.
Conclusion
The post-translational modifications of vitronectin are critical determinants of its diverse biological functions. Glycosylation, phosphorylation, sulfation, and proteolytic cleavage fine-tune its interactions with cellular receptors and other ECM components, thereby regulating key cellular processes. A thorough understanding of these PTMs and the methodologies to study them is essential for researchers in cell biology, cancer research, and regenerative medicine. For drug development professionals, targeting the enzymes responsible for these modifications or developing therapeutics that recognize specific PTM-defined conformations of vitronectin could offer novel strategies for treating a range of diseases where vitronectin plays a pathological role. This technical guide provides a foundational understanding and practical framework for investigating the complex world of vitronectin's post-translational modifications.
References
- 1. Sulfation of two tyrosine-residues in human complement S-protein (vitronectin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilicon.com [hilicon.com]
- 3. hilicon.com [hilicon.com]
- 4. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment of Glycopeptides Using PolyHYDROXYETHYL A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Profiling of Post-translational Modifications by Immunoaffinity Enrichment and LC-MS/MS in Cancer Serum without Immunodepletion - PMC [pmc.ncbi.nlm.nih.gov]
Vitronectin Localization and Function: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of vitronectin, a key glycoprotein (B1211001) involved in a multitude of physiological and pathological processes. We will delve into its localization across various tissue types, its intricate signaling pathways, and the experimental methodologies employed to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction
Vitronectin (VTN) is a 75 kDa glycoprotein synthesized predominantly by the liver and found in abundance in the serum, extracellular matrix (ECM), and bone.[1] It plays a crucial role in cell adhesion, migration, coagulation, fibrinolysis, and complement inhibition.[2][3] Its involvement in such diverse biological processes makes it a protein of significant interest in both fundamental research and as a potential therapeutic target.
Vitronectin Localization in Human Tissues
Vitronectin exhibits a wide distribution throughout the human body, with its presence and concentration varying significantly between different tissues and in pathological states. While primarily produced by hepatocytes, vitronectin is also synthesized by other cell types, contributing to its localization in the ECM of various organs.[2][4]
Quantitative Distribution of Vitronectin
The following table summarizes the quantitative data available on vitronectin localization in different human tissues under normal and pathological conditions.
| Tissue/Compartment | Condition | Method | Quantitative Data | Reference |
| Plasma/Serum | Normal | ELISA | 200-300 µg/mL | [4] |
| Lung | Non-cancer | Immunohistochemistry | ECM: 4.9% area; Surface Epithelium: 7.3% area; Glandular Epithelium: 3.3% area | [5] |
| Lung Cancer | Immunohistochemistry | No significant difference compared to non-cancer | [5] | |
| Asthma | Immunohistochemistry | Significantly lower expression in tracheobronchial epithelium compared to controls | [2] | |
| COPD | Immunohistochemistry | Lower expression of the 65-kDa isoform in bronchial surface epithelium | [2] | |
| Kidney | Diabetic Nephropathy | Immunoelectron Microscopy | Increased immunoreactive sites in the glomerular basement membrane and mesangial matrix | [6] |
| Chronic Kidney Disease | Mass Spectrometry | Upregulated in the decellularized kidney tissue scaffold | [7] | |
| Liver | Normal | Immunohistochemistry | Observed in the portal area | [8] |
| Chronic Hepatitis/Cirrhosis | Immunohistochemistry | Found in connective tissue around portal and central veins, and areas of necrosis | [8] | |
| Brain | Alzheimer's Disease | Immunohistochemistry | Stains senile plaques and neurofibrillary tangles | [9] |
| Normal Adult | In Situ Hybridization | Expressed by pericytes of the subventricular zone | [10] | |
| Gastric Tissue | Gastric Cancer | Immunohistochemistry | Markedly elevated expression in cancer tissues compared to adjacent normal tissues | [11] |
| Breast Tissue | Breast Cancer | Reverse Phase Protein Array | Amplified levels in serum of breast cancer patients | [12] |
| Atherosclerotic Plaques | Atherosclerosis | In Situ Hybridization & Immunohistochemistry | Strong protein and mRNA expression in the intima and media | [4] |
Key Signaling Pathways Involving Vitronectin
Vitronectin exerts its biological functions primarily through interactions with cell surface receptors, most notably integrins of the αv family (αvβ3 and αvβ5) and the urokinase plasminogen activator receptor (uPAR).[3][13] These interactions trigger downstream signaling cascades that regulate cell survival, proliferation, migration, and matrix remodeling.
Vitronectin-Integrin Signaling
The interaction between the Arginine-Glycine-Aspartic acid (RGD) motif of vitronectin and αv integrins is a critical event in cell adhesion and signaling.[3] This binding activates several downstream pathways:
-
PI3K/Akt Pathway: Activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt is a central event in vitronectin-mediated cell survival and proliferation.[3][12]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway is also activated upon vitronectin-integrin engagement, contributing to cell migration and proliferation.[3]
-
mTOR Pathway: In cancer cells, vitronectin can stimulate mTOR activity through the PI3K/Akt pathway, promoting protein synthesis and invasion.[14]
-
FAK Signaling: Focal adhesion kinase (FAK) is a key mediator of integrin signaling. However, in some contexts, vitronectin can inhibit FAK signaling.[15]
Vitronectin and PAI-1 Interaction
Experimental Protocols
The study of vitronectin localization and function relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Vitronectin Detection in Tissues
This protocol outlines the general steps for detecting vitronectin in formalin-fixed, paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Blocking:
- Wash slides in Tris-buffered saline (TBS).
- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
- Rinse with TBS.
- Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 30 minutes.
4. Primary Antibody Incubation:
- Incubate sections with a primary antibody against vitronectin (diluted in blocking buffer) overnight at 4°C.
5. Secondary Antibody and Detection:
- Wash slides in TBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- Wash slides in TBS.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash slides in TBS.
- Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
6. Counterstaining and Mounting:
- Counterstain with hematoxylin.
- Dehydrate through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
// Nodes
Start [label="Paraffin-Embedded\nTissue Section", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Deparaffinization [label="Deparaffinization\n& Rehydration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AntigenRetrieval [label="Antigen Retrieval", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PrimaryAb [label="Primary Antibody\n(anti-Vitronectin)", fillcolor="#34A853", fontcolor="#FFFFFF"];
SecondaryAb [label="Secondary Antibody\n& Detection (ABC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Development [label="Chromogen\nDevelopment (DAB)", fillcolor="#FBBC05", fontcolor="#202124"];
Counterstain [label="Counterstaining\n& Mounting", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Microscopic\nAnalysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Deparaffinization;
Deparaffinization -> AntigenRetrieval;
AntigenRetrieval -> Blocking;
Blocking -> PrimaryAb;
PrimaryAb -> SecondaryAb;
SecondaryAb -> Development;
Development -> Counterstain;
Counterstain -> End;
}
Enzyme-Linked Immunosorbent Assay (ELISA) for Vitronectin Quantification
This protocol describes a sandwich ELISA for the quantitative measurement of vitronectin in biological fluids like serum or plasma.
1. Plate Coating:
- Coat a 96-well microplate with a capture antibody against vitronectin overnight at 4°C.
2. Blocking:
- Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
- Wash the plate.
- Add standards (recombinant vitronectin of known concentrations) and samples to the wells.
- Incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
- Wash the plate.
- Add a biotinylated detection antibody against vitronectin to each well.
- Incubate for 1 hour at room temperature.
5. Enzyme Conjugate Incubation:
- Wash the plate.
- Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
- Incubate for 30 minutes at room temperature.
6. Substrate Development:
- Wash the plate.
- Add a TMB substrate solution to each well.
- Incubate in the dark for 15-30 minutes.
7. Reaction Stopping and Reading:
- Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
8. Data Analysis:
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of vitronectin in the samples by interpolating their absorbance values on the standard curve.
// Nodes
Start [label="Coat Plate with\nCapture Antibody", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Blocking [label="Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample [label="Add Samples\n& Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DetectionAb [label="Add Biotinylated\nDetection Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"];
Enzyme [label="Add Streptavidin-HRP", fillcolor="#34A853", fontcolor="#FFFFFF"];
Substrate [label="Add TMB Substrate", fillcolor="#FBBC05", fontcolor="#202124"];
Stop [label="Stop Reaction\n& Read Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="Calculate\nConcentration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
Start -> Blocking;
Blocking -> Sample;
Sample -> DetectionAb;
DetectionAb -> Enzyme;
Enzyme -> Substrate;
Substrate -> Stop;
Stop -> End;
}
Conclusion
Vitronectin is a multifaceted protein with a widespread distribution and involvement in critical cellular processes. Its altered expression and localization in various diseases, including cancer and fibrosis, underscore its importance as a potential biomarker and therapeutic target. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate the complex roles of vitronectin in health and disease.
References
- 1. Vitronectin - Wikipedia [en.wikipedia.org]
- 2. Vitronectin Expression in the Airways of Subjects with Asthma and Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]
- 3. atsjournals.org [atsjournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Alterations of vitronectin and its receptor alpha(v) integrin in the rat renal glomerular wall during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
- 8. Distribution of vitronectin in plasma and liver tissue: relationship to chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of vitronectin, its receptor and beta-3 integrin in Alzheimer brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitronectin from brain pericytes promotes adult forebrain neurogenesis by stimulating CNTF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Over-expression of vitronectin correlates with impaired survival in gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional role of vitronectin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Vitronectin from brain pericytes promotes adult forebrain neurogenesis by stimulating CNTF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The serpin PAI-1 inhibits cell migration by blocking integrin alpha V beta 3 binding to vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Conservation of the Vitronectin Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VTN) is a crucial glycoprotein (B1211001) found in the extracellular matrix (ECM) and plasma, playing a pivotal role in a myriad of physiological and pathological processes.[1][2] Encoded by the VTN gene, this multifaceted protein is integral to cell adhesion, migration, and spreading.[3][4] It also participates in the regulation of the complement cascade, hemostasis, and tissue remodeling.[5][6] Given its involvement in such fundamental biological functions, the evolutionary conservation of the vitronectin gene is a subject of significant interest for researchers in fields ranging from developmental biology to oncology and regenerative medicine. This technical guide provides an in-depth analysis of the evolutionary conservation of the vitronectin gene, complete with quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and experimental workflows.
Quantitative Analysis of Vitronectin Conservation
The vitronectin gene exhibits a high degree of conservation across a wide range of vertebrate species, indicating its essential and conserved biological functions. This conservation is evident at both the gene and protein sequence levels.
Table 1: Orthologs of the Human Vitronectin (VTN) Gene
| Species | Common Name | Ortholog Gene Symbol | Chromosome Location |
| Pan troglodytes | Chimpanzee | VTN | 17 |
| Macaca mulatta | Rhesus macaque | VTN | 12 |
| Canis lupus familiaris | Dog | VTN | 5 |
| Bos taurus | Cow | VTN | 19 |
| Mus musculus | Mouse | Vtn | 11[2] |
| Rattus norvegicus | Rat | Vtn | 10 |
| Gallus gallus | Chicken | VTN | 2 |
| Xenopus tropicalis | Western clawed frog | vtn | Unplaced scaffold |
| Danio rerio | Zebrafish | vtnb | 7 |
Table 2: Vitronectin Protein Sequence Identity
| Species Comparison | Protein Sequence Identity (%) | Data Source |
| Human vs. Mouse | 82% | [7] |
| Human vs. Chicken | ~55% | [1] |
| Human vs. Rabbit | ~55.6% | [1] |
| Human vs. Xenopus tropicalis | Orthologs for ~79% of human disease genes exist | [8] |
| Human vs. Danio rerio | Ortholog identified | [9] |
Note: Precise percentage identity for some species requires pairwise sequence alignment. The data for Xenopus suggests a high degree of overall genetic conservation with humans.
Key Conserved Functional Domains
The high degree of sequence conservation in vitronectin is particularly pronounced in its key functional domains, underscoring their critical roles in the protein's biological activities.
-
Arginine-Glycine-Aspartate (RGD) Sequence: This conserved tri-peptide motif is the primary recognition site for integrin receptors, mediating cell adhesion and signaling.[10]
-
Hemopexin-like Domains: These domains contribute to the overall structure of vitronectin and are involved in various protein-protein interactions.[11]
-
Heparin-Binding Domain: Situated near the C-terminus, this domain facilitates interactions with proteoglycans and is involved in cell attachment and signaling.[5]
Experimental Protocols
Comparative Sequence Analysis Workflow
This protocol outlines the steps for a typical in-silico analysis to determine the sequence conservation of the vitronectin gene and protein.
Objective: To identify orthologs, perform multiple sequence alignments, and calculate percentage identity.
Methodology:
-
Sequence Retrieval:
-
Obtain the reference human vitronectin (VTN) gene and protein sequences from a public database such as NCBI (Gene ID: 7448) or Ensembl (ENSG00000109072).[12][13]
-
Use the BLAST (Basic Local Alignment Search Tool) program, specifically BLASTp for protein sequences, to search for homologous sequences in the genomes of target species (e.g., mouse, chicken, zebrafish, Xenopus).[14]
-
-
Ortholog Identification:
-
Analyze the BLAST results to identify the best reciprocal hits, which are strong indicators of orthology.
-
Utilize orthology databases such as Ensembl Compara or InParanoid to confirm orthologous relationships.
-
-
Multiple Sequence Alignment:
-
Sequence Identity Calculation:
-
The output of the alignment tool can be used to generate a percentage identity matrix, which quantifies the sequence similarity between each pair of proteins in the alignment.[15]
-
References
- 1. megasoftware.net [megasoftware.net]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 6. search.shanghai.library.nyu.edu [search.shanghai.library.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Xenopus as a platform for discovery of genes relevant to human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. Adhesion formation assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. Gene: VTN (ENSG00000109072) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 14. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 15. bx.psu.edu [bx.psu.edu]
The Role of Vitronectin in Embryonic Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the multifaceted role of vitronectin (VTN) in embryonic development. It covers its critical functions in cell adhesion, migration, and differentiation, details the underlying signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols for its investigation.
Introduction to Vitronectin
Vitronectin is a 75 kDa adhesive glycoprotein (B1211001) found abundantly in the blood plasma and extracellular matrix (ECM). It is a key regulator of diverse biological processes, including hemostasis, complement activation, and, crucially, cell-matrix interactions during tissue development.[1][2] Synthesized primarily by the liver, vitronectin is also expressed in a spatially and temporally specific manner during embryogenesis, notably in the central nervous system (CNS) and liver in murine embryos and in the heart, gut derivatives, and notochord in Xenopus embryos.[1] Its functions are mediated primarily through binding to cell surface receptors of the integrin family, particularly those containing the αv subunit.
Core Functions of Vitronectin in Embryogenesis
Vitronectin's influence on embryonic development is pleiotropic, impacting several fundamental cellular processes.
Cell Adhesion and Migration
As a major component of the ECM, vitronectin provides a substrate for cell adhesion and migration, processes essential for morphogenesis, neurulation, and organogenesis. It contains a conserved Arginine-Glycine-Aspartic acid (RGD) sequence that serves as the primary recognition site for integrin receptors.
Studies on avian neural crest cells, a highly migratory embryonic cell population, have demonstrated that vitronectin is as effective as fibronectin in promoting their adhesion and migration. This process is mediated by αvβ3 and αvβ5 integrins and is fundamental for the correct guidance and positioning of these cells during the formation of the peripheral nervous system.
Cell Differentiation and Survival
Vitronectin plays a significant instructive role in cell fate decisions. In the developing CNS, its expression in the notochord and floor plate is critical for promoting the differentiation of motor neurons.[3] This activity may be synergistic with or downstream of the Sonic hedgehog (Shh) signaling pathway, a key morphogen in ventral neural tube patterning.[3][4] Neutralization of endogenous vitronectin with antibodies has been shown to inhibit motor neuron differentiation by over 90% in chick embryo explant cultures.[3]
Furthermore, in vitro studies using 3D scaffolds have shown that vitronectin, in comparison to other ECM proteins like collagen IV, significantly enhances the development of cardiovascular progenitor cells (Flk-1+) from murine embryonic stem cells.[5]
Angiogenesis
The formation of new blood vessels, or angiogenesis, is essential for embryonic growth. Vitronectin, through its interaction with the αvβ3 integrin on endothelial cells, is a key regulator of this process. It has been shown to bind Vascular Endothelial Growth Factor (VEGF) and enhance VEGF-induced activation of its receptor (VEGFR-2) and the downstream Src signaling pathway, thereby promoting endothelial cell migration and capillary formation.[6]
Vitronectin-Integrin Signaling Pathways
The biological functions of vitronectin are transduced through intracellular signaling cascades initiated by its binding to αv integrins. The canonical pathway involves the recruitment and activation of non-receptor tyrosine kinases at sites of cell-matrix adhesion known as focal adhesions.
Upon vitronectin binding, integrins cluster and recruit Focal Adhesion Kinase (FAK) . This leads to FAK autophosphorylation, creating a docking site for Src family kinases . The resulting FAK/Src complex phosphorylates a host of downstream targets, including paxillin (B1203293) and p130Cas, which regulate the actin cytoskeleton, cell motility, and gene expression. This core signaling axis can branch into other major pathways, such as the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which regulates proliferation.[7][8][9] In the context of neural development, this pathway intersects with Shh signaling, where vitronectin acts as an essential co-factor.[3][4]
Diagram of Vitronectin-Integrin Signaling
Caption: Vitronectin-Integrin signaling cascade in embryonic cells.
Quantitative Data Summary
The following tables summarize key quantitative data related to vitronectin's function in embryonic development.
| Parameter | Value | Model System | Reference |
| Cell Migration | |||
| Migration Speed | 52 ± 10 µm/hour | Avian Neural Crest Cells | |
| Receptor Binding | |||
| Kd (αvβ3 / Fibrinogen) | 8.15 ± 4.82 nM | Biolayer Interferometry | [10] |
| Kd (Peptide / αvβ3) | 8.61 - 33.6 nM | MicroScale Thermophoresis | [11] |
| In Vitro Assays | |||
| Coating Concentration (Migration) | 10 - 50 µg/mL | Avian Neural Crest Cell Culture | [12] |
| Coating Concentration (hESC Culture) | 5 µg/mL solution (yields >250 ng/cm²) | Human Embryonic Stem Cells | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of vitronectin in embryonic development.
Chick Embryo Neural Tube Explant Culture for Migration Assays
This protocol is adapted from methods used to study neural crest cell migration on vitronectin substrates.[12]
Workflow Diagram
Caption: Workflow for chick neural tube explant culture.
Detailed Steps:
-
Substrate Preparation:
-
Coat bacteriological Petri dishes (35 mm) with a solution of purified vitronectin (10-50 µg/mL in sterile PBS).
-
Incubate the dishes overnight at 4°C in a humidified chamber.
-
The following day, aspirate the vitronectin solution and wash the dishes three times with sterile PBS to remove any loosely bound protein. Allow to air dry in a laminar flow hood.
-
-
Embryo Dissection and Explantation:
-
Harvest chick embryos at Hamburger-Hamilton (HH) stage 8-10.
-
Transfer embryos to a sterile dish containing Tyrode's saline.
-
Using fine tungsten needles or forceps, dissect the trunk region of the embryo, caudal to the last-formed somite.
-
Carefully separate the neural tube from the surrounding somites and ectoderm.
-
Cut the isolated neural tube into segments approximately 200-300 µm in length.
-
-
Culture and Analysis:
-
Using a pipette, carefully transfer the neural tube segments onto the center of the vitronectin-coated dishes.
-
Add serum-free culture medium (e.g., DMEM supplemented with L-glutamine and penicillin/streptomycin).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2 for 15-24 hours.
-
Observe the outgrowth of neural crest cells from the dorsal side of the neural tube explant.
-
Capture images using a phase-contrast microscope and quantify the extent of migration by measuring the area of the cell halo or the maximum distance migrated by individual cells from the edge of the explant.
-
Whole-Mount In Situ Hybridization (WISH) for Vitronectin mRNA in Mouse Embryos
This protocol provides a general framework for localizing vitronectin mRNA transcripts in whole mouse embryos, based on established methodologies.[1]
Detailed Steps:
-
Embryo Collection and Fixation:
-
Dissect mouse embryos (e.g., E10.5 - E14.5) in ice-cold PBS. Remove extra-embryonic membranes.
-
Fix embryos immediately in freshly prepared 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash embryos 2x for 5 minutes each in PBT (PBS with 0.1% Tween-20).
-
-
Dehydration and Storage:
-
Dehydrate embryos through a graded methanol (B129727)/PBT series (25%, 50%, 75%, 100% methanol), 5 minutes per step at room temperature.
-
Wash twice in 100% methanol. Embryos can be stored at -20°C in methanol for several months.
-
-
Rehydration and Permeabilization:
-
Rehydrate embryos through a reverse methanol/PBT series (75%, 50%, 25%).
-
Wash twice in PBT for 5 minutes each.
-
Treat with Proteinase K (10 µg/mL in PBT) to permeabilize the tissue. The incubation time (5-20 minutes) is stage-dependent and requires optimization.
-
Stop the reaction by washing with 2 mg/mL glycine (B1666218) in PBT, followed by two washes in PBT.
-
Post-fix in 4% PFA / 0.2% glutaraldehyde (B144438) for 20 minutes at room temperature.
-
-
Hybridization:
-
Wash embryos in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween-20, 5 mg/mL torula RNA).
-
Pre-hybridize in hybridization buffer for at least 2 hours at 65-70°C.
-
Replace with fresh hybridization buffer containing the digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for vitronectin (probe concentration typically 0.1-1 µg/mL).
-
Incubate overnight at 65-70°C.
-
-
Washes and Antibody Incubation:
-
Perform a series of high-stringency washes at 65-70°C in decreasing concentrations of SSC to remove unbound probe.
-
Wash in MABT (Maleic acid buffer with 0.1% Tween-20).
-
Block for 2-3 hours at room temperature in MABT containing 2% Blocking Reagent and 20% heat-inactivated sheep serum.
-
Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer.
-
-
Detection and Imaging:
-
Wash extensively in MABT to remove unbound antibody.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).
-
Develop the color reaction by adding NBT/BCIP substrate. Incubate in the dark and monitor until the desired signal intensity is reached.
-
Stop the reaction by washing in PBT. Post-fix in 4% PFA.
-
Clear embryos in a glycerol (B35011) series (e.g., 50%, 80% in PBT) and image using a dissecting microscope with a camera.
-
Generation of Vitronectin Knockout (KO) Mice
The generation of a vitronectin-deficient mouse model is crucial for studying its in vivo function. While knockout mice have been established and show surprisingly normal development, suggesting functional redundancy, this protocol outlines the general strategy using CRISPR/Cas9 technology.[2][15][16][17]
Detailed Steps:
-
Design and Synthesis of CRISPR Components:
-
Design single guide RNAs (sgRNAs) targeting an early exon (e.g., Exon 1 or 2) of the Vtn gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Use online tools to minimize off-target effects.
-
Synthesize the chosen sgRNAs and the Cas9 nuclease mRNA.
-
-
Microinjection of Zygotes:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain).
-
Microinject a mixture of Cas9 mRNA and sgRNAs into the cytoplasm or pronucleus of the zygotes.
-
Culture the injected zygotes overnight to the two-cell stage.
-
-
Embryo Transfer and Generation of Founders:
-
Transfer the viable two-cell embryos into the oviducts of pseudopregnant surrogate female mice.
-
Allow pregnancies to proceed to term. The resulting pups are the founder (F0) generation.
-
-
Genotyping and Breeding:
-
At weaning, obtain tail biopsies from F0 pups for genomic DNA extraction.
-
Use PCR amplification of the targeted region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify pups with insertions or deletions (indels) at the Vtn locus.
-
Breed founder mice carrying a desired mutation with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.
-
Intercross heterozygous F1 mice to generate homozygous vitronectin knockout (Vtn-/-), heterozygous (Vtn+/-), and wild-type (Vtn+/+) littermates for experimental analysis.
-
Conclusion
Vitronectin is a pivotal ECM protein that exerts significant control over key cellular events during embryonic development. Through its interaction with αv integrins, it activates intracellular signaling pathways that direct cell adhesion, migration, and differentiation in critical processes such as neurulation and angiogenesis. While the viability of vitronectin knockout mice points to a degree of functional overlap with other ECM molecules, the specific and potent effects observed in various experimental systems underscore its unique and non-redundant roles in specific developmental contexts. Further research, particularly quantitative proteomics of the embryonic ECM and detailed analysis of compensatory mechanisms, will continue to illuminate the intricate role of this essential glycoprotein in the orchestration of embryonic life.
References
- 1. Distribution of vitronectin mRNA during murine development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of the vitronectin knockout mouse as a model for studying myocardial infarction: Vitronectin appears to influence left ventricular remodelling following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitronectin is expressed in the ventral region of the neural tube and promotes the differentiation of motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonic hedgehog protein - Wikipedia [en.wikipedia.org]
- 5. The effect of vitronectin on the differentiation of embryonic stem cells in a 3D culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitronectin mitigates stroke-increased neurogenesis only in female mice and through FAK-regulated IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Impact of vitronectin concentration and surface properties on the stable propagation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitronectin regulates osteoclastogenesis and bone remodeling in a mouse model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Construction of fibronectin conditional gene knock-out mice and the effect of fibronectin gene knockout on hematopoietic, biochemical and immune parameters in mice [PeerJ] [peerj.com]
- 17. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
The Impact of Vitronectin on Neural Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitronectin (VTN), a key glycoprotein (B1211001) component of the extracellular matrix (ECM), plays a pivotal role in regulating the fate of neural stem cells (NSCs). It is critically involved in cell adhesion, proliferation, and differentiation through its interaction with cell surface integrin receptors. Recent evidence highlights its complex and context-dependent influence on NSC lineage specification, promoting neurogenesis, oligodendrogenesis, and modulating astrocyte activity. This guide provides an in-depth analysis of the signaling pathways, quantitative effects, and experimental protocols related to vitronectin's impact on NSC differentiation, serving as a comprehensive resource for researchers in neuroscience and regenerative medicine.
Core Mechanisms of Action: Vitronectin Signaling
Vitronectin exerts its influence on NSCs primarily by binding to integrin receptors, particularly those containing the αv subunit, such as αvβ3 and αvβ5.[1][2] This interaction, often mediated by the arginine-glycine-aspartate (RGD) sequence in vitronectin, triggers downstream intracellular signaling cascades that dictate cell fate.[1][3]
The primary signaling axis involves the modulation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for ECM-cell communication. The effect of vitronectin on FAK appears to be context-dependent.
-
In adult neurogenesis , pericyte-derived vitronectin in the subventricular zone (SVZ) has been shown to inhibit FAK signaling in astrocytes.[4][5] This inhibition leads to an increase in the expression of the pro-neurogenic ciliary neurotrophic factor (CNTF).[4]
-
Conversely, in the context of ischemic stroke , vitronectin that leaks into the brain can activate FAK, leading to an increase in the anti-neurogenic cytokine Interleukin-6 (IL-6) in female mice.[6]
Vitronectin also regulates the expression of other cytokines, including the anti-neurogenic leukemia inhibitory factor (LIF).[4][5] The ultimate effect on neurogenesis, therefore, depends on the intricate balance between these pro- and anti-neurogenic signals.[4] Suppressing the signaling of anti-neurogenic cytokines with inhibitors can enhance vitronectin's pro-neurogenic effects.[4][5]
Impact on Neural Stem Cell Lineage Specification
Neuronal Differentiation (Neurogenesis)
Vitronectin is a significant promoter of adult neurogenesis. In the adult mouse subventricular zone (SVZ), a key neurogenic niche, vitronectin is expressed by pericytes.[4][5] Studies using VTN knockout mice or intracerebral injections of VTN antibodies have demonstrated a reduction in neurogenesis.[4] Conversely, injecting vitronectin increases the expression of pro-neurogenic factors and promotes the generation of new neurons.[4][5]
Oligodendrocyte Differentiation (Oligodendrogenesis)
Vitronectin and its derivatives are potent inducers of oligodendrocyte differentiation from human pluripotent stem cells.[7][8][9] This process is facilitated by the interaction of integrins containing the αV subunit with the RGD motif on vitronectin.[3][9] A specially designed peptide derived from vitronectin, VNP2, has been shown to be more efficient at promoting oligodendrocyte differentiation than both Matrigel and full-length vitronectin.[3][9] Furthermore, vitronectin can act synergistically with other signaling molecules, such as Sonic hedgehog (Shh) protein, to enhance oligodendrocyte differentiation.[10]
Astrocyte Modulation
Vitronectin also interacts significantly with astrocytes, a type of glial cell that supports neuronal function. It influences astrocyte migration and can counteract the inhibitory effects of cytokines like TNF-alpha on this process.[11][12] Vitronectin also modulates astrocyte cytokine production, including the secretion of CNTF and IL-6, which in turn affects nearby NSCs.[4] In the context of brain injury, vitronectin can exert a neuroprotective function by suppressing the secretion of the complement component C3 from reactive astrocytes, thereby mitigating neurotoxicity.[13]
Quantitative Data on Vitronectin's Efficacy
The pro-differentiation effect of vitronectin, particularly on the oligodendrocyte lineage, has been quantified. A study comparing a novel vitronectin-derived peptide (VNP2) to standard substrates highlights its superior efficacy.
| Substrate | O4-Positive Cells (% of Total)[3] | MBP-Positive Cells (% of Total)[3] |
| Matrigel | 3.09% ± 0.40% | Significantly lower than VN/VNP2 |
| Full-Length Vitronectin | 3.68% ± 0.38% | Higher than Matrigel |
| VNP2 Peptide | 5.70% ± 0.84% | Higher than Matrigel |
Data represents mean ± SEM. O4 is a marker for immature oligodendrocytes, while Myelin Basic Protein (MBP) is a marker for mature, myelinating oligodendrocytes.
Experimental Protocols
Reproducible in vitro studies require standardized protocols for matrix coating and cell culture.
Protocol: Coating Cultureware with Vitronectin
This protocol is for coating non-tissue culture-treated plates to support NSC attachment and differentiation.
-
Reconstitution & Dilution: Thaw recombinant human vitronectin at room temperature.[14] Dilute the vitronectin stock in a suitable sterile buffer (e.g., DPBS or a specified CellAdhere™ Dilution Buffer) to a final working concentration of 10 µg/mL.[14] Mix gently without vortexing.
-
Coating: Immediately add the diluted vitronectin solution to non-tissue culture-treated cultureware.[14] Use a sufficient volume to cover the entire surface (e.g., 1 mL for a single well of a 6-well plate).[15]
-
Incubation: Gently rock the cultureware to ensure even distribution.[14] Incubate at room temperature (15 - 25°C) for at least 1-2 hours.[14] Alternatively, for some preparations, incubate at 37°C for 2 hours, followed by an overnight incubation at 2-8°C for best results. Ensure the solution does not evaporate by keeping the lid on or sealing with parafilm.[14]
-
Final Preparation: Before seeding cells, aspirate the excess coating solution.[14] Wash the surface once with the same buffer used for dilution (e.g., DPBS).[14] Aspirate the wash solution and add the appropriate cell culture medium. The plate is now ready for cell seeding.
Protocol: NSC Differentiation on Vitronectin-Coated Plates
-
Cell Seeding: Plate NSCs onto the vitronectin-coated cultureware in a suitable neural stem cell medium (e.g., StemPro™ NSC SFM) at a density of 2.5 – 5 × 10⁴ cells/cm².[16]
-
Differentiation Induction: After approximately 2 days of expansion, or when cells reach the desired confluency, switch to a lineage-specific neural differentiation medium.[16]
-
For Neuronal Differentiation: Use a base medium like Neurobasal™ Medium supplemented with B-27™, GlutaMAX™, and growth factors as needed.
-
For Astrocyte Differentiation: Use a medium such as DMEM supplemented with N-2, FBS, or other specific factors.[16]
-
For Oligodendrocyte Differentiation: Use a specialized medium, often with the inclusion of factors like T3, PDGF-AA, and Shh.[10]
-
-
Maintenance: Change the spent differentiation medium every 3-4 days for the duration of the experiment (typically 1-4 weeks).[16]
-
Alternative One-Step Method: For high-throughput applications, plate coating can be bypassed by supplementing the NSC culture medium directly with vitronectin.[17][18] This simplified method has been shown to yield robust results for cell viability and neurite outgrowth assays.[17]
Protocol: Immunocytochemical (ICC) Analysis of Differentiated Cells
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[16]
-
Permeabilization & Blocking: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% Normal Goat Serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Staining: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C. Use lineage-specific markers:
-
Neurons: Beta III Tubulin (Tuj1)
-
Astrocytes: Glial Fibrillary Acidic Protein (GFAP)
-
Oligodendrocytes: O4, Myelin Basic Protein (MBP)[3]
-
-
Secondary Antibody Staining: Wash cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Counterstaining & Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion and Future Perspectives
Vitronectin is a multifaceted regulator of neural stem cell fate, with distinct roles in promoting neuronal and oligodendrocyte lineages while actively modulating the glial environment. Its signaling through integrin receptors and the FAK pathway presents a critical control point in NSC differentiation. The development of vitronectin-derived peptides with enhanced bioactivity opens new avenues for creating defined, xeno-free culture systems for regenerative medicine and drug discovery.[3][9] Future research should focus on further dissecting the context-dependent signaling of vitronectin to precisely control NSC fate for therapeutic applications, such as cell replacement therapies for neurodegenerative diseases and spinal cord injury.
References
- 1. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Vitronectin Peptide Facilitates Differentiation of Oligodendrocytes from Human Pluripotent Stem Cells (Synthetic ECM for Oligodendrocyte Differentiation) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitronectin from brain pericytes promotes adult forebrain neurogenesis by stimulating CNTF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitronectin from brain pericytes promotes adult forebrain neurogenesis by stimulating CNTF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitronectin mitigates stroke-increased neurogenesis only in female mice and through FAK-regulated IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Vitronectin Peptide Facilitates Differentiation of Oligodendrocytes from Human Pluripotent Stem Cells (Synthetic ECM for Oligodendrocyte Differentiation) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Vitronectin Peptide Facilitates Differentiation of Oligodendrocytes from Human Pluripotent Stem Cells (Synthetic ECM for Oligodendrocyte Differentiation) - ProQuest [proquest.com]
- 10. Neural differentiation from pluripotent stem cells: The role of natural and synthetic extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitronectin overrides a negative effect of TNF-alpha on astrocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactive astrocyte-derived neurotoxicity is mitigated by vitronectin in traumatic brain injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
- 16. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. One-Step Seeding of Neural Stem Cells with Vitronectin-Supplemented Medium for High-Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-step seeding of neural stem cells with vitronectin-supplemented medium for high throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Vitronectin in the Complement System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitronectin (VN), also known as S-protein, is a multifunctional glycoprotein (B1211001) abundant in plasma and the extracellular matrix.[1] It plays a crucial regulatory role in the terminal pathway of the complement system, a key component of innate immunity. By interacting with components of the assembling Membrane Attack Complex (MAC), vitronectin prevents bystander cell lysis and modulates inflammatory responses. This document provides an in-depth technical overview of vitronectin's mechanism of action within the complement cascade, quantitative data on its interactions, detailed experimental protocols for its study, and its relevance as a therapeutic target.
Introduction to Vitronectin and the Complement System
The complement system is a cascade of plasma proteins that acts as a first line of defense against pathogens and plays a role in clearing cellular debris.[2] Activation of the complement system, through the classical, lectin, or alternative pathways, culminates in the formation of the Membrane Attack Complex (MAC), or C5b-9.[3] The MAC forms a transmembrane pore in target cells, leading to their lysis.[2]
While essential for immunity, unregulated MAC formation can cause damage to host tissues.[3] Vitronectin is a primary soluble inhibitor of this terminal pathway.[1][4] It is a 75-kDa glycoprotein, primarily synthesized by the liver, that circulates in the blood and is also deposited in the extracellular matrix.[1] Its structure includes several key domains, such as the somatomedin B domain, an RGD motif for integrin binding, and heparin-binding domains, which contribute to its diverse biological functions.[4]
Mechanism of Vitronectin-Mediated Complement Inhibition
Vitronectin inhibits the terminal complement pathway at two distinct stages, primarily by preventing the formation and membrane insertion of the MAC.[5][6]
2.1. Inhibition of C5b-7 Complex Insertion
The principal mechanism of vitronectin's inhibitory action is its interaction with the nascent C5b-7 complex.[6][7][8] Upon formation, the C5b-7 complex exposes a transient, metastable membrane-binding site.[1] Vitronectin binds to this site, effectively preventing the complex from inserting into nearby cell membranes.[1][7] This interaction forms a soluble, cytolytically inactive complex known as SC5b-7.[1][7] By sequestering the C5b-7 complex, vitronectin prevents the subsequent steps of MAC assembly on host cells, thereby protecting them from "bystander" lysis.[1]
2.2. Inhibition of C9 Polymerization
In addition to sequestering the C5b-7 complex, vitronectin can also inhibit the final step of MAC formation: the polymerization of C9.[6][7][9] After the C5b-8 complex has formed on a membrane, vitronectin can bind and hinder the recruitment and polymerization of C9 molecules that are necessary to form the complete lytic pore.[5][9] This action limits the lytic efficacy of any MAC complexes that may have already formed.[9] Studies suggest that different domains of vitronectin are responsible for these two inhibitory functions; the C5b-7 binding site is located in an internal region of the molecule, while the inhibition of C9 polymerization may involve the heparin-binding region.[5][6][7]
The following diagram illustrates the key inhibitory actions of vitronectin on the terminal complement pathway.
Caption: Vitronectin's dual inhibition of the Membrane Attack Complex (MAC) formation.
Quantitative Data
The interaction between vitronectin and the complement system components has been quantified to understand its physiological relevance.
| Parameter | Value | Species | Method | Reference |
| Plasma Concentration | ~300 µg/mL | Human | ELISA | [10] |
| 52.4 - 870 µg/mL (in neuroblastoma patients) | Human | ELISA | [11] | |
| Binding Affinity (Kd) | Data not consistently reported in searches | - | - | - |
| Sedimentation Coefficient (SC5b-7) | 20 S | Human | Ultracentrifugation | [12] |
| Sedimentation Coefficient (SC5b-8) | 21 S | Human | Ultracentrifugation | [12] |
| Sedimentation Coefficient (SC5b-9) | 23 S | Human | Ultracentrifugation | [12] |
Experimental Protocols & Methodologies
Studying the vitronectin-complement interaction involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments.
4.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Binding
This assay quantifies the binding of vitronectin to complement components.
Methodology:
-
Coating: Coat a high-binding 96-well plate with a purified complement component (e.g., C5b-7) at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.[13]
-
Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[13]
-
Analyte Incubation: Wash the plate. Add serial dilutions of purified vitronectin to the wells and incubate for 1-2 hours at room temperature.[14]
-
Primary Antibody: Wash the plate. Add a primary antibody specific for vitronectin (e.g., mouse anti-human vitronectin) diluted in blocking buffer and incubate for 1 hour at room temperature.[13]
-
Secondary Antibody: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.[13]
-
Detection: Wash the plate. Add a TMB substrate solution and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.[14][15]
-
Analysis: Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of bound vitronectin.[14]
Caption: General workflow for a sandwich ELISA to detect vitronectin binding.
4.2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure real-time binding kinetics and affinity.[16]
Methodology:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) surface using a mixture of EDC and NHS.[17]
-
Ligand Immobilization: Immobilize purified vitronectin onto the activated sensor chip surface via amine coupling to a target density.[17]
-
Analyte Injection: Inject a series of concentrations of the analyte (e.g., purified C5b-7 complex) over the sensor surface at a constant flow rate.[18] This is the association phase .
-
Dissociation: Inject running buffer over the chip to allow the bound analyte to dissociate. This is the dissociation phase .[18]
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the ligand surface, preparing it for the next cycle.
-
Analysis: The binding events are recorded in a sensorgram, which plots response units (RU) over time. Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) are calculated by fitting the data to a suitable binding model.[16]
Caption: Key steps in a Surface Plasmon Resonance (SPR) experiment.
4.3. Hemolytic Assay for Functional Inhibition
This cell-based assay measures the ability of vitronectin to inhibit complement-mediated lysis of erythrocytes.
Methodology:
-
Cell Preparation: Prepare a standardized suspension of target erythrocytes (e.g., sheep or guinea pig erythrocytes).[5][6]
-
Sensitization: Sensitize the erythrocytes with an appropriate antibody (e.g., rabbit anti-sheep erythrocyte IgM) to allow for classical pathway activation.
-
Complement Source: Use C5b-6 complexes or a source of terminal complement components (e.g., C7-depleted serum supplemented with purified C7).
-
Inhibition: Pre-incubate the complement components with varying concentrations of purified vitronectin.
-
Lysis Reaction: Mix the sensitized erythrocytes with the vitronectin-complement mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: Pellet the remaining intact cells by centrifugation. Measure the hemoglobin release in the supernatant by reading the absorbance at 412 nm or 541 nm.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (100% lysis with water) and a negative control (no complement). Determine the concentration of vitronectin required for 50% inhibition (IC50).
Clinical and Therapeutic Relevance
Vitronectin's role as a key complement regulator makes it a molecule of significant interest in various disease contexts and for drug development.
-
Immune Evasion: Many pathogens, including bacteria and viruses, have evolved mechanisms to recruit host vitronectin to their surfaces.[2][19][20] This hijacked vitronectin helps the pathogen evade complement-mediated killing.[19]
-
Inflammatory Diseases: Dysregulation of the complement system is implicated in numerous inflammatory and autoimmune diseases. By controlling MAC formation, vitronectin helps to limit tissue damage in these conditions.[21]
-
Cancer: Elevated levels of vitronectin have been observed in the plasma of patients with certain cancers, such as neuroblastoma, and may be associated with a worse prognosis.[11]
-
Drug Development: Given its central role in regulating the terminal complement pathway, vitronectin and its interactions with C5b-7 are attractive targets for therapeutic intervention.[1] Modulating vitronectin activity could offer a strategy for either enhancing complement activity against pathogens and cancer cells or for suppressing it in inflammatory conditions.[1]
Conclusion
Vitronectin is a critical soluble inhibitor of the terminal complement pathway, primarily acting by binding to the nascent C5b-7 complex to prevent its insertion into cell membranes and subsequent MAC formation. It also exhibits a secondary inhibitory function by hindering C9 polymerization. This dual mechanism is vital for protecting host cells from bystander damage during complement activation. The quantitative and functional analysis of the vitronectin-complement interaction, through assays like ELISA, SPR, and hemolytic assays, is essential for a deeper understanding of its biological role and for the development of novel therapeutics targeting the complement system.
References
- 1. Complement Regulator of Complement System: Vitronectin / VTN - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of the Membrane Attack Complex by Dengue Virus NS1 through Interaction with Vitronectin and Terminal Complement Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement inhibition by human vitronectin involves non-heparin binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitronectin-mediated inhibition of complement: evidence for different binding sites for C5b-7 and C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitronectin-mediated inhibition of complement: evidence for different binding sites for C5b-7 and C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Formation of the terminal complement complex on agarose beads: further evidence that vitronectin (complement S-protein) inhibits C9 polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma vitronectin polymorphism in normal subjects and patients with disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SC5b-7, SC5b-8 and SC5b-9 complexes of complement: ultrastructure and localization of the S-protein (vitronectin) within the macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. assaybiotechnology.com [assaybiotechnology.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Research Advances on Molecular Mechanisms of Complement Regulatory Factor Vitronectin-Mediated Immune Escape of Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assays for Studying the Role of Vitronectin in Bacterial Adhesion and Serum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Membrane attack complexes, endothelial cell activation, and direct allorecognition [frontiersin.org]
An In-depth Technical Guide to the Molecular Interactions of Vitronectin with PAI-1
For Researchers, Scientists, and Drug Development Professionals
Core Interaction: Stabilization and Functional Modulation
Quantitative Analysis of Vitronectin-PAI-1 Binding
| Interacting Molecules | Method | Dissociation Constant (Kd) | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Reference |
| Active PAI-1 and full-length Vitronectin | SPR | ~0.1–1 nM | - | - | [5] |
| Latent PAI-1 and full-length Vitronectin | SPR | 94 ± 27 nM | (3.86 ± 2.56) × 10⁵ | (3.39 ± 2.11) × 10⁻² | [2] |
| Active, wild-type PAI-1 and Vitronectin lacking the SMB domain (rΔsBVN) | SPR | 25–50 nM | - | - | [2] |
| R117E/R120E mutant PAI-1 and Vitronectin lacking the SMB domain (rΔsBVN) | SPR | ~480 nM | - | - | [2] |
| PAI-1 and Vitronectin (in the context of fibrin (B1330869) binding) | - | ~3.5 µM (low affinity without vitronectin) | - | - | [6] |
Key Binding Sites
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Methodology:
-
Immobilization: One of the binding partners (e.g., full-length vitronectin or a vitronectin mutant) is immobilized on a sensor chip (e.g., a CM5 chip).
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assays
ELISA provides a quantitative measure of binding through an enzymatic reaction.
Methodology:
-
Coating: Microtiter plate wells are coated with one of the proteins (e.g., vitronectin).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a non-specific protein (e.g., bovine serum albumin).
-
Washing: The wells are washed to remove any unbound protein.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is proportional to the amount of bound protein.
Co-immunoprecipitation
This technique is used to identify interaction partners from a complex mixture.
Methodology:
-
Antibody Addition: An antibody specific to one of the proteins (e.g., anti-vitronectin) is added to the mixture.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
Signaling Pathways and Logical Relationships
Regulation of Cell Adhesion and Migration
Role in Fibrosis
Involvement in Cancer Progression
Conclusion
References
- 1. Determination of the vitronectin binding site on plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 4. Identification of a PAI-1-binding site within an intrinsically disordered region of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 6. Type 1 plasminogen activator inhibitor binds to fibrin via vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasminogen activator inhibitor-1 promotes angiogenesis by stimulating endothelial cell migration toward fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vitronectin-binding function of PAI-1 exacerbates lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The vitronectin-binding function of PAI-1 exacerbates lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Vitronectin Isoforms and Their Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VTN) is a crucial glycoprotein (B1211001) found in blood plasma and the extracellular matrix (ECM), where it plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Unlike proteins with distinct isoforms arising from alternative splicing of a single gene, the functional diversity of vitronectin stems from conformational changes and post-translational modifications. These alterations give rise to different vitronectin "forms" with distinct biological activities. This technical guide provides a comprehensive overview of the major vitronectin isoforms, their specific functions, the signaling pathways they modulate, and detailed experimental protocols for their study.
The Spectrum of Vitronectin Isoforms
The term "isoform" when applied to vitronectin primarily refers to its different structural and functional states rather than genetically distinct splice variants. The primary forms of vitronectin are:
-
Monomeric (Native) Vitronectin: This is the predominant form found circulating in the blood.[4] It exists in a compact, folded conformation where its key binding sites are largely inaccessible.[5]
-
Multimeric (Activated) Vitronectin: This form is typically found in the extracellular matrix.[6] It is characterized by an unfolded, aggregated structure that exposes previously cryptic binding sites, rendering it biologically active.[6][7] The transition from the monomeric to the multimeric state can be induced by various factors, including binding to surfaces, heparin, and changes in pH.[6]
-
Single-Chain Vitronectin (Vn75): This is the full-length, 75 kDa polypeptide.[8][9]
-
Two-Chain Vitronectin (Vn65 + Vn10): This form is generated by the proteolytic cleavage of the single-chain form between Arginine 379 and Alanine 380 by the enzyme furin in the liver.[10] The resulting 65 kDa and 10 kDa fragments remain linked by a disulfide bond.[8][9]
Functional Distinctions of Vitronectin Isoforms
The different forms of vitronectin exhibit distinct functional properties, which are summarized in the tables below.
Table 1: Functional Comparison of Monomeric vs. Multimeric Vitronectin
| Feature | Monomeric Vitronectin | Multimeric Vitronectin | References |
| Conformation | Folded, compact | Unfolded, aggregated | [5][6] |
| Location | Blood plasma | Extracellular matrix | [4][6] |
| Heparin Binding | Low affinity | High affinity (due to multivalency) | [1] |
| Cell Adhesion | Less active | Promotes cell adhesion and spreading | [6][11] |
| PAI-1 Binding | Binds PAI-1 | Binds and promotes oligomerization of PAI-1 | [12] |
| Integrin Binding | RGD motif accessible | Enhanced integrin clustering and signaling | [6] |
Table 2: Functional Comparison of Single-Chain vs. Two-Chain Vitronectin
| Feature | Single-Chain Vitronectin (Vn75) | Two-Chain Vitronectin (Vn65 + Vn10) | References |
| Origin | Primary translation product | Proteolytic cleavage by furin | [10] |
| Phosphorylation by Protein Kinase A | Can be phosphorylated at Ser378 | Phosphorylation at Ser378 is heparin-dependent | [13] |
| Heparin Affinity | Lower affinity at physiological pH | Higher affinity for heparin at physiological pH | [13] |
| Functional Significance of Cleavage | May represent a regulatory mechanism | Altered conformation and heparin binding suggests distinct roles | [10][13] |
Table 3: Binding Affinities of Vitronectin
| Ligand | Vitronectin Form | Dissociation Constant (Kd) | References |
| PAI-1 | Not specified (likely active form) | ~0.1 - 1 nM | [1][14] |
| PAI-1 (active) | Somatomedin B domain | ~1 nM | [15] |
| PAI-1 (latent) | Full-length vitronectin | 94 ± 27 nM | [8] |
| Integrins | Not specified | Generally lower affinity than PAI-1 | [16] |
Signaling Pathways Modulated by Vitronectin Isoforms
Multimeric vitronectin, through its interaction with cell surface receptors, triggers intracellular signaling cascades that regulate key cellular processes like adhesion, migration, and proliferation.
Integrin-Mediated Signaling
Multimeric vitronectin serves as a ligand for several integrins, most notably αvβ3 and αvβ5.[17] Binding of multimeric vitronectin to these integrins leads to their clustering and the activation of downstream signaling pathways.
Caption: Vitronectin-Integrin signaling cascade.
A key player in this pathway is the Focal Adhesion Kinase (FAK).[18] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation, creating a docking site for Src family kinases.[19] The FAK/Src complex then phosphorylates a number of downstream targets, leading to the activation of pathways such as the PI3K/Akt and MAPK/ERK pathways, which ultimately regulate cell adhesion, migration, and proliferation.[18][19]
uPAR-Mediated Signaling
Vitronectin also interacts with the urokinase-type plasminogen activator receptor (uPAR), a GPI-anchored protein that lacks an intracellular domain.[5][20] The interaction between vitronectin and uPAR can trigger "outside-in" signaling, often in concert with integrins.
Caption: Vitronectin-uPAR signaling pathway.
Binding of vitronectin to uPAR can induce conformational changes in associated integrins, leading to their activation and subsequent downstream signaling through pathways involving Src family kinases and the ERK/MAPK cascade, ultimately promoting cell migration.[5][13]
Experimental Protocols
Preparation of Multimeric Vitronectin
This protocol describes the conversion of monomeric plasma vitronectin to its multimeric form using urea (B33335).
Caption: Workflow for multimeric vitronectin preparation.
Materials:
-
Purified human plasma vitronectin (monomeric)
-
Urea
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Microcentrifuge
Procedure:
-
Prepare an 8 M urea solution in PBS.
-
Dilute the purified monomeric vitronectin to a concentration of 1 mg/mL in the 8 M urea/PBS solution.
-
Incubate the solution for 30 minutes at 37°C to denature the vitronectin.
-
Transfer the solution to dialysis tubing and dialyze against PBS at 4°C overnight with at least two changes of buffer to remove the urea. This allows the unfolded vitronectin to self-associate into multimers.
-
After dialysis, transfer the solution to a microcentrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any large aggregates.
-
Carefully collect the supernatant containing the soluble multimeric vitronectin.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot and store at -80°C for future use.
Cell Adhesion Assay
This protocol provides a method to quantitatively assess the ability of different vitronectin isoforms to promote cell adhesion.
Materials:
-
96-well tissue culture plates (non-tissue culture treated)
-
Monomeric and multimeric vitronectin solutions
-
Bovine Serum Albumin (BSA) solution (1% in PBS) for blocking
-
Cell suspension of interest (e.g., endothelial cells, fibroblasts)
-
Serum-free cell culture medium
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Dilute the vitronectin isoforms to the desired concentrations (e.g., 0.1, 1, 10 µg/mL) in PBS.
-
Add 50 µL of each vitronectin dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of PBS to control wells.
-
Incubate the plate at 37°C for 1 hour or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solutions and wash each well twice with 100 µL of PBS.
-
Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Seeding:
-
Wash the wells twice with 100 µL of serum-free medium.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion and Quantification:
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30-60 minutes).
-
Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
The fluorescence intensity is directly proportional to the number of adherent cells.
-
Vitronectin-PAI-1 Binding Assay (ELISA-based)
Materials:
-
96-well high-binding ELISA plates
-
Monomeric and multimeric vitronectin solutions
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of different vitronectin isoforms (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with wash buffer.
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.
-
-
-
Wash the wells three times with wash buffer.
-
Incubate for 2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the wells three times with wash buffer.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Conclusion
The functional plasticity of vitronectin, governed by its conformational state and proteolytic processing, is a critical determinant of its diverse roles in health and disease. Understanding the specific functions of monomeric versus multimeric and single-chain versus two-chain vitronectin provides valuable insights for researchers in cell biology, hemostasis, and cancer biology. Furthermore, for professionals in drug development, targeting the specific interactions of the biologically active, multimeric form of vitronectin with its receptors presents a promising avenue for the development of novel therapeutics for a range of pathological conditions, including thrombosis, fibrosis, and cancer. The experimental protocols provided in this guide offer a starting point for the detailed investigation of vitronectin isoform function in various experimental systems.
References
- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 2. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The alpha v beta 3 integrin "vitronectin receptor" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uPAR-induced cell adhesion and migration: vitronectin provides the key - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimeric vitronectin. Identification and characterization of conformation-dependent self-association of the adhesive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Site on PAI-1 That Binds to Vitronectin Outside of the Somatomedin B Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Focal-adhesion-independent integrin-αv regulation of FAK and c-Myc is necessary for 3D skin formation and tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling through urokinase and urokinase receptor in lung cancer cells requires interactions with β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myosin Light Chain Kinase Functions Downstream of Ras/ERK to Promote Migration of Urokinase-Type Plasminogen Activator-Stimulated Cells in an Integrin-Selective Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. The interaction between urokinase receptor and vitronectin in cell adhesion and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of the vitronectin binding site on plasminogen activator inhibitor 1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purifying Recombinant Vitronectin: A Detailed Guide for Researchers
Application Notes and Protocols for the Purification of Recombinant Vitronectin Protein
For researchers, scientists, and professionals in drug development, obtaining high-purity, bioactive recombinant vitronectin is crucial for a wide range of applications, from cell culture and tissue engineering to studies on cell adhesion, migration, and signaling. This document provides detailed protocols and application notes for the expression and purification of recombinant vitronectin, with a focus on methods established for E. coli expression systems.
Introduction to Vitronectin
Vitronectin (VN) is a key glycoprotein (B1211001) found in the extracellular matrix (ECM) and blood plasma.[1][2][3][4] It plays a pivotal role in cell adhesion, spreading, and migration by interacting with integrins, particularly αvβ3 and αvβ5, through its Arg-Gly-Asp (RGD) sequence.[1][5][6] Vitronectin is also involved in regulating the complement cascade and fibrinolysis.[1][2] Given its multifaceted roles, recombinant vitronectin is an indispensable tool in many areas of biological research and therapeutic development.[7]
Expression of Recombinant Vitronectin
While various expression systems can be used, E. coli is a common choice for producing recombinant vitronectin due to its cost-effectiveness and high yield.[8][9][10] Typically, human vitronectin is expressed as inclusion bodies, which necessitates denaturation and refolding steps.[8][10][11] Both full-length and truncated forms of vitronectin have been successfully expressed and purified.[3][4][9]
Purification Strategies
The purification of recombinant vitronectin often involves a multi-step chromatographic process to achieve high purity and bioactivity. The most common strategy involves an initial affinity chromatography step, followed by polishing steps such as ion exchange and size exclusion chromatography.
Key Purification Steps:
-
Inclusion Body Isolation and Solubilization: When expressed in E. coli, vitronectin often accumulates in insoluble inclusion bodies. These are isolated from the cell lysate and solubilized using strong denaturants like 8 M urea (B33335).[8][10][11][12][13]
-
Heparin Affinity Chromatography: This is the most widely used method for vitronectin purification.[9][12][13][14] Vitronectin has a strong heparin-binding domain, and its binding affinity is enhanced in the presence of urea.[12][13][14] The protein is bound to a heparin-sepharose column and eluted with a high salt concentration.[12][13]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[15][16][17] It can be used as a polishing step to remove remaining protein impurities after affinity chromatography.[11] Depending on the buffer pH and the isoelectric point (pI) of the vitronectin construct, either anion or cation exchange chromatography can be employed.[15][16]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[18][19][20] This step is effective for removing aggregates and smaller contaminants, and for buffer exchange into a final storage buffer.[21]
Experimental Protocols
Protocol 1: Purification of Recombinant Human Vitronectin from E. coli Inclusion Bodies
This protocol is adapted from established methods utilizing heparin affinity chromatography.[8][9][12][13]
1. Expression and Inclusion Body Isolation:
-
Express the vitronectin construct in an appropriate E. coli strain (e.g., Rosetta2(DE3)pLysS).[11]
-
Induce protein expression with IPTG and grow the culture overnight.[11]
-
Harvest the cells by centrifugation.[11]
-
Resuspend the cell pellet in lysis buffer (e.g., PBS with 0.5 M NaCl, lysozyme, DNase, and protease inhibitors) and sonicate on ice.[11]
-
Centrifuge the lysate to pellet the inclusion bodies.[11]
-
Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., PBS with 2 M urea) to remove contaminating proteins.[8][11]
2. Solubilization and Refolding:
-
Resuspend the washed inclusion bodies in solubilization buffer (e.g., 20 mM Tris, 150 mM NaCl, 8 M Urea, 3 mM DTT, pH 7.5).[11]
-
Stir for 1 hour to ensure complete solubilization.[11]
-
Remove any insoluble material by centrifugation.[11]
-
Initiate refolding by diluting the solubilized protein solution with a refolding buffer (e.g., 20 mM Tris, 150 mM NaCl, 3 mM DTT) to reduce the urea concentration to 2 M.[11]
3. Heparin Affinity Chromatography:
-
Equilibrate a heparin-sepharose column with binding buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 M Urea, 3 mM DTT, pH 7.5).
-
Load the refolded vitronectin solution onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
For endotoxin (B1171834) removal, an additional wash with a buffer containing a non-ionic detergent like Igepal CA-630 can be performed.[9]
-
Elute the bound vitronectin with a high-salt elution buffer (e.g., 20 mM Tris, 1 M NaCl, 2 M Urea, 3 mM DTT, pH 7.5).[11]
4. Dialysis and Final Formulation:
-
Pool the fractions containing vitronectin.
-
Dialyze extensively against a final storage buffer such as PBS at 4°C.[11]
-
Centrifuge to remove any precipitates.[11]
-
Determine the protein concentration, assess purity by SDS-PAGE, and perform functional characterization.
Quantitative Data Summary
The following table summarizes typical quantitative data for recombinant vitronectin purification from E. coli.
| Parameter | Value | Source |
| Expression System | E. coli | [8][9][10][11] |
| Purification Method | Heparin Affinity Chromatography | [8][9][12][13] |
| Typical Yield | 40 mg/L to ≥350 mg/L | [8][9] |
| Purity | >90% to ~98% | [4][14][22] |
| Endotoxin Level | <0.1 EU/mg (with endotoxin removal step) | [9] |
| Molecular Mass (SDS-PAGE) | 65-75 kDa | [23][24] |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The general workflow for purifying recombinant vitronectin from E. coli can be visualized as follows:
References
- 1. Vitronectin - Wikipedia [en.wikipedia.org]
- 2. Complement Regulator of Complement System: Vitronectin / VTN - Creative Biolabs [creative-biolabs.com]
- 3. cellsystems.eu [cellsystems.eu]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood vitronectin is a major activator of LIF and IL-6 in the brain through integrin–FAK and uPAR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stem-immune.com [stem-immune.com]
- 8. Expression, production, and characterization of full-length vitronectin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. Novel Purification of Vitronectin from Human Plasma by Heparin Affinity Chromatography [jstage.jst.go.jp]
- 13. Novel purification of vitronectin from human plasma by heparin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 19. itwreagents.com [itwreagents.com]
- 20. Size Exclusion Chromatography (Gel Filtration) Products [gbiosciences.com]
- 21. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 22. One-step purification of vitronectin from human plasma by affinity chromatography on phage-displayed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rndsystems.com [rndsystems.com]
- 24. Recombinant Human Vitronectin/VTN Protein (His Tag) - Elabscience® [elabscience.com]
Application Notes and Protocols for Coating Plates with Vitronectin for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, spreading, and signaling.[1] In cell culture, coating plates with vitronectin provides a defined and xeno-free surface that supports the attachment and proliferation of various cell types, particularly human pluripotent stem cells (hPSCs).[2][3] This document provides detailed protocols for coating tissue culture plates with vitronectin, summarizes key quantitative data, and illustrates the associated experimental workflow and signaling pathways.
Data Presentation
Table 1: Recommended Vitronectin Coating Concentrations and Volumes
| Cultureware Format | Surface Area/Well (cm²) | Recommended Coating Concentration (µg/cm²) | Working Solution Concentration (µg/mL) | Volume of Diluted Vitronectin per Well/Dish |
| 96-well plate | 0.32 | 0.5 | 1.5 | 100 µL[4][5][6] |
| 24-well plate | 1.9 | 0.5 - 1.0 | 5 - 10 | 0.5 mL |
| 12-well plate | 3.8 | 0.5 - 1.0 | 5 - 10 | 1 mL |
| 6-well plate | 9.6 | 0.5 - 1.0 | 5 - 10 | 1 mL[2] |
| 35 mm dish | 9.6 | 1 - 50 (cell type dependent) | 1 - 50 | 1 mL[1] |
| 60 mm dish | 21 | 1 - 50 (cell type dependent) | 1 - 50 | 3 mL |
| 100 mm dish | 55 | 1 - 50 (cell type dependent) | 1 - 50 | 6 mL[2] |
| T-25 flask | 25 | 0.5 - 1.0 | 5 - 10 | 3 mL[2] |
| T-75 flask | 75 | 0.5 - 1.0 | 5 - 10 | 8 mL[2] |
Note: The optimal coating concentration is cell-line dependent and may require empirical determination.[7] Typical coating concentrations range from 1 - 50 µg/mL.[1]
Experimental Protocols
Protocol 1: Standard Vitronectin Coating Procedure
This protocol is a general guideline suitable for a variety of cell types.
Materials:
-
Vitronectin (recombinant human or purified from plasma)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Sterile, tissue culture-treated or non-tissue culture-treated plates (refer to manufacturer's instructions for specific vitronectin products)[2]
-
Sterile conical tubes
-
Serological pipettes or aspirator
Procedure:
-
Thawing and Dilution:
-
Thaw the vitronectin vial at room temperature.[1]
-
Once thawed, gently mix the solution by inversion. Avoid vortexing.[2]
-
In a sterile conical tube, dilute the vitronectin to the desired working concentration (see Table 1) using sterile DPBS. For example, to prepare a 10 µg/mL working solution from a 0.5 mg/mL stock, add 20 µL of vitronectin to 980 µL of DPBS.
-
-
Coating the Cultureware:
-
Add the appropriate volume of the diluted vitronectin solution to each well or dish, ensuring the entire surface is covered (see Table 1).
-
Gently rock the plate to ensure even distribution of the coating solution.[2]
-
-
Incubation:
-
Aspiration and Washing:
-
Seeding Cells:
-
Aspirate the wash solution.
-
Immediately add the appropriate cell culture medium and seed the cells. Coated plates can be used immediately.[1]
-
-
Storage of Coated Plates (Optional):
Protocol 2: Coating with Vitronectin XF™ for Human Pluripotent Stem Cells
This protocol is specifically for Vitronectin XF™ and is optimized for hPSC culture.
Materials:
-
Vitronectin XF™
-
CellAdhere™ Dilution Buffer
-
Non-tissue culture-treated cultureware[2]
-
Sterile 50 mL polypropylene (B1209903) conical tubes[2]
Procedure:
-
Thawing and Dilution:
-
Thaw Vitronectin XF™ at room temperature (15-25°C).[2]
-
In a 50 mL polypropylene conical tube, dilute Vitronectin XF™ to a final concentration of 10 µg/mL in CellAdhere™ Dilution Buffer.[2] For example, add 40 µL of Vitronectin XF™ per mL of CellAdhere™ Dilution Buffer.
-
Gently mix the diluted solution; do not vortex.[2]
-
-
Coating:
-
Immediately use the diluted Vitronectin XF™ solution to coat non-tissue culture-treated cultureware. Refer to Table 1 for recommended volumes.
-
Gently rock the cultureware to ensure the entire surface is evenly coated.[2]
-
-
Incubation:
-
Incubate at room temperature (15-25°C) for at least 1 hour.[2] Do not allow the solution to evaporate.
-
-
Aspiration and Washing:
-
Plating Cells:
-
Aspirate the wash solution and add your desired cell culture medium.[2] The plate is now ready for cell seeding.
-
Mandatory Visualization
Caption: Experimental workflow for coating plates with vitronectin.
Caption: Vitronectin-integrin signaling pathway in cell adhesion.
References
- 1. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | VTN (vitronectin) binds Integrin alphaVbeta3, alphaVbeta5, alphaVbeta8 [reactome.org]
- 3. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 4. rupress.org [rupress.org]
- 5. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin - Wikipedia [en.wikipedia.org]
- 7. Vitronectin-activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Serum-Free Culture of Pluripotent Stem Cells Using Vitronectin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of a defined, serum-free culture system is critical for the robust and reproducible growth of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), particularly for translational applications. Vitronectin, a component of the extracellular matrix (ECM), has emerged as a reliable substrate for the feeder-free culture of hPSCs. As a single, defined protein, vitronectin offers a significant advantage over ill-defined matrices like Matrigel, providing a xeno-free and consistent environment that supports long-term self-renewal and pluripotency.[1][2]
These application notes provide detailed protocols for the serum-free culture of hPSCs on vitronectin-coated surfaces, including coating procedures, cell passaging, cryopreservation, and thawing. Additionally, we present a summary of the signaling pathways involved in vitronectin-mediated hPSC self-renewal.
Key Advantages of Using Vitronectin
-
Defined and Xeno-Free: As a recombinant protein, vitronectin eliminates the variability and potential for xenogeneic contamination associated with animal-derived matrices.[1][2]
-
Consistent Performance: The defined composition of vitronectin ensures lot-to-lot consistency, leading to more reproducible experimental outcomes.
-
Supports Pluripotency: hPSCs cultured on vitronectin maintain their characteristic morphology, high expression of pluripotency markers, and the ability to differentiate into all three germ layers.
-
Enzyme-Free Passaging: Vitronectin is compatible with gentle, enzyme-free passaging methods, such as EDTA-based dissociation, which promotes cell viability.[3]
Data Presentation
Table 1: Comparison of Pluripotency Marker Expression on Vitronectin vs. Matrigel
| Pluripotency Marker | Vitronectin | Matrigel | Cell Line | Reference |
| OCT4 | >95% | >95% | H1, H9, iPSCs | --INVALID-LINK-- |
| SSEA-3 | >90% | >90% | H1, H9, iPSCs | --INVALID-LINK-- |
| NANOG | High Expression | High Expression | iPSCs | --INVALID-LINK-- |
| SOX2 | High Expression | Higher Expression | iPSCs | --INVALID-LINK-- |
Table 2: Comparison of Cell Expansion on Vitronectin vs. Matrigel
| Substrate | Average Fold Expansion (over 5 passages) | Cell Line | Reference |
| Vitronectin | ~15-fold | H1, H9, iPSCs | --INVALID-LINK-- |
| Matrigel | ~15-fold | H1, H9, iPSCs | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin
This protocol describes how to coat a 6-well plate with vitronectin. Volumes can be scaled for other cultureware. For optimal results, use non-tissue culture-treated plates.[1][4]
Materials:
-
Recombinant Human Vitronectin
-
DPBS (without Ca²⁺ and Mg²⁺) or a recommended dilution buffer
-
Non-tissue culture-treated 6-well plates
-
Sterile conical tubes
Procedure:
-
Thaw the vitronectin solution at room temperature.
-
Prepare a working solution of vitronectin. A final coating concentration of 0.5 µg/cm² is commonly used, but this may need to be optimized for your specific cell line.[4] For a 6-well plate (surface area of ~9.6 cm²/well), you will need approximately 5 µg of vitronectin per well.
-
In a sterile conical tube, dilute the vitronectin stock solution in cold DPBS or the recommended dilution buffer to the desired final concentration. For example, to coat one 6-well plate, you can prepare 6 mL of a 5 µg/mL vitronectin solution.[4]
-
Add 1 mL of the diluted vitronectin solution to each well of the 6-well plate.[4]
-
Gently rock the plate to ensure the entire surface is covered.
-
Incubate the plate at room temperature for at least 1 hour.[1][4] Alternatively, plates can be incubated overnight at 4°C.
-
Aspirate the vitronectin solution from the wells. The plate is now ready for use.
-
Coated plates can be sealed with parafilm and stored at 4°C for up to one week.[4] Before use, allow the plate to come to room temperature.
Protocol 2: Passaging Pluripotent Stem Cells with EDTA on Vitronectin
This enzyme-free passaging method is recommended for routine culture of hPSCs on vitronectin.[3][5]
Materials:
-
DPBS (without Ca²⁺ and Mg²⁺)
-
0.5 mM EDTA solution in DPBS
-
Serum-free hPSC culture medium (e.g., mTeSR™1, TeSR™-E8™)
-
Vitronectin-coated plates
Procedure:
-
Aspirate the spent medium from the confluent wells of your hPSC culture.
-
Wash the cells once with DPBS.
-
Add 1 mL of 0.5 mM EDTA solution to each well of a 6-well plate.
-
Incubate at room temperature for 5-8 minutes. The colonies will start to detach at the edges.
-
Aspirate the EDTA solution.
-
Add 1 mL of fresh hPSC culture medium to the well.
-
Gently detach the colonies by pipetting the medium over the cell layer. Avoid creating single cells; aim for small cell aggregates.
-
Collect the cell suspension in a sterile conical tube.
-
Determine the appropriate split ratio. For routine maintenance, ratios between 1:3 and 1:12 are common.
-
Add the appropriate volume of the cell suspension to the new vitronectin-coated wells containing fresh pre-warmed hPSC medium.
-
Gently rock the plate to ensure an even distribution of cell aggregates.
-
Return the plate to the incubator (37°C, 5% CO₂).
Protocol 3: Cryopreservation of Pluripotent Stem Cells Cultured on Vitronectin
Materials:
-
Cryopreservation medium (e.g., commercial serum-free cryopreservation solution)
-
hPSC culture medium
-
0.5 mM EDTA solution
-
Sterile cryovials
-
Isopropanol (B130326) freezing container
Procedure:
-
Culture hPSCs on vitronectin-coated plates until they are ready for passaging.
-
Aspirate the culture medium and wash the cells with DPBS.
-
Add 1 mL of 0.5 mM EDTA per well (of a 6-well plate) and incubate for 5-8 minutes at room temperature.
-
Gently detach the colonies as small aggregates in fresh hPSC medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in cold cryopreservation medium. A common density is to resuspend the cells from one confluent well of a 6-well plate in 1 mL of cryopreservation medium.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in an isopropanol freezing container and store at -80°C overnight.
-
For long-term storage, transfer the cryovials to a liquid nitrogen vapor phase freezer.
Protocol 4: Thawing of Cryopreserved Pluripotent Stem Cells
Materials:
-
Vitronectin-coated plates
-
hPSC culture medium
-
ROCK inhibitor (e.g., Y-27632) - optional but recommended for improved survival
-
Sterile conical tubes
Procedure:
-
Pre-warm the hPSC culture medium to 37°C. If using, supplement the medium with a ROCK inhibitor at the recommended concentration.
-
Quickly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.
-
Gently transfer the contents of the vial to a sterile conical tube containing 5-10 mL of pre-warmed hPSC medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh hPSC medium.
-
Plate the cell suspension onto a new vitronectin-coated plate.
-
Return the plate to the incubator.
-
Perform a medium change after 24 hours with fresh medium without the ROCK inhibitor.
Signaling Pathways and Visualizations
Vitronectin supports the self-renewal of pluripotent stem cells primarily through its interaction with cell surface integrin receptors, particularly αvβ5 and αvβ3.[6][7] This binding initiates a cascade of intracellular signaling events that are crucial for cell adhesion, proliferation, and the maintenance of the pluripotent state. Key downstream pathways include the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/Akt and ERK signaling pathways.[8] These pathways converge to regulate the expression of core pluripotency transcription factors such as OCT4, SOX2, and NANOG.
References
- 1. stemcell.com [stemcell.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. Passaging and colony expansion of human pluripotent stem cells by enzyme-free dissociation in chemically defined culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. morgridge.org [morgridge.org]
- 6. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitronectin-activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrin and FAK Regulation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitronectin-Based Matrices in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately mimic the complex in vivo microenvironment compared to traditional two-dimensional (2D) cultures. This physiological relevance is crucial for obtaining predictive data in drug discovery, tissue engineering, and fundamental cell biology research. Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, proliferation, and differentiation. Vitronectin-based matrices provide a defined and reproducible 3D environment, offering a powerful tool for creating biomimetic culture systems.
These application notes provide detailed protocols for the utilization of vitronectin-based hydrogels in 3D cell culture, covering matrix preparation, cell seeding, and various analytical techniques.
Key Principles of Vitronectin-Based 3D Cell Culture
Vitronectin-based hydrogels offer a versatile platform for 3D cell culture by providing a biocompatible scaffold that promotes cell-matrix interactions. The Arg-Gly-Asp (RGD) motif present in vitronectin is a primary ligand for integrin receptors on the cell surface. This interaction is fundamental for mediating cell adhesion, spreading, proliferation, and differentiation within the 3D matrix. The interaction between cell surface integrins and the immobilized vitronectin triggers downstream signaling cascades that influence cell behavior and fate.[1][2]
Applications
Vitronectin-based 3D cell culture models have a wide range of applications, including:
-
Stem Cell Research: Studying the differentiation of embryonic and induced pluripotent stem cells into various lineages.[3][4][5]
-
Cancer Biology: Modeling tumor microenvironments to study cancer cell proliferation, invasion, and response to therapeutics.[6][7]
-
Drug Discovery and Toxicology: Screening compounds for efficacy and toxicity in a more physiologically relevant context.
-
Tissue Engineering: Providing a scaffold for the development of engineered tissues and organoids.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing vitronectin-based matrices for 3D cell culture, highlighting the impact on cell behavior compared to other ECM components or 2D culture systems.
Table 1: Effect of Vitronectin on Murine Embryonic Stem Cell (mESC) Proliferation in 3D Culture
| Time Point | ECM Coating | Proliferation (Metabolic Activity) - 3D Culture |
| 48 hours | Vitronectin | Higher proliferation rate |
| 48 hours | Collagen IV | Lower proliferation rate |
| 72 hours | Vitronectin | Significantly higher metabolic activity |
| 72 hours | Collagen IV | Lower metabolic activity |
| 72 hours | Laminin | No significant difference |
| 72 hours | Fibronectin | No significant difference |
Data adapted from a study on the proliferation of mES cells on different ECM-coated electrospun scaffolds.[8]
Table 2: Vitronectin Secretion by Ewing Sarcoma Cell Lines in 2D vs. 3D Culture
| Cell Line | Culture Condition | Vitronectin Secretion |
| A673 | 2D Monolayer | Lower |
| A673 | 3D Hydrogel | Higher |
| PDX73 | 2D Monolayer | Lower |
| PDX73 | 3D Hydrogel | Higher |
Data adapted from a study on Ewing sarcoma models. The results indicate a significant increase in vitronectin secretion by cancer cells when cultured in a 3D environment.[6]
Experimental Protocols
Protocol 1: Preparation of Vitronectin-Based Hydrogel and Cell Encapsulation
This protocol provides a general framework for preparing a vitronectin-based hydrogel and encapsulating cells for 3D culture. Specific concentrations and volumes may need to be optimized based on the hydrogel system and cell type.
Materials:
-
VitroGel® 3D or other suitable animal-origin-free hydrogel solution
-
Recombinant Vitronectin
-
Cell suspension in culture medium
-
Sterile, low-adhesion microcentrifuge tubes and well plates
-
Pipettes and sterile tips
Procedure:
-
Reagent Preparation:
-
Warm the VitroGel® 3D solution and cell culture medium to 37°C.[3]
-
If using a concentrated vitronectin stock, dilute it to the desired working concentration in cell culture medium.
-
-
Cell Suspension Preparation:
-
Harvest cells and prepare a single-cell suspension at the desired concentration in pre-warmed cell culture medium. A recommended starting concentration is 2 x 10^5 to 1 x 10^6 cells/mL.[3]
-
-
Hydrogel Mixture Preparation:
-
In a sterile tube, gently mix the vitronectin solution with the hydrogel solution.
-
Add the cell suspension to the vitronectin-hydrogel mixture. Mix gently by pipetting up and down to ensure a homogenous cell distribution without introducing air bubbles.[3]
-
-
Gelation:
-
Dispense the cell-hydrogel mixture into the wells of a culture plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow for hydrogel stabilization.[3]
-
-
Cell Culture:
-
Gently add pre-warmed cell culture medium on top of the solidified hydrogel.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Viability and Proliferation Assay
This protocol describes a colorimetric assay to assess cell viability and proliferation within the 3D hydrogel construct.
Materials:
-
3D Cell Culture HTS Cell Viability Complete Assay Kit (e.g., Abcam ab284562 or similar)[9]
-
Matrix Dissociation Saline Solution
-
Viability Assay Buffer
-
Calcein AM
-
96-well white plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Carefully remove the culture medium from the wells containing the 3D cell cultures.
-
Add Matrix Dissociation Saline Solution to each well and incubate according to the manufacturer's instructions to dissolve the hydrogel and release the cells.
-
-
Cell Staining:
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[10]
-
The fluorescence intensity is directly proportional to the number of viable cells.
-
Protocol 3: Immunofluorescence Staining
This protocol provides a general procedure for immunofluorescence staining of cells cultured within a vitronectin-based hydrogel.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Carefully remove the culture medium and wash the hydrogels twice with PBS.
-
Add fixation solution and incubate for 15-30 minutes at room temperature.[11]
-
Wash the hydrogels three times with PBS.
-
-
Permeabilization:
-
Add permeabilization solution and incubate for 5-15 minutes at room temperature.[11]
-
Wash the hydrogels three times with PBS.
-
-
Blocking:
-
Add blocking solution and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to the recommended concentration.
-
Remove the blocking solution and add the diluted primary antibody to the hydrogels.
-
Incubate overnight at 4°C.[11]
-
-
Secondary Antibody Incubation:
-
Wash the hydrogels three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[12]
-
-
Counterstaining and Mounting:
-
Wash the hydrogels three times with PBS.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash twice with PBS.
-
Carefully remove the PBS and add mounting medium. The samples are now ready for imaging.
-
Vitronectin-Integrin Signaling Pathway
Vitronectin primarily interacts with cells through integrin receptors, specifically αvβ3 and αvβ5. This interaction triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. The binding of vitronectin to integrins leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions. This, in turn, activates downstream pathways such as the Focal Adhesion Kinase (FAK) and Src family kinase pathways, which influence the actin cytoskeleton and gene expression.[1][4]
References
- 1. Integrin - Wikipedia [en.wikipedia.org]
- 2. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. The effect of vitronectin on the differentiation of embryonic stem cells in a 3D culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Vitronectin Effect in 3D Ewing Sarcoma Models: A Digital Microscopic Analysis of Two Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of vitronectin on the differentiation of embryonic stem cells in a 3D culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. cdn.thewellbio.com [cdn.thewellbio.com]
- 12. biotium.com [biotium.com]
Application Notes: Quantification of Vitronectin in Serum Samples using ELISA
Introduction
Vitronectin (VTN) is a crucial glycoprotein (B1211001) found in serum and the extracellular matrix, playing a significant role in cell adhesion, spreading, and migration.[1][2][3] It is also involved in the regulation of the complement pathway and hemostasis.[3][4][5] The quantification of vitronectin in serum is of considerable interest to researchers in various fields, including oncology, liver disease, and autoimmune disorders, as its levels can be indicative of certain pathological conditions.[6][7] This document provides a detailed protocol for the quantification of human vitronectin in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying an antigen of interest.[4][8][9] In this assay, a microplate is pre-coated with a capture antibody specific for human vitronectin.[4][8][10][11] When the serum sample is added to the wells, the vitronectin present binds to the immobilized antibody. After a washing step to remove unbound substances, a biotin-conjugated detection antibody that also specifically binds to vitronectin is added, forming a "sandwich" complex of capture antibody-vitronectin-detection antibody.[8][10][12] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody.[10][12] A final wash is performed, followed by the addition of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.[10][12] The HRP enzyme catalyzes the conversion of the substrate into a colored product.[9][10][11] The intensity of the color, which is proportional to the amount of vitronectin in the sample, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[9][10][11][12]
Data Presentation
Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Sensitivity | 0.8 ng/mL - 5.625 ng/mL | [4][10] |
| Assay Range | 0.819 - 2000 pg/mL | [4][8] |
| Intra-assay CV | < 10% | [4][13] |
| Inter-assay CV | < 12% | [4][13] |
Reported Vitronectin Concentrations in Human Serum
| Population | Mean Concentration (µg/mL) | Range (µg/mL) | Reference |
| Normal Human Serum | 239.55 ± 45.42 | 170.68 - 299.40 | [8] |
| Normal Human Serum | 234.2 | Not Specified | [14] |
Experimental Protocol
Materials and Reagents
-
Microplate pre-coated with anti-human Vitronectin antibody
-
Human Vitronectin standard
-
Biotin-conjugated anti-human Vitronectin detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (20X concentrate)
-
TMB Substrate
-
Stop Solution
-
Serum samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
Reagent Preparation
-
Wash Buffer (1X): Dilute the 20X Wash Buffer concentrate with distilled or deionized water to a 1X solution. For example, add 25 mL of 20X concentrate to 475 mL of water to make 500 mL of 1X Wash Buffer. If crystals have formed in the concentrate, warm to room temperature and mix gently until the crystals have completely dissolved.[11]
-
Vitronectin Standard: Reconstitute the lyophilized Vitronectin standard with the volume of Assay Diluent specified in the kit manual to create a stock solution. Allow the standard to sit for at least 10 minutes with gentle agitation to ensure complete dissolution.[8][11]
-
Standard Curve Preparation: Perform serial dilutions of the Vitronectin stock solution in Assay Diluent to create a standard curve. A typical standard curve may range from 2000 pg/mL down to 31.25 pg/mL, with a zero standard (Assay Diluent only).[8]
-
Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting it in Assay Diluent as per the manufacturer's instructions.
-
Streptavidin-HRP Conjugate: Prepare the working solution of the Streptavidin-HRP conjugate by diluting it in Assay Diluent according to the kit protocol.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of each standard, sample, and control per well. It is recommended to run all standards and samples in duplicate.
-
Cover the plate and incubate for 2 to 2.5 hours at room temperature or overnight at 4°C. [12]
-
Aspirate each well and wash. Add 300 µL of 1X Wash Buffer to each well. Aspirate the liquid and repeat the wash process two to four more times for a total of three to five washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.[8][10]
-
Add 100 µL of the prepared biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature. [12]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of the prepared Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 45 minutes at room temperature. [12]
-
Repeat the wash step as described in step 4.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 10-30 minutes at room temperature in the dark. Monitor the color development.[10][12]
-
Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of vitronectin in the samples.
-
Multiply the calculated concentration by the dilution factor used for the serum samples to obtain the final concentration.
Visualization
Caption: ELISA workflow for vitronectin quantification.
References
- 1. assaygenie.com [assaygenie.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Human Vitronectin (VTN) ELISA Kit (EHVTN) - Invitrogen [thermofisher.com]
- 5. Vitronectin ELISA Kits [thermofisher.com]
- 6. jcp.bmj.com [jcp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Human VTN(Vitronectin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. assaygenie.com [assaygenie.com]
- 12. raybiotech.com [raybiotech.com]
- 13. 人玻连蛋白ELISA试剂盒 for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]
- 14. Human Vitronectin/S-Protein ELISA Kit, 90-min ELISA (ab234577) | Abcam [abcam.com]
Application Notes and Protocols for Immunohistochemical Staining of Vitronectin in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunohistochemical (IHC) detection of vitronectin in tissue sections. Vitronectin is a key glycoprotein (B1211001) found in the extracellular matrix (ECM) and plasma, playing a crucial role in cell adhesion, migration, and tissue remodeling.[1] Its expression and localization are of significant interest in various research fields, including cancer biology, fibrosis, and neurobiology.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful vitronectin IHC, compiled from various antibody datasheets and publications.
Table 1: Primary Antibody Recommendations for Vitronectin IHC
| Antibody Name/Clone | Host Species | Clonality | Recommended Concentration/Dilution | Manufacturer | Catalog Number |
| Anti-Vitronectin [EP873Y] | Rabbit | Monoclonal | 1/100 dilution (7 µg/ml) | Abcam | ab45139[4] |
| Anti-Human Vitronectin | Mouse | Monoclonal | 8-25 µg/mL | R&D Systems | MAB2349[5] |
| Vitronectin (A27) | Mouse | Monoclonal | Assay-dependent | Thermo Fisher Scientific | CSI 004-27-02[6] |
| Vitronectin (HV2) | Mouse | Monoclonal | Assay-dependent (starting at 1:200 for ICC/IF) | Thermo Fisher Scientific | CSI 003-02-02[7] |
Table 2: Key Protocol Parameters for Vitronectin IHC on Paraffin-Embedded Tissues
| Parameter | Recommendation | Notes |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Use of citrate (B86180) buffer (pH 6.0) is commonly recommended.[4] Perform for 10-30 minutes.[8][9] |
| Primary Antibody Incubation | Overnight at 4°C | This allows for optimal specific binding and can reduce non-specific background.[5][10] |
| Detection System | HRP-DAB or Alkaline Phosphatase systems | Standard chromogenic detection methods are suitable.[5][8] |
| Positive Control Tissue | Liver, Kidney | Human liver and kidney tissue can serve as positive controls for vitronectin expression.[4][8] |
| Negative Control | Primary antibody omission | Incubate a slide with the diluent alone to check for non-specific binding of the secondary antibody. |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Vitronectin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
This protocol provides a step-by-step guide for the chromogenic detection of vitronectin in FFPE tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBST: 1X TBS with 0.1% Tween-20)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., PBS with 10% serum from the secondary antibody host species)
-
Primary antibody against vitronectin (see Table 1)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Heat slides in an oven at 65°C for 1 hour.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 5 minutes each), 95% ethanol (5 minutes), and 70% ethanol (5 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval (HIER):
-
Staining:
-
Wash slides with Wash Buffer for 5 minutes.
-
Inactivate endogenous peroxidase by incubating sections with 3% hydrogen peroxide for 10 minutes.
-
Wash slides three times with Wash Buffer for 3 minutes each.
-
Apply Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the primary vitronectin antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[5]
-
Wash slides three times with Wash Buffer for 3 minutes each.
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
Wash slides three times with Wash Buffer for 3 minutes each.
-
-
Visualization and Counterstaining:
-
Prepare the DAB substrate solution and apply it to the sections.
-
Monitor the color development under a microscope (typically 2-10 minutes).[14]
-
Rinse the sections with deionized water to stop the reaction.
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining of Vitronectin in Frozen Tissue Sections
This protocol is for the fluorescent detection of vitronectin in fresh-frozen tissue sections.
Materials:
-
Fresh tissue, snap-frozen in isopentane (B150273) cooled with dry ice[10]
-
OCT (Optimal Cutting Temperature) compound
-
Cryostat
-
Positively charged slides
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Wash Buffer (e.g., PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibody against vitronectin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Sectioning:
-
Fixation and Staining:
-
Fix the sections with ice-cold Fixation Buffer for 8-20 minutes.[10]
-
Rinse the slides three times with Wash Buffer.
-
Permeabilize and block the sections with Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary vitronectin antibody in the Blocking Buffer.
-
Apply the diluted primary antibody and incubate overnight at 4°C.[10]
-
Wash the slides three times with Wash Buffer for 5 minutes each.
-
Apply the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, and incubate for 1 hour at room temperature in the dark.[14]
-
Wash the slides three times with Wash Buffer for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for nuclear counterstaining.
-
Rinse briefly with Wash Buffer.
-
Mount the slides with an antifade mounting medium.
-
Visualizations
Vitronectin Signaling Pathway
References
- 1. Vitronectin | Abcam [abcam.com]
- 2. Immunohistochemical localization of vitronectin, its receptor and beta-3 integrin in Alzheimer brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Vitronectin/S-Protein antibody [EP873Y] (ab45139) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Vitronectin Monoclonal Antibody (A27) (CSI 004-27-02) [thermofisher.com]
- 7. Vitronectin Monoclonal Antibody (HV2) (CSI 003-02-02) [thermofisher.com]
- 8. dianova.com [dianova.com]
- 9. genomeme.ca [genomeme.ca]
- 10. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. docs.abcam.com [docs.abcam.com]
Application Notes: Detection of Vitronectin Protein via Western Blot
These application notes provide a detailed protocol for the detection of vitronectin protein in various biological samples using Western blotting. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Vitronectin (VTN) is a key glycoprotein (B1211001) found in serum, the extracellular matrix, and bone.[1] It plays a crucial role in cell adhesion, migration, and regulation of the extracellular matrix.[2] Altered expression of vitronectin has been implicated in various pathological conditions, including cancer metastasis and cardiovascular diseases.[2] Western blotting is a widely used and effective technique for the identification and relative quantification of vitronectin in complex biological samples.
Vitronectin typically appears as a single-chain 75 kDa protein or a two-chain form with 65 kDa and 10 kDa subunits.[3] Due to glycosylation, the apparent molecular weight on an SDS-PAGE gel can range from 60-70 kDa.[4]
Experimental Protocols
This section details the necessary steps for sample preparation, electrophoresis, protein transfer, immunodetection, and signal analysis for the successful detection of vitronectin.
Sample Preparation
Proper sample preparation is critical for obtaining reliable and reproducible results. The following protocols are provided for cultured cells and tissue samples.
a. Cultured Cells:
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Use approximately 1 mL of lysis buffer per 10 million cells.[5][6]
-
Scrape the adherent cells from the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-cooled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
b. Tissue Samples:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer with protease inhibitors (approximately 10 mL per 1 gram of tissue).[6]
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Follow steps 4-7 from the "Cultured Cells" protocol to clarify the lysate and determine the protein concentration.
SDS-PAGE and Protein Transfer
-
Thaw the protein lysates on ice.
-
In a microcentrifuge tube, mix 20-40 µg of total protein with 2x Laemmli sample buffer.[5][8]
-
Denature the samples by heating at 95-100°C for 5 minutes.[9]
-
Load the denatured protein samples and a molecular weight marker into the wells of an 8% SDS-polyacrylamide gel.[10]
-
Perform electrophoresis at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[11]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used according to the manufacturer's instructions.
Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9][11]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with a primary antibody specific for vitronectin. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[12] Incubation can be performed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's recommendations, for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an appropriate imaging system.
Data Presentation
The following table summarizes quantitative data from a study analyzing vitronectin protein levels in the brain of mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Condition | Fold-Increase in Vitronectin (Mean ± SD) |
| CFA Control | Baseline |
| Acute EAE | 11.39 ± 1.78 |
| Chronic EAE | 4.37 ± 0.52 |
Data adapted from a study on vitronectin protein levels in the brain of EAE mice.[10]
Mandatory Visualization
References
- 1. Vitronectin - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. kactusbio.com [kactusbio.com]
- 5. Sample preparation for western blot | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. Western Blot protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. fortislife.com [fortislife.com]
- 12. Vitronectin/S-protein antibody (15833-1-AP) | Proteintech [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
Application of Vitronectin in Promoting Neuronal Cell Attachment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VTN), a key glycoprotein (B1211001) component of the extracellular matrix (ECM), plays a pivotal role in a multitude of cellular processes, including cell adhesion, migration, and differentiation.[1] In the context of neuroscience, vitronectin is instrumental in promoting the attachment and spreading of neuronal cells, facilitating neurite outgrowth, and supporting neurogenesis.[1][2] Its ability to interact with specific cell surface receptors, primarily integrins, triggers intracellular signaling cascades that are fundamental to neuronal development and function.[2]
These application notes provide a comprehensive overview of the use of vitronectin to enhance neuronal cell attachment. Detailed protocols for coating culture surfaces and performing neuronal cell adhesion assays are provided, along with a summary of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers in academic and industrial settings who are cultivating and studying neuronal cells for basic research, disease modeling, and therapeutic development.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of vitronectin and other extracellular matrix proteins on neuronal and related cell lines.
| Cell Line | Substrate | Coating Concentration | Attachment/Viability Metric | Result | Reference |
| Neural Stem Cells (NSCs) | Matrigel (pre-coated) | Manufacturer's recommendation | Cell Viability (ATP assay) | Control | [3] |
| Vitronectin (rhVTN-N, in medium) | Not specified | Cell Viability (ATP assay) | Similar to Matrigel control (p>0.5) | [3] | |
| Neuroblastoma (N2a) | Fibronectin | 10 µM | Cell Adhesion (A405) | High | [4] |
| [RGD-V6]20 (RGD-presenting peptide) | 10 µM | Cell Adhesion (A405) | 88% ± 9.5% of fibronectin | [4] | |
| [V7]20 (Control peptide) | 10 µM | Cell Adhesion (A405) | 43% ± 7.4% of fibronectin | [4] | |
| Pheochromocytoma (PC12) | Laminin | Not specified | Cell Adhesion | Readily adhere | [3] |
| Collagen IV | Not specified | Cell Adhesion | Readily adhere | [3] | |
| Fibronectin | Not specified | Cell Adhesion | Poorly adhere | [3] |
Table 1: Quantitative Comparison of Neuronal Cell Attachment/Viability on Different Substrates.
| Parameter | Vitronectin | Fibronectin | Laminin | Poly-D-Lysine (PDL) |
| Primary Receptor(s) | αvβ1, αvβ3, αvβ5 Integrins | α5β1, αvβ1 Integrins | α1β1, α3β1, α6β1 Integrins | Not applicable (electrostatic) |
| Attachment Mechanism | RGD motif-dependent | RGD motif-dependent | Non-RGD motifs | Electrostatic interaction |
| Promotes Neurite Outgrowth | Yes | Yes | Yes | Limited |
| Signal Transduction | FAK, Src, PI3K | FAK, Src, PI3K | FAK, Src | Limited |
Table 2: Comparison of Key Properties of Common Substrates for Neuronal Cell Culture.
Experimental Protocols
Protocol 1: Coating Tissue Culture Plates with Vitronectin
This protocol describes the standard method for coating culture plates with vitronectin to promote the attachment of neuronal cells.
Materials:
-
Recombinant human vitronectin (lyophilized)
-
Sterile, nuclease-free water
-
Sterile 1X Phosphate Buffered Saline (PBS)
-
Sterile tissue culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of Vitronectin:
-
Reconstitute the lyophilized vitronectin with sterile, nuclease-free water to a final concentration of 0.5 mg/mL.
-
Gently swirl to dissolve. Do not vortex.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the vitronectin stock solution on ice.
-
Dilute the stock solution in sterile 1X PBS to a final working concentration of 5-10 µg/mL. The optimal concentration may vary depending on the neuronal cell type and should be determined empirically.
-
-
Coating of Culture Plates:
-
Add a sufficient volume of the vitronectin working solution to each well to cover the entire surface.
-
For a 96-well plate: 50 µL/well
-
For a 24-well plate: 200 µL/well
-
For a 6-well plate: 1 mL/well
-
-
Incubate the plates at 37°C for 1-2 hours in a humidified incubator. For optimal coating, incubation at 4°C overnight can also be performed.
-
-
Washing and Seeding:
-
Aspirate the vitronectin solution from the wells.
-
Gently wash the wells twice with sterile 1X PBS.
-
Aspirate the final PBS wash. The plates are now ready for seeding neuronal cells.
-
Add the neuronal cell suspension in the appropriate culture medium to the coated wells.
-
Protocol 2: Simplified Neuronal Seeding with Vitronectin-Supplemented Medium
This protocol offers a streamlined alternative to pre-coating plates, where vitronectin is added directly to the cell culture medium.[3] This method is particularly useful for high-throughput screening applications.[3]
Materials:
-
Recombinant human vitronectin
-
Neuronal cell culture medium
-
Standard tissue culture-treated plates
-
Neuronal cell suspension
Procedure:
-
Preparation of Vitronectin-Supplemented Medium:
-
Determine the required final concentration of vitronectin in the culture medium. A starting concentration of 5-10 µg/mL is recommended.
-
Add the appropriate volume of vitronectin stock solution directly to the pre-warmed neuronal culture medium.
-
Mix gently by inverting the tube.
-
-
Cell Seeding:
-
Resuspend the neuronal cells in the vitronectin-supplemented medium.
-
Directly plate the cell suspension into the wells of a standard tissue culture-treated plate.
-
Incubate the plate under standard neuronal culture conditions (37°C, 5% CO2).
-
Protocol 3: Neuronal Cell Adhesion Assay
This protocol provides a method to quantify the attachment of neuronal cells to vitronectin-coated surfaces.
Materials:
-
Vitronectin-coated 96-well plates (prepared as in Protocol 1)
-
Control plates (e.g., coated with Poly-D-Lysine or uncoated)
-
Neuronal cell suspension (e.g., 1 x 10^5 cells/mL in serum-free medium)
-
Cell stain (e.g., Calcein-AM or Hoechst 33342)
-
Plate reader with fluorescence capabilities
-
Wash buffer (e.g., sterile 1X PBS)
Procedure:
-
Cell Seeding:
-
Plate 100 µL of the neuronal cell suspension into each well of the vitronectin-coated and control plates.
-
Incubate for 1-2 hours at 37°C to allow for cell attachment.
-
-
Washing:
-
Gently wash the wells three times with 100 µL of pre-warmed wash buffer to remove non-adherent cells. Be careful not to disturb the attached cells.
-
-
Staining and Quantification:
-
Add 100 µL of the appropriate cell stain (prepared according to the manufacturer's instructions) to each well.
-
Incubate as required by the staining protocol.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the average fluorescence intensity for each condition.
-
Normalize the data to the control wells to determine the relative attachment efficiency on vitronectin.
-
Visualization of Key Pathways and Workflows
Signaling Pathway of Vitronectin-Mediated Neuronal Cell Attachment
Caption: Vitronectin-Integrin signaling pathway promoting neuronal cell adhesion.
Experimental Workflow for Coating Plates with Vitronectin
Caption: Workflow for coating culture plates with vitronectin.
Logical Relationship in Neuronal Cell Adhesion Assay
Caption: Logical workflow of a neuronal cell adhesion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimising parameters for the differentiation of SH-SY5Y cells to study cell adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of a neuronal cell line (PC12) with laminin, collagen IV, and fibronectin: identification of integrin-related glycoproteins involved in attachment and process outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesion-mediated cytoskeletal remodeling is controlled by the direct scaffolding of Src from FAK complexes to lipid rafts by SSeCKS/AKAP12 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vitronectin as a Substrate for In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VN) is a multifunctional glycoprotein (B1211001) found in the extracellular matrix (ECM) and plasma that plays a pivotal role in cellular adhesion and migration. As a key component of the cellular microenvironment, vitronectin interacts with cell surface receptors to initiate signaling cascades that regulate cell motility. This makes it an ideal substrate for in vitro cell migration assays, which are critical tools in developmental biology, wound healing, immune response, and cancer research for studying the invasive potential of cells and screening therapeutic compounds.
This document provides detailed application notes on the mechanism of vitronectin-mediated cell migration and protocols for utilizing vitronectin-coated surfaces in two standard migration assays: the Scratch Assay and the Transwell Assay.
Application Notes: Mechanism of Action
Vitronectin promotes cell migration primarily through its interaction with two types of cell surface receptors: integrins and the urokinase plasminogen activator receptor (uPAR).
-
Integrin-Mediated Migration: Vitronectin contains an Arg-Gly-Asp (RGD) sequence that is recognized by several members of the integrin family, particularly αvβ3 and αvβ5. The binding of integrins to vitronectin leads to the clustering of these receptors and the recruitment of signaling and adaptor proteins to form focal adhesions. This initiates a cascade of intracellular signals, prominently involving the activation of Focal Adhesion Kinase (FAK) and Src family kinases. These kinases, in turn, activate downstream pathways, including the Ras/MAPK (ERK1/2) and PI3K/AKT pathways, which orchestrate the cytoskeletal rearrangements necessary for cell movement.
-
uPAR-Mediated Migration: Vitronectin can also bind to uPAR, a glycosylphosphatidylinositol (GPI)-anchored protein. This interaction is independent of the RGD sequence and involves the somatomedin B (SMB) domain of vitronectin. The binding of vitronectin to uPAR can trigger cell signaling and migration, often in concert with integrins. Evidence suggests a two-step process where uPAR binding to vitronectin facilitates initial cell attachment, which is then stabilized by integrin engagement, leading to robust downstream signaling and cell migration. This uPAR-dependent mechanism is particularly relevant in the migration of cancer cells.
Data Presentation: Vitronectin Concentration and Cell Migration
The optimal concentration of vitronectin for coating surfaces can vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup. Below is a summary of concentrations reported in the literature.
| Cell Type | Assay Type | Vitronectin Concentration (Coating Solution) | Observed Effect | Reference |
| A549 (Lung Carcinoma) | Transwell Migration | 0.1 - 10 µg/mL | Dose-dependent increase in cell migration. | |
| CHO (Chinese Hamster Ovary) | Cell Attachment | 1.5 µg/mL (for a coating density of 0.5 µg/cm²) | Effective concentration for 50% increase in cell attachment. | |
| Hela, C33A (Cervical Cancer) | Wound Healing & Transwell | Not specified (overexpression model) | VTN overexpression significantly promoted migration and invasion. | |
| Human Embryonic Stem Cells (hESC) | Cell Culture/Expansion | 1.25 - 10 µg/mL | Minimal surface density threshold required for propagation. | |
| General Use | Coating Cultureware | 10 µg/mL | Recommended for coating non-tissue culture-treated ware. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in vitronectin-mediated cell migration.
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin
This protocol provides a general guideline for coating various culture vessels. The optimal coating concentration should be determined empirically for each cell line.
Materials:
-
Human Vitronectin (lyophilized or stock solution)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺ free
-
Sterile, nuclease-free water
-
Sterile culture plates, inserts, or flasks (non-tissue culture-treated vessels are often recommended)
-
Sterile conical tubes
Procedure:
-
Reconstitution: If starting with lyophilized vitronectin, reconstitute it in sterile, nuclease-free water to a stock concentration of 100-300 µg/mL. Mix gently by pipetting up and down; do not vortex.
-
Dilution: Based on your empirically determined optimal concentration (e.g., 10 µg/mL), dilute the vitronectin stock solution in sterile DPBS to the desired final working concentration.
-
Coating: Add the diluted vitronectin solution to the cultureware, ensuring the entire surface is covered. Use the volumes suggested in the table below as a starting point.
| Culture Vessel | Surface Area | Suggested Coating Volume |
| 96-well plate | 0.32 cm²/well | 50 - 100 µL/well |
| 24-well plate | 1.9 cm²/well | 250 - 400 µL/well |
| 6-well plate | 9.6 cm²/well | 1.0 - 1.5 mL/well |
| 100 mm dish | 55 cm² | 5 - 8 mL/dish |
-
Incubation: Incubate the cultureware at 37°C for 1-2 hours or at 4°C overnight. Ensure the vessel is covered or in a humidified chamber to prevent evaporation.
-
Aspiration and Washing: Carefully aspirate the vitronectin solution from the cultureware. Optionally, wash the surface gently once with sterile DPBS to remove any loosely bound protein. Be careful not to scratch the coated surface.
-
Usage: The coated cultureware is now ready for cell seeding. It can be used immediately or stored at 4°C (filled with DPBS and sealed with paraffin (B1166041) film) for up to one week. Before use, aspirate the DPBS and allow the plate to equilibrate to room temperature.
Protocol 2: Scratch (Wound Healing) Assay
This assay measures collective cell migration into a cell-free gap created in a confluent monolayer.
Materials:
-
Vitronectin-coated multi-well plates (e.g., 24- or 48-well)
-
Cell culture medium (consider serum-free or low-serum medium to minimize proliferation)
-
Mitomycin C (optional, to inhibit cell proliferation)
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera and live-cell imaging capabilities (optional but recommended)
Procedure:
-
Cell Seeding: Seed cells onto the vitronectin-coated plate at a density that will form a confluent monolayer within 24-48 hours.
-
Inhibit Proliferation (Optional): Once cells reach confluence, you may treat them with Mitomycin C (e.g., 10 µg/mL) for 2 hours to ensure that wound closure is due to migration and not cell division. Wash cells gently with DPBS after treatment.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer. Apply firm, consistent pressure to ensure the removal of cells down to the vitronectin-coated surface. Create a second scratch perpendicular to the first to create intersecting reference points.
-
Washing: Gently wash the well with DPBS or serum-free medium to remove dislodged cells and debris. Aspirate the wash solution carefully.
-
Add Medium: Add fresh cell culture medium (with any experimental compounds) to the well.
-
Imaging (Time 0): Immediately place the plate on a microscope stage and capture images of the scratch at defined locations. These will serve as the baseline (T=0) measurements.
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound is closed.
-
Data Analysis: Measure the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of migration or the percentage of wound closure over time.
Protocol 3: Transwell (Boyden Chamber) Assay
This assay quantifies the chemotactic or haptotactic migration of cells through a porous membrane towards a chemoattractant or in response to a substrate gradient.
Materials:
-
Transwell inserts (select a pore size appropriate for your cell type, typically 8 µm for many cancer cells)
-
Companion multi-well plates (e.g., 24-well)
-
Vitronectin solution for coating
-
Cell culture medium (serum-free for the upper chamber, with chemoattractant for the lower chamber)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
Procedure:
-
Coating the Membrane: Coat the underside of the Transwell insert membrane by adding a small volume of diluted vitronectin solution and incubating as described in Protocol 1. This setup assesses haptotaxis (migration towards a substrate). Alternatively, coat the top side if you are primarily providing an adhesive substrate for chemotaxis.
-
Rehydration: Rehydrate the coated membrane by adding serum-free medium to the inside and outside of the insert for at least 30 minutes at 37°C.
-
Prepare Chambers: Add the chemoattractant (e.g., medium with 10% FBS or a specific growth factor) to the lower wells of the companion plate. Aspirate the rehydration medium from the Transwell insert.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Place the insert into the lower well containing the chemoattractant and incubate the plate at 37°C and 5% CO₂ for a period determined by the migratory capacity of your cells (typically 6-24 hours).
-
Remove Non-Migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Subsequently, stain the cells by immersing the insert in a staining solution.
-
Imaging and Quantification: Once stained, allow the membrane to dry. Image the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view. The results are typically expressed as the average number of migrated cells per field.
Experimental Workflow Diagram
Application Notes and Protocols for Studying Vitronectin-Integrin Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix and plasma, plays a crucial role in cell adhesion, migration, and signaling through its interaction with integrins.[1] Integrins are heterodimeric transmembrane receptors that, upon binding to ligands like vitronectin, trigger intracellular signaling cascades that regulate a multitude of cellular processes.[2] The kinetics of the vitronectin-integrin binding are fundamental to understanding these physiological and pathological processes and are a critical area of study in drug development. This document provides detailed application notes and protocols for various methods to study the binding kinetics of vitronectin-integrin interactions.
Methods for Studying Vitronectin-Integrin Binding Kinetics
Several biophysical and cell-based methods can be employed to characterize the kinetics of vitronectin-integrin interactions. These techniques provide quantitative data on association rates (ka), dissociation rates (kd), and the overall binding affinity (KD).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[3][4][5][6] It measures changes in the refractive index at the surface of a sensor chip where one of the interactants (ligand) is immobilized, as the other interactant (analyte) flows over the surface.[5][6]
Data Presentation: SPR
| Parameter | Description | Typical Range for Vitronectin-Integrin |
| ka (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁶ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻⁵ - 10⁻³ |
| KD (nM) | Equilibrium dissociation constant (kd/ka) | 1 - 1000 |
Experimental Protocol: SPR Analysis of Vitronectin-Integrin Binding
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[4]
-
Inject purified vitronectin (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the purified integrin (analyte) in a suitable running buffer (e.g., HBS-P+).
-
Inject the different concentrations of the integrin over the vitronectin-immobilized surface and a reference flow cell (without vitronectin).
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the vitronectin-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd, and KD).[7]
-
Visualization: SPR Experimental Workflow
References
- 1. Assays for Studying the Role of Vitronectin in Bacterial Adhesion and Serum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. nuvisan.com [nuvisan.com]
- 4. bioradiations.com [bioradiations.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Vitronectin for Biomaterial Surface Coating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing vitronectin as a biomaterial surface coating to enhance cell adhesion, proliferation, and differentiation. The protocols and data presented are intended to support research in tissue engineering, regenerative medicine, and drug development.
Introduction
Vitronectin is a glycoprotein (B1211001) found in the extracellular matrix (ECM) and blood plasma that plays a crucial role in cell adhesion and migration. When used as a coating for biomaterial surfaces, vitronectin mimics the natural cellular microenvironment, promoting the attachment, spreading, and growth of various cell types, particularly stem cells. Its defined, xeno-free nature makes it a superior alternative to undefined matrices like Matrigel, offering greater consistency and regulatory compliance for translational research.
Key Applications
Vitronectin-coated surfaces are ideal for a range of applications, including:
-
Pluripotent Stem Cell Culture: Maintaining human induced pluripotent stem cells (iPSCs) and embryonic stem cells (ESCs) in an undifferentiated state.
-
Directed Differentiation: Guiding the differentiation of stem cells into various lineages, such as ectoderm, mesoderm, and endoderm.
-
Tissue Engineering: Seeding cells onto 3D scaffolds and promoting tissue regeneration.
-
Drug Development: Creating more physiologically relevant cell-based assays for drug screening and toxicity testing.
-
Regenerative Medicine: Developing cell-based therapies for a variety of diseases and injuries.
Data Summary
The following tables summarize key quantitative data for vitronectin coating, compiled from various sources to aid in experimental design.
Table 1: Recommended Vitronectin Coating Concentrations for Different Cell Culture Systems
| Culture System | Recommended Vitronectin Concentration (Working Solution) | Recommended Final Coating Density | Reference(s) |
| Human Pluripotent Stem Cells (hPSCs) | 10 µg/mL | 0.5 µg/cm² | |
| General Cell Culture | 1 - 50 µg/mL (cell type dependent) | Not specified | |
| 96-well plate (CHO cells) | 1.5 µg/mL | 0.5 µg/cm² | |
| Bovine Satellite Cells (on microcarriers) | 1 µg/mL (as medium additive) or 16-100 ng/cm² (coating) | 16-100 ng/cm² |
Table 2: Recommended Coating Volumes for Various Cultureware
| Cultureware | Recommended Coating Volume |
| 6-well plate | 1 mL per well |
| 12-well plate | 0.5 mL per well |
| 24-well plate | 0.25 mL per well |
| 35 mm dish | 1 mL |
| 60 mm dish | 2 mL |
| 100 mm dish | 5 mL |
| T-25 flask | 2 mL |
| T-75 flask | 5 mL |
| Note: These are general recommendations. Optimal volumes may vary based on the specific brand and surface area of the cultureware. |
Experimental Protocols
Protocol 1: General Coating of Biomaterial Surfaces with Vitronectin
This protocol provides a general procedure for coating various biomaterial surfaces, such as tissue culture plastic, glass, and 3D scaffolds.
Materials:
-
Recombinant Human Vitronectin
-
Sterile, nuclease-free water
-
Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca++ and Mg++
-
Biomaterial surface to be coated (e.g., tissue culture plates, flasks, glass coverslips)
-
Sterile conical tubes and pipettes
Procedure:
-
Reconstitution of Lyophilized Vitronectin: If starting with a lyophilized powder, reconstitute it in sterile, nuclease-free water to a stock concentration of 100-300 µg/mL. This stock solution can be stored at 2-8°C for up to one week. For longer-term storage, it is recommended to aliquot and freeze at -20°C to -80°C.
-
Preparation of Working Solution: Thaw the vitronectin stock solution at room temperature. Dilute the stock solution in sterile DPBS (without Ca++ and Mg++) to the desired final working concentration (refer to Table 1). Mix gently by pipetting; do not vortex.
-
Coating the Surface: Add a sufficient volume of the diluted vitronectin solution to completely cover the surface of the biomaterial (refer to Table 2 for recommended volumes). Gently rock the cultureware to ensure even distribution of the solution.
-
Incubation: Incubate the coated surface at room temperature (15-25°C) for at least 1 hour. For some applications, incubation for 2 hours at 37°C followed by overnight at 2-8°C may yield better results. Ensure the surface does not dry out during incubation by covering the cultureware.
-
Aspiration and Rinsing: Gently aspirate the excess vitronectin solution from the surface, being careful not to scratch the coating. Wash the surface once with sterile DPBS or serum-free medium.
-
Seeding Cells: The coated surface is now ready for cell seeding. Add the appropriate cell culture medium and cells to the cultureware.
-
Storage of Coated Plates: If not used immediately, coated plates can be sealed (e.g., with Parafilm®) to prevent evaporation and stored at 2-8°C for up to one week. Before use, allow the stored plates to equilibrate to room temperature for at least 30 minutes.
Protocol 2: Coating Non-Tissue Culture-Treated Plates for Pluripotent Stem Cell Culture
This protocol is specifically for coating non-tissue culture-treated plates, which is often recommended for pluripotent stem cell culture with vitronectin.
Materials:
-
Vitronectin XF™ (or equivalent recombinant human vitronectin)
-
CellAdhere™ Dilution Buffer (or DPBS without Ca++ and Mg++)
-
Non-tissue culture-treated plates
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw Vitronectin: Thaw the vitronectin at room temperature (15-25°C).
-
Prepare Diluted Vitronectin: In a sterile polypropylene (B1209903) conical tube, dilute the vitronectin in CellAdhere™ Dilution Buffer to a final concentration of 10 µg/mL. Mix gently.
-
Coat Cultureware: Immediately add the diluted vitronectin solution to the non-tissue culture-treated plates. Refer to Table 2 for recommended volumes.
-
Ensure Even Coating: Gently rock the plate back and forth to ensure the entire surface is covered.
-
Incubate: Incubate at room temperature (15-25°C) for at least 1 hour. Do not allow the solution to evaporate.
-
Remove Excess Solution: Gently tilt the plate and aspirate the excess solution from the edge.
-
Wash (Optional): Some protocols suggest a wash with the dilution buffer after aspiration.
-
Add Medium and Cells: The plate is now ready for the addition of cell culture medium and pluripotent stem cells.
Signaling Pathways and Experimental Workflows
Vitronectin-Mediated Cell Adhesion Signaling Pathway
Vitronectin primarily mediates cell adhesion through binding to integrin receptors, notably αVβ3 and αVβ5. This interaction triggers downstream signaling cascades that influence cell attachment, spreading, proliferation, and differentiation.
Application Notes and Protocols for Vitronectin Knockdown using siRNA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the knockdown of vitronectin (VTN) expression using small interfering RNA (siRNA). Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), is involved in cell adhesion, migration, and signaling, making it a target of interest in various physiological and pathological processes, including cancer and fibrosis.[1][2][3][4] Successful and specific downregulation of vitronectin is crucial for functional studies to elucidate its role in these processes.
Introduction to Vitronectin and siRNA Technology
Small interfering RNA (siRNA) offers a potent and specific method to silence gene expression post-transcriptionally. By introducing siRNA molecules that are complementary to the vitronectin mRNA, the cellular machinery is programmed to degrade the target mRNA, leading to a reduction in vitronectin protein levels. This application note provides a detailed protocol for achieving efficient vitronectin knockdown in cultured mammalian cells.
Experimental Workflow Overview
The overall workflow for vitronectin knockdown using siRNA involves several key stages, from experimental design to validation of knockdown.
References
- 1. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitronectin - Wikipedia [en.wikipedia.org]
- 3. Complement Regulator of Complement System: Vitronectin / VTN - Creative Biolabs [creative-biolabs.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Blood vitronectin is a major activator of LIF and IL-6 in the brain through integrin–FAK and uPAR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Vitronectin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and characterizing vitronectin (Vtn) knockout (KO) mouse models. Vitronectin is a glycoprotein (B1211001) involved in cell adhesion, signaling, and regulation of the coagulation and complement systems. Understanding its function through in vivo models is crucial for various fields, including cancer biology, cardiovascular research, and neurobiology.
Phenotypic Summary of Vitronectin Knockout Mice
Vitronectin knockout mice are viable and do not display overt developmental abnormalities. However, they exhibit several subtle phenotypes that become apparent under specific physiological or pathological challenges.
| Physiological System | Phenotype in Vtn-/- Mice | References |
| Hemostasis | Enhanced thrombosis rate after arterial injury. | [1] |
| Angiogenesis | Decreased angiogenesis in response to tissue injury. | [1] |
| Cardiovascular | Less ventricular dilation and impairment in ejection fraction after myocardial infarction (MI). Smaller infarcts on morphometric analysis. | [2] |
| Bone Remodeling | Increased number of osteoclasts and activity of tartrate-resistant acid phosphatase (TRAP) in a mouse model of osteoporosis. | [3] |
| Neurogenesis | Increased stroke-induced neurogenesis in female mice. | [4] |
Methodology for Generating Vitronectin Knockout Mice
Two primary methods are employed for generating Vtn knockout mice: CRISPR/Cas9-mediated gene editing and homologous recombination in embryonic stem (ES) cells.
Method 1: CRISPR/Cas9-Mediated Vitronectin Knockout
This method offers a rapid and efficient approach for generating knockout mice by directly introducing mutations in zygotes.
Experimental Workflow:
References
- 1. 004371 - VN KO Strain Details [jax.org]
- 2. Validation of the vitronectin knockout mouse as a model for studying myocardial infarction: Vitronectin appears to influence left ventricular remodelling following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitronectin regulates osteoclastogenesis and bone remodeling in a mouse model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitronectin mitigates stroke-increased neurogenesis only in female mice and through FAK-regulated IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Viral Transduction Efficiency with Vitronectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient gene delivery is a cornerstone of cell and gene therapy, as well as a critical tool in fundamental research. Viral vectors, such as lentiviruses, adeno-associated viruses (AAV), and adenoviruses, are widely used for this purpose. However, achieving high transduction efficiency, especially in hard-to-transduce cells like primary cells and stem cells, remains a significant challenge. Vitronectin, an extracellular matrix (ECM) glycoprotein, can be utilized to significantly enhance the efficiency of viral transduction. By mimicking the natural cellular microenvironment, vitronectin facilitates the co-localization of viral particles and target cells, thereby increasing the likelihood of successful viral entry and gene delivery.
These application notes provide a comprehensive guide to using vitronectin for enhancing viral transduction, including detailed protocols, data presentation, and an exploration of the underlying biological mechanisms.
Principle of Action: Vitronectin-Mediated Viral Transduction
Vitronectin is a key component of the ECM that promotes cell adhesion, spreading, and signaling. It contains an Arginine-Glycine-Aspartate (RGD) motif that is recognized by several integrin receptors on the cell surface, most notably αvβ3 and αvβ5 integrins. Many viruses have evolved to exploit this natural interaction for cellular entry.
The mechanism by which vitronectin enhances viral transduction is primarily through co-localization . When a tissue culture plate is coated with vitronectin, it acts as a bridge between the viral vector and the target cells. The virus particles, either through specific interactions or non-specific binding, adhere to the vitronectin-coated surface. When cells are subsequently added, they bind to vitronectin via their integrin receptors. This brings the cells into close proximity with the concentrated viral particles, significantly increasing the chances of successful transduction compared to standard methods where viruses are in suspension.[1]
A similar mechanism has been well-documented for RetroNectin, a recombinant fragment of fibronectin, another ECM protein. RetroNectin has been shown to dramatically increase retroviral and lentiviral transduction efficiency by colocalizing virus particles and target cells.[2][3] Given the shared role of vitronectin and fibronectin as ECM proteins that bind to integrins, a similar enhancement of transduction efficiency is expected with vitronectin.
Data Presentation
While specific quantitative data for vitronectin-mediated enhancement of viral transduction is not as widely published as for its counterpart, RetroNectin, the principles are analogous. The following tables summarize the kind of improvements in transduction efficiency that can be expected when using an ECM protein-based enhancer, with data primarily drawn from studies using RetroNectin as a well-characterized example. Researchers can expect to see similar trends when optimizing protocols with vitronectin.
Table 1: Enhancement of Lentiviral/Retroviral Transduction Efficiency with ECM Protein Coating
| Cell Type | Transduction Method | Transduction Efficiency (%) | Fold Increase | Reference |
| Human CD34+ Hematopoietic Stem Cells | Polybrene | 0.3% | - | [1] |
| RetroNectin | 25.8% | 86-fold | [1] | |
| Murine CD8+ T-cells | Polybrene | ~20% | - | [4] |
| RetroNectin | ~40% | 2-fold | [4] | |
| Jurkat T-cells (Lentivirus) | Standard | Low | - | [2] |
| RetroNectin | 94.8% | Significant | [2] | |
| Human Stem Cells (various) | Protamine/Polybrene | Low | - | [2] |
| RetroNectin | 50-75% | Significant | [2] |
Table 2: Comparison of Transduction Enhancers for Murine CAR-T Cell Generation
| Transduction Enhancer | Mean Transduction Efficiency (%) | Reference |
| Vectofusin-1 | 43.33% | [5] |
| RetroNectin | 55.57% | [5] |
Experimental Protocols
The following protocols provide a framework for using vitronectin to enhance viral transduction. Optimization of parameters such as vitronectin concentration, incubation times, and multiplicity of infection (MOI) is recommended for each specific cell type and viral vector.
Protocol 1: Coating Tissue Culture Plates with Vitronectin
This initial step is critical for preparing the surface for viral and cellular attachment.
Materials:
-
Recombinant Human Vitronectin
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Non-tissue culture-treated multi-well plates or flasks
-
Sterile water
Procedure:
-
Reconstitution of Vitronectin: Reconstitute lyophilized vitronectin with sterile water to a stock concentration of 100-300 µg/mL.[6] This stock solution can be stored at 2-8°C for up to one week. For longer-term storage, aliquot and store at -80°C.
-
Preparation of Coating Solution: Dilute the vitronectin stock solution in sterile DPBS to a final working concentration. A typical starting concentration is 1.5 µg/mL, which will yield a coating density of 0.5 µg/cm² in a 96-well plate.[6] The optimal concentration should be determined empirically for your specific application.
-
Coating the Cultureware:
-
Add the vitronectin coating solution to the non-tissue culture-treated plates. For a 6-well plate, use 1 mL per well.
-
Incubate the plates for at least 1 hour at room temperature or overnight at 4°C.[7] For best results, an incubation of 2 hours at 37°C can be performed.[6]
-
Ensure the entire surface is covered.
-
-
Washing:
-
Aspirate the vitronectin solution.
-
Wash the wells twice with sterile DPBS to remove any unbound vitronectin.
-
The plates are now ready for use. They can be used immediately or stored at 4°C with DPBS for up to one week.
-
Protocol 2: Lentiviral Transduction using Vitronectin-Coated Plates
This protocol is adapted from standard lentiviral transduction protocols with the inclusion of the vitronectin coating step.
Materials:
-
Vitronectin-coated plates (from Protocol 1)
-
Lentiviral particles
-
Target cells
-
Complete cell culture medium
-
Polybrene (optional, can be omitted or used at a lower concentration)
Procedure:
-
Pre-loading of Virus (RetroNectin-Bound Virus - RBV Method Adaptation):
-
Thaw the lentiviral stock on ice.
-
Add the desired amount of lentiviral particles (based on MOI) to the vitronectin-coated wells.
-
Incubate for 4-6 hours at 37°C to allow the virus to bind to the vitronectin.
-
After incubation, gently aspirate the virus-containing supernatant.
-
-
Cell Seeding:
-
Harvest and count your target cells. Ensure they are in the logarithmic growth phase.
-
Resuspend the cells in complete culture medium. Polybrene can be added at a concentration of 4-8 µg/mL, though vitronectin may reduce the required concentration or eliminate the need for it.
-
Add the cell suspension to the virus-pre-loaded, vitronectin-coated wells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
The transduction efficiency can be assessed by fluorescence microscopy (if a fluorescent reporter is used) or by flow cytometry at 48-72 hours post-transduction.
-
-
Medium Change: After 18-24 hours of incubation, the medium containing the viral particles can be replaced with fresh, pre-warmed complete culture medium.[8]
Protocol 3: AAV Transduction using Vitronectin-Coated Plates
This protocol provides a general guideline for AAV transduction. AAV serotype and target cell type will significantly influence the required MOI and incubation times.
Materials:
-
Vitronectin-coated plates (from Protocol 1)
-
AAV particles
-
Target cells
-
Serum-free or low-serum cell culture medium
Procedure:
-
Cell Plating: Seed target cells onto the vitronectin-coated plates 24 hours prior to transduction to allow for cell attachment and growth to 50-70% confluency.
-
Virus Preparation: Thaw the AAV stock on ice. Dilute the required volume of AAV (based on MOI, typically 1x10^4 to 1x10^6 vg/cell for readily transducible cells) in serum-free or low-serum medium.[9]
-
Transduction:
-
Aspirate the culture medium from the cells.
-
Add the AAV-containing medium to the cells.
-
Incubate for 4-8 hours at 37°C.[9]
-
-
Post-Transduction:
-
After the initial incubation, add complete growth medium.
-
Continue to incubate the cells for 48-96 hours to allow for transgene expression.
-
Monitor transgene expression using appropriate methods (e.g., fluorescence microscopy, flow cytometry, qPCR).
-
Protocol 4: Adenovirus Transduction using Vitronectin-Coated Plates
Adenovirus transduction can be enhanced by vitronectin, particularly in cells with low expression of the coxsackie-adenovirus receptor (CAR).
Materials:
-
Vitronectin-coated plates (from Protocol 1)
-
Adenoviral particles
-
Target cells
-
Serum-free or low-serum cell culture medium
Procedure:
-
Cell Plating: Plate target cells on vitronectin-coated plates and allow them to reach 70-80% confluency.
-
Virus Preparation: Thaw the adenoviral stock on ice. Prepare the viral inoculum by diluting the adenovirus in serum-free medium to the desired MOI (typically 10-100 for many cell lines).[10]
-
Transduction:
-
Remove the culture medium from the cells.
-
Add the diluted adenovirus to the cells.
-
Incubate for 2-4 hours at 37°C to allow for viral entry.
-
-
Post-Transduction:
-
After the incubation period, add pre-warmed complete culture medium.
-
Incubate for an additional 24-72 hours before analyzing transgene expression.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Vitronectin-Integrin Signaling Pathway for Viral Entry.
Caption: Workflow for vitronectin-enhanced viral transduction.
Conclusion
The use of vitronectin as a coating substrate offers a potent yet straightforward method for significantly enhancing the efficiency of viral transduction across a range of viral vectors and cell types. By mimicking the in vivo extracellular matrix, vitronectin facilitates the crucial co-localization of viruses and target cells, leading to improved gene delivery. The protocols and principles outlined in these application notes provide a solid foundation for researchers to incorporate this powerful technique into their workflows, ultimately accelerating research and the development of novel cell and gene therapies. As with any biological system, empirical optimization is key to achieving the best possible results for your specific experimental context.
References
- 1. Enhanced transduction of hematopoietic cells [takarabio.com]
- 2. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 3. RetroNectin reagent—FAQs [takarabio.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Enhancing Lentiviral Transduction Efficiency [sigmaaldrich.com]
- 9. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
- 10. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
Application of Vitronectin in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering physiologically relevant three-dimensional (3D) models that recapitulate the complex architecture and functionality of native tissues. The extracellular matrix (ECM) is a critical component of the organoid niche, providing essential structural support and biochemical cues that regulate cell behavior. While Matrigel®, a basement membrane extract from mouse sarcoma, has been the traditional ECM of choice, its undefined composition and batch-to-batch variability present significant challenges for reproducibility and clinical translation. Vitronectin, a key adhesive glycoprotein (B1211001) found in the ECM and serum, has gained prominence as a defined, xeno-free alternative that supports the robust growth and differentiation of various organoid types.[1][2][3] This document provides detailed application notes and protocols for the use of vitronectin in organoid culture systems.
Advantages of Vitronectin in Organoid Culture
-
Defined and Xeno-Free: Unlike Matrigel, vitronectin is a single, well-characterized protein, which can be produced recombinantly, eliminating concerns about undefined components and animal-derived pathogens.[2][3][4] This enhances experimental reproducibility and facilitates the transition to clinical applications.[1]
-
Supports Pluripotency and Differentiation: Vitronectin effectively supports the culture of human pluripotent stem cells (hPSCs), maintaining their pluripotency and capacity to differentiate into all three germ layers.[1][4][5] This is crucial for generating a wide range of organoid models.
-
Comparable to Matrigel: Studies have demonstrated that vitronectin can serve as a suitable replacement for Matrigel in supporting the differentiation and formation of various organoids, including vascular organoids, with similar efficiency and outcomes.[1][6]
-
Promotes Specific Cell Fates: Vitronectin has been shown to actively influence cell fate decisions. For instance, it promotes the specification of hematopoietic-fated mesoderm and enhances the generation of hemogenic endothelium from hPSCs more efficiently than Matrigel.[7][8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing vitronectin-based organoid cultures with Matrigel-based systems.
Table 1: Comparison of hiPSC Culture on Vitronectin vs. Matrigel
| Parameter | Vitronectin | Matrigel | Reference |
| Total Cell Number (4 days) | No significant difference | No significant difference | [1] |
| Confluency (4 days) | No significant difference | No significant difference | [1] |
| Pluripotent Characteristics | Similar | Similar | [1] |
Table 2: Comparison of Vascular Organoid Differentiation
| Parameter | Vitronectin-based | Matrigel-based | Reference |
| Gene Expression (CD31, CD140b) | Similar differentiation pattern | Similar differentiation pattern | [1][6] |
| Surface Area (day 3-18) | No significant difference | No significant difference | [6] |
| Cell Composition (FACS) | No significant difference | No significant difference | [6] |
Signaling Pathways
Vitronectin mediates cell adhesion and signaling primarily through interactions with integrin receptors. The Arg-Gly-Asp (RGD) sequence in vitronectin is recognized by several integrins, including αvβ3 and αvβ5, which play crucial roles in cell attachment, proliferation, and differentiation.[10][11]
Caption: Vitronectin signaling pathway.
Experimental Protocols
Protocol 1: Coating Cultureware with Vitronectin
This protocol describes the preparation of vitronectin-coated plates for organoid culture. It is crucial to use non-tissue culture-treated plates to ensure optimal protein attachment.[4][12]
Materials:
-
Vitronectin XF™
-
CellAdhere™ Dilution Buffer or Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium
-
Non-tissue culture-treated multi-well plates
-
Sterile polypropylene (B1209903) conical tubes
Procedure:
-
Thaw vitronectin at room temperature.
-
Dilute the vitronectin stock solution in the chosen dilution buffer to the desired final concentration. A common starting concentration is 5-10 µg/mL, which can be optimized for specific cell lines and applications.[12][13] For example, to prepare a 10 µg/mL solution, add 40 µL of Vitronectin XF™ (at a stock concentration of 0.25 mg/mL) per mL of dilution buffer.[12][14]
-
Gently mix the diluted vitronectin solution by pipetting up and down. Do not vortex.
-
Add the diluted vitronectin solution to the non-tissue culture-treated plates. The volume should be sufficient to cover the entire surface of the well (e.g., 1 mL for a 6-well plate).[12]
-
Gently rock the plate to ensure even coating.
-
Incubate the plates at room temperature for at least 1 hour.[12] Alternatively, for some applications, incubation at 37°C for 2 hours followed by overnight incubation at 2-8°C can yield better results.
-
Aspirate the excess vitronectin solution just before seeding the cells.
-
Wash the wells once with the dilution buffer or culture medium.[12]
-
The plates are now ready for cell seeding.
Caption: Experimental workflow for coating plates.
Protocol 2: General Workflow for Organoid Culture on Vitronectin
This protocol outlines a general workflow for establishing and maintaining organoid cultures using a vitronectin-based matrix. Specific details may need to be optimized based on the organoid type and cell source.
Materials:
-
Vitronectin-coated plates (prepared as in Protocol 1)
-
Pluripotent stem cells or primary tissue-derived stem cells
-
Organoid culture medium (specific to the organoid type)
-
Gentle cell dissociation reagent (e.g., EDTA-based)
-
ROCK inhibitor (e.g., Y-27632)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension or small cell aggregates from your starting cell population.
-
Resuspend the cells in the appropriate organoid culture medium, often supplemented with a ROCK inhibitor for the initial 24-48 hours to enhance cell survival.
-
Seed the cells onto the pre-coated vitronectin plates at the desired density.
-
-
Organoid Formation and Maintenance:
-
Incubate the culture plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor the culture daily for organoid formation.
-
Change the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become large and dense, they will need to be passaged.
-
Mechanically or enzymatically dissociate the organoids into smaller fragments.
-
Transfer the organoid fragments to freshly coated vitronectin plates.
-
Caption: General organoid culture workflow.
Conclusion
Vitronectin offers a robust and defined platform for the culture of a variety of organoids. Its xeno-free nature and ability to support pluripotency and direct differentiation make it an excellent alternative to traditional, undefined matrices like Matrigel. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate vitronectin into their organoid culture systems, thereby enhancing reproducibility and facilitating the translation of organoid-based research to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. nucleusbiologics.com [nucleusbiologics.com]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. A Novel Recombinant Vitronectin Variant Supports the Expansion and Differentiation of Pluripotent Stem Cells in Defined Animal-Free Workflows [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitronectin-activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Roles of integrins in human induced pluripotent stem cell growth on Matrigel and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting poor cell attachment on vitronectin-coated plates
Welcome to the Technical Support Center for Vitronectin-Coated Plates. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues with poor cell attachment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal coating concentration for vitronectin?
The optimal vitronectin concentration is cell-type dependent and requires empirical determination.[1][2] However, a general starting range is between 0.5 µg/cm² and 1.0 µg/cm².[2][3] For many human pluripotent stem cell (PSC) cultures, a concentration of 0.5 µg/cm² is routinely used.[1][2] It is recommended to test a range of concentrations to find the best condition for your specific cell line.[3][4]
Q2: Why are my cells attaching unevenly or in clumps?
Uneven or patchy cell attachment is often an indicator of a problem with the coating process.[5] This can be caused by:
-
Incomplete mixing: Ensure the vitronectin solution is gently but thoroughly mixed before and after dilution. Do not vortex, as this can cause the protein to precipitate.[6][7]
-
Uneven coating: Make sure the diluted vitronectin solution covers the entire surface of the well or dish. Gently rock the plate to ensure even distribution.[6] If the surface is not fully covered, it should not be used.[6]
-
Scratched surface: Aspirating the coating solution too aggressively can scratch the protein layer.[4]
-
Cell clumping: If cells are not properly dissociated into a single-cell suspension before seeding, they will attach as clumps.
Q3: My cells attach initially but then detach after 24-48 hours. What could be the cause?
This issue can stem from several factors:
-
Suboptimal Coating Density: The initial vitronectin concentration may be too low to support long-term adhesion and proliferation. Consider re-optimizing the coating concentration.
-
Cell Health: Ensure cells are healthy and harvested at an optimal confluency. Over-confluent or stressed cells may not form stable attachments.
-
Enzymatic Damage: Overexposure to dissociation reagents like trypsin can damage cell surface receptors, including integrins, which are crucial for binding to vitronectin.[5]
Q4: Should I use tissue culture-treated or non-tissue culture-treated plates for vitronectin coating?
This can depend on the specific vitronectin product and cell type. For example, Vitronectin XF™ specifically requires non-tissue culture-treated plates for optimal performance with human pluripotent stem cells.[6][9] However, other protocols report successful culture on standard tissue culture-treated plates.[2] Always consult the manufacturer's protocol for your specific vitronectin reagent.
Q5: How long can I store vitronectin-coated plates?
Coated plates can often be stored for up to one week at 2-8°C.[2] The plates should be sealed (e.g., with laboratory film) to prevent drying and maintain sterility.[2] Before use, allow the plate to warm to room temperature.
Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common attachment problems.
Problem: Very Poor or No Initial Cell Attachment
Is the coating protocol being performed correctly? An improper coating procedure is a primary cause of attachment failure. Ensure that the vitronectin is properly reconstituted and diluted in a suitable buffer like sterile DPBS without calcium and magnesium.[1][2] Incubate for the recommended time (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow for sufficient protein adsorption to the surface.[4][5]
Could the vitronectin reagent be compromised? Check the expiration date and storage conditions of your vitronectin. Reconstituted vitronectin stock solutions can typically be stored at 2-8°C for up to one week. For longer-term storage, aliquoting and freezing at -80°C is recommended to avoid repeat freeze-thaw cycles.[1][2] If you suspect the protein has precipitated, do not use it.[7]
Are the cells healthy and viable? Cell viability is critical for attachment. Before seeding, perform a viability count (e.g., using trypan blue) to ensure the cell population is healthy.[10] Cells should be harvested during the logarithmic growth phase. Stressed or senescent cells will not attach well.
Problem: Cells Detach During Media Changes or Over Time
Is the cell seeding density optimal? Both under-seeding and over-seeding can lead to detachment.[11] A sparse culture may lack the necessary cell-cell contacts and secreted factors to maintain adhesion, while an overly dense culture leads to competition and cell lifting. Titrate your seeding density to find the optimal range for your cell type.
Are media components interfering with adhesion? Serum contains proteins like fibronectin and vitronectin that can compete for binding to integrin receptors.[5][12] If your assay permits, performing it in serum-free media can sometimes improve attachment to the coated vitronectin.[5]
Data Presentation
Table 1: Recommended Vitronectin Coating Concentrations & Conditions
| Parameter | Recommendation | Notes | Source(s) |
| Coating Concentration | 0.5 - 1.0 µg/cm² | Optimal concentration is cell-line dependent and should be determined empirically. | [1][2][3] |
| Dilution Buffer | Sterile DPBS (without Ca²⁺/Mg²⁺) or serum-free medium | Use a buffer that does not contain competing proteins. | [1][4] |
| Incubation Time | 1-2 hours at Room Temperature or 2 hours at 37°C | Some protocols recommend an additional overnight incubation at 2-8°C for best results. | [4][5] |
| Storage of Coated Plates | Up to 1 week at 2-8°C | Must be sealed to prevent drying. Warm to room temperature before use. | [2] |
Experimental Protocols
Protocol 1: Standard Vitronectin Coating of a 6-Well Plate
This protocol provides a method for coating a 6-well plate at a target density of 0.5 µg/cm².
Materials:
-
Recombinant Human Vitronectin
-
Sterile, cold DPBS (without calcium and magnesium)
-
Sterile polypropylene (B1209903) tubes
-
6-well tissue culture plate (surface area ~9.6 cm²/well)
Procedure:
-
Thaw the vitronectin vial at room temperature or on ice.[4][6] Mix gently by inversion to ensure homogeneity.[1]
-
Prepare aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -80°C.[2]
-
Calculate Dilution: To coat one 6-well plate at 0.5 µg/cm², you will need approximately 6 mL of diluted solution (1 mL per well).
-
Total surface area = 9.6 cm²/well * 6 wells ≈ 57.6 cm²
-
Total vitronectin needed = 57.6 cm² * 0.5 µg/cm² = 28.8 µg
-
If stock is 0.5 mg/mL (500 µg/mL), you need 28.8 µg / 500 µg/mL = 0.0576 mL or 57.6 µL.
-
-
In a sterile 15 mL conical tube, add 57.6 µL of vitronectin stock to 6 mL of cold, sterile DPBS.[1] Mix gently by pipetting up and down.
-
Add 1 mL of the diluted vitronectin solution to each well of the 6-well plate.[1]
-
Gently rock the plate to ensure the entire surface is covered.[6]
-
Incubate the plate at room temperature for at least 1 hour.[2][6]
-
Aspirate the remaining solution carefully, avoiding scratching the surface. The plate is now ready for use.[4]
-
(Optional) Wash the wells once with DPBS or media before seeding cells.
Protocol 2: Quantification of Cell Attachment via Crystal Violet Staining
This assay measures the number of adherent cells based on staining cellular nuclei.
Materials:
-
Vitronectin-coated 48-well or 96-well plate
-
Cell suspension of interest
-
PBS (Phosphate-Buffered Saline)
-
Fixative: 100% Methanol (B129727) (ice-cold)
-
Stain: 0.5% Crystal Violet solution in 20% ethanol
-
Extraction Solution: 1% SDS in PBS or similar solubilizing agent
-
Plate reader (absorbance at ~590 nm)
Procedure:
-
Seed cells onto the pre-coated plate at the desired density and allow them to attach for the desired time period (e.g., 90 minutes).[13]
-
Gently wash away non-adherent cells by rinsing the wells 2-3 times with PBS. Be careful not to dislodge the attached cells.[13]
-
Remove the final PBS wash and add 100 µL of ice-cold 100% methanol to each well to fix the cells. Incubate for 10 minutes at room temperature.[7]
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature with gentle shaking.[7]
-
Remove the stain and wash the wells extensively with deionized water until the water runs clear.[7]
-
Air dry the plate completely.
-
Add 100 µL of extraction solution (e.g., 1% SDS) to each well to solubilize the stain. Incubate for 15-20 minutes on a shaker.
-
Transfer the solubilized stain to a new 96-well flat-bottom plate and measure the absorbance at 590 nm.[7] The absorbance is directly proportional to the number of adherent cells.
Visualizations
Caption: A logical workflow for troubleshooting poor cell attachment.
Caption: Vitronectin-integrin signaling pathway for cell adhesion.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Human endothelial cells grow poorly on vitronectin: role of PAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell adhesion [bio-protocol.org]
Technical Support Center: Optimizing Vitronectin Concentration for hESC Culture
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with human embryonic stem cells (hESCs) on vitronectin-coated surfaces.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of vitronectin concentration for hESC culture.
Q1: My hESCs are exhibiting poor attachment to the vitronectin-coated plates. What are the potential causes and solutions?
Poor cell attachment is a common issue that can be attributed to several factors. Here's a breakdown of potential causes and how to troubleshoot them:
-
Incorrect Vitronectin Concentration: The optimal vitronectin concentration is crucial for cell attachment and can be cell-line dependent.[1] It is recommended to perform a titration experiment to determine the ideal concentration for your specific hESC line. A typical starting range for coating is 0.5 to 1.0 µg/cm².[2]
-
Improper Coating Procedure: Ensure that the vitronectin solution is evenly spread across the entire surface of the culture vessel.[3][4] Uneven coating can lead to patchy cell attachment. Incubate the plates for at least one hour at room temperature to allow for proper protein adsorption.[3][4]
-
Use of Tissue Culture-Treated Plates: Vitronectin requires non-tissue culture-treated plasticware for optimal coating and cell attachment.[3][5] Using standard tissue culture-treated plates can lead to suboptimal results.
-
Quality of Vitronectin: Ensure the vitronectin has been stored correctly, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles.[2][6]
-
Cell Health: The overall health of your hESC culture is paramount. Ensure that the cells are healthy and have a low percentage of differentiation before passaging.
Q2: I am observing a high level of spontaneous differentiation in my hESC cultures on vitronectin. Could the vitronectin concentration be the cause?
Yes, suboptimal vitronectin concentration can contribute to spontaneous differentiation. Here’s what to consider:
-
Insufficient Vitronectin Density: A vitronectin surface density below a certain threshold may not adequately support self-renewal, leading to differentiation.[7][8][9][10] Studies have shown that a minimal surface density of 250 ng/cm² is required for stable hESC expansion while maintaining pluripotency.[8][10]
-
Excessive Vitronectin Concentration: While less common, very high concentrations of vitronectin could potentially trigger differentiation in some hESC lines. An optimization experiment is the best way to determine the ideal concentration that promotes self-renewal without inducing differentiation.
-
Other Culture Conditions: Spontaneous differentiation can also be caused by other factors such as the age of the culture medium, the passaging technique, and the confluency of the cells.[5][11] Ensure that all other culture parameters are optimized. For instance, it is recommended to use a complete cell culture medium that is less than two weeks old when stored at 2-8°C.[5][11]
Q3: My hESCs form colonies with poor morphology on vitronectin. How can I improve this?
Colony morphology is a key indicator of hESC health and pluripotency. Poor morphology can be addressed by:
-
Optimizing Vitronectin Concentration: The concentration of vitronectin can influence colony morphology. hESC colonies grown on vitronectin are often more condensed and round compared to those grown on Matrigel.[12][13] Experimenting with different concentrations can help achieve the desired compact colony morphology with distinct borders.
-
Adapting Cells to Vitronectin: If transitioning from another matrix like Matrigel, cells may require an adaptation period of a few passages to exhibit optimal morphology on vitronectin.
-
Passaging Technique: The method of passaging can significantly impact colony formation. Using gentle, enzyme-free passaging methods with reagents like EDTA can help maintain good colony morphology.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of vitronectin in hESC culture.
Q1: What is the recommended starting concentration for coating plates with vitronectin?
A common starting concentration for coating cultureware with recombinant vitronectin is 10 µg/mL, which is then added to the wells.[3][14] Some protocols suggest a coating concentration of 0.5 to 1.0 µg/cm².[2] However, the optimal concentration can vary between different hESC lines and vitronectin suppliers, so it is highly recommended to perform a titration for your specific experimental conditions.[1]
Q2: What type of culture plates should be used with vitronectin?
It is critical to use non-tissue culture-treated cultureware for coating with vitronectin.[3][5] This ensures proper adsorption of the protein to the plastic surface.
Q3: How should vitronectin be stored?
Recombinant vitronectin should be stored at -20°C or -80°C.[2][6] Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use.[6] Once thawed, it can be stored at 2-8°C for up to two weeks.[6]
Q4: How does vitronectin support hESC self-renewal?
Vitronectin is an extracellular matrix (ECM) protein that promotes cell adhesion, spreading, and self-renewal through binding to integrin receptors on the cell surface, notably αVβ5 integrin.[15][16][17][18] This interaction activates downstream signaling pathways that help maintain the pluripotent state of hESCs.
Q5: Can I switch from Matrigel to vitronectin for my hESC cultures?
Yes, hESCs can be successfully transitioned from Matrigel to vitronectin.[19] It may take a few passages for the cells to fully adapt to the new matrix and exhibit their characteristic morphology on vitronectin.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing vitronectin concentration in hESC culture.
Table 1: Recommended Vitronectin Coating Concentrations and Volumes
| Cultureware | Recommended Coating Volume | Recommended Vitronectin Concentration |
| 6-well plate | 1 mL/well | 10 µg/mL[3][14] or 5 µ g/well [14] |
| 12-well plate | 0.5 mL/well | 10 µg/mL |
| 24-well plate | 0.25 mL/well | 10 µg/mL |
| 96-well plate | 50 µL/well | 10 µg/mL |
Table 2: Vitronectin Surface Density and its Effect on hESC Culture
| Vitronectin Coating Solution Concentration | Resulting Surface Density | Effect on hESC Culture |
| < 5 µg/mL | < 250 ng/cm² | Insufficient for long-term attachment and proliferation[8][10] |
| 5 µg/mL | ~250 ng/cm² | Threshold for successful long-term expansion and maintenance of pluripotency[8][10] |
| > 5 µg/mL | > 250 ng/cm² | Supports stable, long-term hESC propagation[8][9][10] |
Experimental Protocols
Protocol 1: Coating Cultureware with Recombinant Vitronectin
This protocol describes the standard procedure for coating non-tissue culture-treated plates with recombinant vitronectin.
-
Thaw the recombinant vitronectin at room temperature.[3]
-
Dilute the vitronectin to the desired final concentration (e.g., 10 µg/mL) using a suitable buffer such as DPBS or a specified dilution buffer.[3] Mix gently without vortexing.[3]
-
Add the diluted vitronectin solution to the non-tissue culture-treated plates, ensuring the entire surface is covered. Refer to Table 1 for recommended volumes.
-
Gently rock the plate to ensure even distribution of the coating solution.[3][4]
-
Incubate the plates at room temperature for at least 1 hour.[3][4] Ensure the solution does not evaporate.
-
If not for immediate use, seal the plates and store at 2-8°C for up to one week.[3] Before use, allow the plates to come to room temperature for 30 minutes.[3]
-
Aspirate the excess vitronectin solution before seeding the cells. Some protocols may recommend a wash step with the dilution buffer.[3]
-
Add the appropriate cell culture medium to the coated plates. The plates are now ready for cell seeding.
Protocol 2: Determining Optimal Vitronectin Concentration via Titration
This protocol outlines a method to determine the optimal vitronectin coating concentration for your specific hESC line.
-
Prepare a series of vitronectin dilutions in a suitable buffer. A suggested range to test is 1, 2.5, 5, 10, and 20 µg/mL.
-
Coat wells of a multi-well, non-tissue culture-treated plate with each vitronectin concentration, following the procedure in Protocol 1. Include a negative control (no vitronectin) and a positive control (your current standard matrix, e.g., Matrigel) if desired.
-
Prepare a single-cell suspension or small aggregates of your hESCs for passaging.
-
Seed an equal number of cells into each of the coated wells.
-
Culture the cells for a standard passage length (typically 4-6 days).
-
Assess the cultures daily for cell attachment, colony formation, morphology, and signs of differentiation.
-
At the end of the passage, quantify cell proliferation (e.g., via cell counting) and assess the expression of pluripotency markers (e.g., OCT4, SOX2, TRA-1-60) by immunocytochemistry or flow cytometry.
-
The optimal vitronectin concentration is the lowest concentration that supports robust cell attachment, high proliferation, typical hESC colony morphology, and high expression of pluripotency markers with minimal differentiation.
Visualizations
Caption: Workflow for optimizing vitronectin concentration.
Caption: hESC attachment to vitronectin via integrin signaling.
References
- 1. cellseco.com [cellseco.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. stemcell.com [stemcell.com]
- 4. m.youtube.com [m.youtube.com]
- 5. stemcell.com [stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. Impact of vitronectin concentration and surface properties on the stable propagation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining a Threshold Surface Density of Vitronectin for the Stable Expansion of Human Embryonic Stem Cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Guide for Human Pluripotent Stem Cell Culture | STEMCELL Technologies [uat.stemcell.cn]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
- 15. stemcell.com [stemcell.com]
- 16. Recombinant vitronectin is a functionally defined substrate that supports human embryonic stem cell self-renewal via alphavbeta5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wpiinc.com [wpiinc.com]
- 18. Development of substrates for the culture of human pluripotent stem cells - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01473D [pubs.rsc.org]
- 19. Stem Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Preventing Vitronectin Degradation in Cell Culture Media
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of vitronectin in your cell culture media, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is vitronectin and why is its stability important in my cell culture?
Vitronectin is a glycoprotein (B1211001) found in serum and the extracellular matrix that plays a crucial role in cell adhesion, spreading, proliferation, and differentiation.[1] Its stability is critical for maintaining consistent cell culture performance, especially for sensitive applications like pluripotent stem cell culture.[2][3][4] Degradation of vitronectin can lead to inconsistent cell attachment, altered cell morphology, and unreliable experimental outcomes.
Q2: What are the primary causes of vitronectin degradation in cell culture media?
Vitronectin degradation in cell culture media can be attributed to several factors:
-
Proteolytic Activity: Proteases secreted by cultured cells or present as contaminants in media components are a major cause of degradation. Key enzymes known to degrade vitronectin include Matrix Metalloproteinases (MMPs) such as MMP-2, MMP-3, MMP-7, and MMP-9, as well as the cysteine protease Cathepsin K.[5][6]
-
Physicochemical Instability: Factors such as improper storage temperature and pH fluctuations can compromise vitronectin's structural integrity. Vitronectin solutions are most stable when stored frozen at -20°C and can exhibit degradation at physiological temperatures (37°C) over time.[7] Repeated freeze-thaw cycles should also be avoided.
-
Mechanical Stress: While less documented, harsh handling techniques such as vigorous vortexing or excessive pipetting may contribute to the physical denaturation and degradation of vitronectin.
Q3: How can I detect if my vitronectin is degraded?
Degradation of vitronectin can be assessed using several standard laboratory techniques:
-
SDS-PAGE and Western Blotting: These methods can separate vitronectin fragments by size and confirm their identity using a vitronectin-specific antibody. The appearance of lower molecular weight bands indicates degradation.
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can quantify the concentration of intact vitronectin in your media, with a decrease in concentration suggesting degradation.
Q4: What are the signs of vitronectin degradation in my cell cultures?
Common indicators of vitronectin degradation in your cell culture include:
-
Poor or inconsistent cell attachment and spreading.
-
Increased cell detachment or "lifting" from the culture surface.[8][9][10]
-
Changes in cell morphology.
-
Variability in experimental results, particularly in assays sensitive to cell adhesion and signaling.
Troubleshooting Guides
Issue 1: Poor Cell Attachment or Increased Cell Detachment
Possible Cause: Degradation of vitronectin coating or vitronectin in the media.
Troubleshooting Steps:
-
Verify Vitronectin Integrity: Before use, run a small aliquot of your vitronectin stock on an SDS-PAGE gel to check for degradation.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium to inhibit the activity of cell-secreted proteases.[11][12][13][14][15][16][17][18]
-
Optimize Coating Protocol: Ensure you are following the recommended protocol for coating your cultureware with vitronectin. Pay close attention to incubation times and concentrations.
-
Handle Vitronectin with Care: Avoid repeated freeze-thaw cycles of your vitronectin stock. Aliquot into single-use volumes upon arrival. When preparing solutions, mix gently by inversion or slow pipetting rather than vortexing.
-
Check Culture Medium pH: Ensure the pH of your culture medium is within the optimal range for your cells, as pH shifts can affect protein stability.
Issue 2: Inconsistent Experimental Results
Possible Cause: Variable vitronectin activity due to partial degradation.
Troubleshooting Steps:
-
Standardize Vitronectin Handling: Implement a strict, standardized protocol for thawing, aliquoting, and diluting vitronectin to minimize variability.
-
Incorporate Protease Inhibitors Consistently: If using protease inhibitors, ensure they are added to all relevant media and solutions at the same concentration for every experiment.
-
Monitor Vitronectin Quality: Regularly perform quality control checks on new batches of vitronectin using SDS-PAGE or ELISA to ensure consistency.
-
Minimize Time at 37°C: When preparing vitronectin-coated plates or media, minimize the time the vitronectin solution is kept at 37°C before use.
Data Presentation
Table 1: Commercially Available Protease Inhibitor Cocktails for Cell Culture
| Product Name | Supplier | Target Proteases | Key Features |
| TCM ProteaseArrest™ | G-Biosciences | Serine, cysteine, aminopeptidases, trypsin-like, and acid proteases.[11] | 200X concentrate, sterile-filtered, stable for up to 48 hours in culture media.[11] |
| Protease Inhibitor Cocktail (P1860) | Sigma-Aldrich | Serine, cysteine, aspartic proteases, and aminopeptidases. | DMSO solution, for use in tissue culture media. |
| Mammalian Cell Protease Inhibitor Cocktail | Stellar Scientific | Serine, cysteine, aminopeptidases, aspartic proteases, and papain.[12] | 100X ready-to-use solution.[12] |
| Protease Inhibitor Cocktail (EDTA-Free) | APExBIO | Cysteine, serine, acid proteases, and aminopeptidases.[13] | 200X DMSO solution, EDTA-free.[13] |
Experimental Protocols
Protocol 1: SDS-PAGE and Western Blot for Vitronectin Degradation
1. Sample Preparation:
- Collect an aliquot of your vitronectin-containing cell culture medium.
- If using a vitronectin stock solution, dilute it to a working concentration in PBS.
- Mix the sample with 4X Laemmli sample buffer and boil for 5 minutes at 95°C.
2. SDS-PAGE:
- Load 15-20 µL of the prepared sample into the wells of a 10% polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to vitronectin overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an ECL substrate and an imaging system. Intact vitronectin will appear as a band at ~75 kDa, while degradation products will be visible as lower molecular weight bands.
Protocol 2: ELISA for Quantification of Vitronectin
1. Plate Coating:
- Coat a 96-well plate with a capture antibody specific for vitronectin overnight at 4°C.
2. Blocking:
- Wash the plate with wash buffer (PBS with 0.05% Tween-20).
- Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
3. Sample Incubation:
- Wash the plate.
- Add your samples (cell culture media) and a standard curve of known vitronectin concentrations to the wells.
- Incubate for 2 hours at room temperature.
4. Detection:
- Wash the plate.
- Add a biotinylated detection antibody specific for vitronectin and incubate for 1 hour.
- Wash the plate.
- Add streptavidin-HRP and incubate for 30 minutes.
- Wash the plate.
- Add TMB substrate and incubate until a color develops.
- Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Calculate the concentration of vitronectin in your samples based on the standard curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for vitronectin degradation.
Caption: Vitronectin-integrin signaling pathway.
References
- 1. The effect of vitronectin on the differentiation of embryonic stem cells in a 3D culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Degradation of vitronectin by matrix metalloproteinases-1, -2, -3, -7 and -9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory properties of vitronectin and its glycosylation in collagen fibril formation and collagen-degrading enzyme cathepsin K activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protease inhibitor cocktail for secreted proteins in cell culture media [gbiosciences.com]
- 12. stellarscientific.com [stellarscientific.com]
- 13. apexbt.com [apexbt.com]
- 14. Research Products International Corp Protease Inhibitor Cocktail II, for | Fisher Scientific [fishersci.com]
- 15. biocompare.com [biocompare.com]
- 16. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Commercial Vitronectin Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability in commercial vitronectin, a common issue impacting experimental reproducibility, particularly in sensitive applications like pluripotent stem cell (PSC) culture.
Frequently Asked Questions (FAQs)
Q1: What is vitronectin and why is it used in cell culture?
Vitronectin is a glycoprotein (B1211001) found in the extracellular matrix (ECM) and serum that promotes cell adhesion and spreading.[1] In cell culture, particularly for human pluripotent stem cells (hPSCs), recombinant vitronectin is widely used as a defined, xeno-free coating substrate.[2] It provides a controlled surface for cell attachment, growth, and differentiation, replacing undefined substrates like Matrigel® and eliminating the variability associated with feeder cells.[1][3]
Q2: What causes batch-to-batch variability in commercial vitronectin?
Batch-to-batch variability can arise from several factors related to its production and handling:
-
Source and Manufacturing: While recombinant vitronectin is designed to be more defined than animal-derived matrices, variations in the manufacturing process can still occur.[2][3] For recombinant proteins expressed in systems like E. coli, differences in purification, refolding processes, and quality control can lead to inconsistencies between lots.[3][4]
-
Protein Purity and Integrity: The purity of the vitronectin preparation is critical. The presence of fragments or contaminants can affect performance. Manufacturers typically report purity of ≥95% by SDS-PAGE.[4][5]
-
Storage and Handling: Vitronectin is sensitive to storage conditions and freeze-thaw cycles. Improper handling can lead to protein degradation or aggregation, reducing its biological activity. It is recommended to aliquot the protein upon receipt and avoid repeated freeze-thaw cycles.[5]
Q3: How does vitronectin variability impact my cell cultures, especially pluripotent stem cells (PSCs)?
PSCs are highly sensitive to their culture environment. Inconsistent vitronectin performance can lead to a range of issues:
-
Poor or Uneven Cell Attachment: This is the most common issue. Cells may fail to attach, leading to significant cell loss, or attach unevenly across the culture surface.[6]
-
Changes in Colony Morphology: PSCs grown on effective vitronectin typically form round, compact colonies with defined edges.[2] A suboptimal batch may lead to diffuse, irregularly shaped colonies or increased spontaneous differentiation.
-
Altered Proliferation Rates: Inconsistent matrix coating can affect the rate of cell growth and expansion.
-
Increased Spontaneous Differentiation: A failure to provide a robust, defined surface can lead to a loss of pluripotency and an increase in unwanted differentiation.[7]
-
Inconsistent Downstream Applications: Variability in the starting culture can compromise the reproducibility of differentiation protocols and other downstream experiments.
Troubleshooting Guide
This guide addresses common problems encountered due to vitronectin variability.
Problem 1: Poor or Low Cell Attachment After Plating
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Suboptimal Vitronectin Concentration | The optimal coating concentration is cell-line dependent and may vary between batches.[8] Perform a titration experiment to determine the ideal concentration for your specific cell line and new vitronectin lot. Test a range from 0.5 µg/cm² to 1.0 µg/cm².[4][8] |
| Improper Coating Procedure | Ensure the entire surface of the culture vessel is evenly covered with the diluted vitronectin solution. Incubate for at least 1 hour at room temperature or overnight at 2-8°C to allow for proper adsorption.[3][8] Do not allow the plate to dry out before seeding cells.[8] |
| Incorrect Cultureware | Some vitronectin formulations, such as Vitronectin XF™, specifically require non-tissue culture-treated plasticware for optimal coating.[6][9][10] Using standard tissue-culture treated plates can lead to poor attachment. Always check the manufacturer's instructions. |
| Degraded Vitronectin Batch | If performance suddenly drops with a new batch, its activity may be compromised. Validate every new lot against a previously well-performing lot using a parallel culture test. (See Protocol 1). |
| Cell Health Issues | Poor cell viability or harsh passaging techniques can lead to low attachment. Ensure cells are healthy prior to passaging and handle them gently. Using a ROCK inhibitor (e.g., Y-27632) can improve survival and attachment after single-cell passaging.[7] |
Problem 2: Increased Spontaneous Differentiation in PSC Cultures
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent Matrix Coating | Uneven or sparse vitronectin coating can create microenvironments that induce differentiation. Ensure the coating is uniform. Consider validating coating consistency via microscopy if issues persist. |
| Suboptimal Cell Density | Both overly sparse and overly confluent cultures can lead to differentiation. Passage cells when they reach 70-80% confluency.[7] Adjust seeding density to ensure colonies are not too sparse after plating. |
| Batch-Specific Vitronectin Performance | A new batch of vitronectin may not support pluripotency as robustly as a previous one. Qualify each new lot by assessing pluripotency markers (e.g., OCT4, TRA-1-60) after a few passages.[7] |
Quantitative Data Summary
While direct batch-to-batch comparison data is rarely published by manufacturers, the table below summarizes the potential quantitative impact of vitronectin variability based on common experimental observations. A "High-Performance Batch" is considered the baseline, meeting all quality specifications.
| Performance Metric | High-Performance Batch (Expected) | Low-Performance Batch (Observed) | Potential Impact |
| PSC Attachment Efficiency (1 hr post-plating) | > 85% | < 60% | Significant cell loss; uneven colony distribution. |
| PSC Colony Forming Efficiency | High | Low | Fewer viable colonies, leading to slower expansion. |
| Culture Confluency (Day 4 post-passage) | 70 - 80% | < 50% or overly dense patches | Indicates issues with attachment and proliferation. |
| Pluripotency Marker Expression (OCT4+) | > 90% of cells | < 80% of cells | Increased spontaneous differentiation; loss of culture quality. |
| Optimal Coating Concentration | 0.5 µg/cm² | May require > 1.0 µg/cm² | Increased reagent cost and potential for inconsistency. |
Experimental Protocols
Protocol 1: Qualifying a New Batch of Commercial Vitronectin
This protocol provides a standardized method for comparing the performance of a new vitronectin lot ("Test Lot") against a previously validated, well-performing lot ("Reference Lot").
Objective: To ensure the Test Lot supports PSC attachment, morphology, and proliferation comparably to the Reference Lot.
Materials:
-
Reference Lot of Vitronectin
-
Test Lot of Vitronectin
-
Healthy, pluripotent stem cells (e.g., H9 ESCs or a well-characterized iPSC line) at ~70-80% confluency
-
Sterile, non-tissue culture-treated 6-well plates
-
DPBS (without Ca²⁺/Mg²⁺)
-
Cell passaging reagent (e.g., 0.5 mM EDTA)
-
Appropriate PSC culture medium (e.g., mTeSR™1 or Essential 8™)
-
ROCK inhibitor (e.g., Y-27632), optional
Methodology:
-
Preparation of Vitronectin Solutions:
-
Thaw both Reference and Test lots of vitronectin at room temperature.
-
Prepare working dilutions for each lot in DPBS. A standard starting concentration is 10 µg/mL, which yields a coating density of 0.5 µg/cm² when 2 mL is added to a well of a 6-well plate. Prepare enough solution to coat 3 wells per condition.
-
-
Coating Culture Plates:
-
Label a 6-well plate: 3 wells for the "Reference Lot" and 3 wells for the "Test Lot".
-
Add 2 mL of the diluted Reference Lot solution to each of its designated wells.
-
Add 2 mL of the diluted Test Lot solution to each of its designated wells.
-
Ensure the solution covers the entire surface of each well.
-
Incubate the plate at room temperature for at least 1 hour.
-
-
Passaging and Seeding PSCs:
-
While the plates are coating, passage a healthy culture of PSCs using your standard protocol (e.g., EDTA passaging for cell aggregates).
-
After harvesting, gently break the colonies into small, uniformly sized aggregates.
-
Count the aggregates to ensure equal seeding density across all wells.
-
Aspirate the vitronectin solution from the coated plates immediately before use. It is not necessary to wash the wells.[8]
-
Seed an equal number of cell aggregates into each well containing pre-warmed culture medium. If using single-cell passaging, add a ROCK inhibitor to the medium for the first 24 hours.
-
-
Cell Culture and Monitoring (4-5 days):
-
Culture the cells under standard conditions (37°C, 5% CO₂).
-
Perform daily microscopic evaluation of the cultures. Assess the following parameters for each condition:
-
Day 1: Attachment efficiency (qualitative assessment of attached colonies).
-
Days 2-4: Colony morphology (are they round, compact, with defined edges?), presence of spontaneous differentiation, and proliferation rate (increase in colony size and confluency).
-
-
-
Data Analysis and Qualification:
-
At Day 4 or 5, capture high-quality images of representative fields from each well.
-
Acceptance Criteria: The Test Lot is considered qualified if it meets the following criteria compared to the Reference Lot:
-
Comparable Attachment: Similar number and distribution of attached colonies on Day 1.
-
Normal Morphology: Colonies exhibit the expected compact, undifferentiated morphology with minimal differentiation (<10%).
-
Similar Proliferation: The culture reaches a similar level of confluency (~70-80%) within the same timeframe.
-
-
Visualizing Key Pathways and Workflows
Vitronectin-Integrin Mediated Cell Adhesion Pathway
Binding of vitronectin to cell surface integrins (primarily αvβ3 and αvβ5) triggers a signaling cascade crucial for cell adhesion, survival, and proliferation. This process involves the recruitment and activation of Focal Adhesion Kinase (FAK).
References
- 1. A Novel Recombinant Vitronectin Variant Supports the Expansion and Differentiation of Pluripotent Stem Cells in Defined Animal-Free Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. advancedbiomatrix.com [advancedbiomatrix.com]
- 5. cellseco.com [cellseco.com]
- 6. stemcell.com [stemcell.com]
- 7. stemcell.com [stemcell.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Troubleshooting Guide for Human Pluripotent Stem Cell Culture | STEMCELL Technologies [uat.stemcell.cn]
- 10. stemcell.com [stemcell.com]
Technical Support Center: Vitronectin Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of vitronectin staining in immunohistochemistry (IHC).
Troubleshooting Guide
This guide addresses common issues encountered during vitronectin IHC experiments, offering potential causes and solutions to enhance staining specificity.
| Problem | Potential Cause | Suggested Solution |
| High Background Staining | 1. Non-specific antibody binding.[1][2] | - Titrate the primary antibody to find the optimal concentration. - Increase the duration of the blocking step or try a different blocking agent (e.g., serum from the secondary antibody's host species).[1] - Ensure buffers contain a detergent like Tween-20 to reduce hydrophobic interactions.[1] |
| 2. Endogenous peroxidase or biotin (B1667282) activity. | - For HRP-based detection, quench endogenous peroxidase activity with a hydrogen peroxide treatment. - If using a biotin-based system, perform an avidin-biotin blocking step.[1] | |
| 3. Over-development of the chromogen.[1] | - Monitor the color development under a microscope and stop the reaction once a clear signal is observed.[1] | |
| 4. Tissue drying out during staining.[1] | - Keep tissue sections hydrated throughout the staining procedure by using a humidity chamber for incubations.[1] | |
| Weak or No Staining | 1. Suboptimal primary antibody concentration. | - Increase the concentration of the primary antibody or extend the incubation time. Incubation at 4°C overnight is a common practice. |
| 2. Inadequate antigen retrieval. | - Optimize the antigen retrieval method. For vitronectin, heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) is often recommended.[3][4] However, testing a higher pH buffer like EDTA (pH 8.0-9.0) may improve results for some antibodies.[5][6][7] - Proteolytic-induced epitope retrieval (PIER) with enzymes like trypsin or proteinase K is an alternative, but requires careful optimization of enzyme concentration and incubation time.[6][8] | |
| 3. Improper tissue fixation. | - Ensure that the fixation time was appropriate for the tissue type and size. Over-fixation can mask epitopes. | |
| Non-Specific Staining in Certain Tissues | 1. High endogenous biotin in tissues like liver and kidney. | - Use a non-biotin-based detection system or perform a thorough avidin-biotin block. |
| 2. Presence of vitronectin in plasma. | - Ensure thorough washing steps to remove residual plasma proteins from the tissue sections. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary antibody dilution for vitronectin IHC?
A1: The optimal dilution should be determined empirically for each antibody and experimental setup. However, common starting ranges are between 1:50 and 1:1000.[4][5][9] Always refer to the antibody datasheet for manufacturer's recommendations.
Q2: Which antigen retrieval method is best for vitronectin?
A2: Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for vitronectin.[3][4]
-
Citrate Buffer (pH 6.0): This is a frequently used buffer for vitronectin antigen retrieval.[3][4]
-
EDTA Buffer (pH 8.0-9.0): For some antibodies or over-fixed tissues, a higher pH buffer like EDTA may provide better results.[5][6][7]
Proteolytic-Induced Epitope Retrieval (PIER) using enzymes like trypsin can also be an option but may be harsher on tissues and requires careful optimization.[6][8]
Q3: What are appropriate positive and negative controls for vitronectin IHC?
A3:
-
Positive Controls: Tissues known to express vitronectin, such as liver and kidney, are suitable positive controls.[9] Some tumor tissues, like certain carcinomas, also show high vitronectin expression.[5][10][11][12]
-
Negative Controls: A negative control can be established by omitting the primary antibody to check for non-specific binding of the secondary antibody.[3] Additionally, using a tissue known to be negative for vitronectin or an isotype control antibody is recommended.[13][14]
Q4: What is the typical localization of vitronectin staining?
A4: Vitronectin is an extracellular matrix protein and is also found in the plasma.[15] In tissues, it is often observed in the stroma, surrounding blood vessels, and at the tumor-stroma interface.[10] Both cytoplasmic and membrane staining can be observed depending on the cellular context.[4][11][16][17]
Experimental Protocols
Detailed Protocol for Vitronectin IHC on Paraffin-Embedded Tissues
This protocol provides a general framework. Optimization of incubation times, concentrations, and antigen retrieval methods is recommended for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 x 5 minutes.
- Transfer to 100% Ethanol: 2 x 3 minutes.
- Transfer to 95% Ethanol: 1 x 3 minutes.
- Transfer to 70% Ethanol: 1 x 3 minutes.
- Rinse in distilled water.
2. Antigen Retrieval (HIER Method):
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the solution to 95-100°C in a water bath, steamer, or microwave.
- Maintain the temperature for 20 minutes. Do not allow the slides to boil dry.
- Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
- Rinse slides in a wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).
3. Peroxidase and Protein Blocking:
- Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer.
- Incubate with a protein blocking solution (e.g., 10% normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature.
4. Primary Antibody Incubation:
- Dilute the primary anti-vitronectin antibody in the blocking buffer to the predetermined optimal concentration.
- Apply the diluted antibody to the sections and incubate in a humidified chamber overnight at 4°C.
5. Detection:
- Rinse slides with wash buffer (3 x 5 minutes).
- Apply a biotinylated secondary antibody or an HRP-polymer-based detection system according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
- Rinse with wash buffer (3 x 5 minutes).
- If using an ABC (Avidin-Biotin Complex) kit, incubate with the ABC reagent as per the manufacturer's protocol.
6. Chromogen Development:
- Apply a chromogen solution (e.g., DAB) and incubate until the desired staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
- Rinse with distilled water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain with hematoxylin (B73222) for 30-60 seconds.
- "Blue" the sections in running tap water.
- Dehydrate through graded ethanols (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Visualizations
Experimental Workflow for Vitronectin IHC
Caption: A flowchart of the immunohistochemistry (IHC) workflow for vitronectin staining.
Vitronectin-Integrin Signaling Pathway
Caption: Vitronectin signaling through integrin receptors, leading to cellular responses.
Vitronectin's Role in the Complement Pathway
Caption: Vitronectin inhibits the formation of the Membrane Attack Complex in the complement system.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Anti-Vitronectin/S-Protein antibody [EP873Y] (ab45139) | Abcam [abcam.com]
- 4. nsjbio.com [nsjbio.com]
- 5. Anti-Vitronectin antibody (GTX103475) | GeneTex [genetex.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 9. Vitronectin/S-protein antibody (15833-1-AP) | Proteintech [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Over-expression of vitronectin correlates with impaired survival in gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dianova.com [dianova.com]
- 14. anti-Vitronectin Antibody [ABIN2477109] - Human, WB, ELISA, IHC (fro) [antibodies-online.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Vitronectin as a molecular player of the tumor microenvironment in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
reducing non-specific binding in vitronectin ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during vitronectin ELISA experiments, with a specific focus on reducing non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High background signal is a common issue in ELISA and can mask the specific signal from vitronectin, leading to inaccurate results. This guide provides a systematic approach to identifying and resolving the root causes of high non-specific binding.
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high non-specific binding in your vitronectin ELISA.
Caption: Troubleshooting workflow for high non-specific binding in ELISA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding in a vitronectin ELISA?
High non-specific binding can arise from several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively covered all unoccupied binding sites on the microplate, allowing antibodies or other proteins to adhere non-specifically.
-
Insufficient Washing: Unbound reagents, especially antibodies and the enzyme conjugate, may not be completely removed during wash steps.
-
Antibody/Conjugate Concentration Too High: Using excessive concentrations of the primary or secondary antibody, or the enzyme conjugate, can lead to increased non-specific adherence.
-
Cross-Reactivity: The detection antibody might be cross-reacting with the blocking agent or other proteins in the sample.
-
Hydrophobic and Ionic Interactions: Molecules can non-specifically adhere to the plastic surface of the microplate.
-
Sample Matrix Effects: Components within the biological sample (e.g., other proteins, lipids) can interfere with the assay.
Q2: My blank wells (no sample or standard) have a high signal. How do I troubleshoot this?
A high signal in blank wells points to a problem with the assay reagents or procedure, not the sample.
-
Evaluate the Secondary Antibody/Conjugate: The enzyme-conjugated antibody may be binding non-specifically to the plate. Run a control where you omit the primary antibody but add all other reagents. A high signal in this control indicates a problem with the secondary antibody. Consider titrating it to a lower concentration.
-
Review Washing Protocol: This is a very common cause. Ensure your plate washer is functioning correctly and that all wells are being thoroughly washed. Increasing the number of washes or adding a short soak time can help.
-
Check for Contaminated Reagents: The substrate solution should be colorless before use. Any contamination in buffers or reagents can lead to a high background.
Q3: Which blocking buffer is best for a vitronectin ELISA?
The optimal blocking buffer should be determined empirically for your specific assay. However, some common and effective blocking agents include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5% (w/v). It is a common starting point for many ELISAs.[1]
-
Non-Fat Dry Milk or Casein: Often used at 0.1-5% (w/v). Casein, in particular, has been shown to be a very effective blocking agent.[2][3][4]
-
Normal Serum: Using normal serum (e.g., from the same species as the secondary antibody) at 5-10% (v/v) can be very effective at reducing non-specific binding.[5]
It is also common to include a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer to help reduce background.[6]
Q4: Can my incubation times and temperatures affect non-specific binding?
Yes, both incubation time and temperature can influence non-specific binding.
-
Incubation Time: Overly long incubation times can sometimes increase non-specific binding. Stick to the protocol's recommended times, and if high background persists, you could try slightly reducing the incubation time for the antibodies.
-
Incubation Temperature: High incubation temperatures can also contribute to higher background. Most vitronectin ELISA kits recommend incubation at room temperature or 37°C.[7][8] Ensure your incubator is accurately calibrated.
Data Presentation: Comparison of Blocking Agents
While the ideal blocking agent should be optimized for each specific assay, the following table summarizes the relative effectiveness of common blocking agents in reducing non-specific binding in ELISA, based on published studies.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing Background | Key Considerations |
| Casein/Non-Fat Dry Milk | 0.1 - 5% (w/v) | Very High | Generally very effective at blocking protein-plastic interactions.[2][4] May not be suitable for assays with biotin-avidin systems due to endogenous biotin. |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | High | A widely used and effective blocker.[1] Ensure it is of high purity to avoid cross-reactivity. |
| Normal Serum | 5 - 10% (v/v) | High | Can be very effective, especially serum from the same species as the secondary antibody.[5] |
| Fish Gelatin | 0.1 - 1% (w/v) | Moderate | Less effective at blocking protein-plastic interactions but good for reducing protein-protein interactions.[2][6] |
| Non-ionic Detergents (e.g., Tween-20) | 0.05 - 0.1% (v/v) | Used as an additive | Primarily used in wash buffers to reduce non-specific binding during wash steps.[6] |
Experimental Protocols
Protocol 1: Standard Sandwich ELISA for Human Vitronectin
This protocol is a representative example based on commercially available kits.[7][8]
Materials:
-
96-well plate pre-coated with anti-human vitronectin capture antibody
-
Human vitronectin standard
-
Sample dilution buffer
-
Biotin-labeled anti-human vitronectin detection antibody
-
Streptavidin-HRP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
Workflow Diagram:
Caption: Standard workflow for a sandwich vitronectin ELISA.
Procedure:
-
Sample and Standard Preparation: Reconstitute the vitronectin standard according to the manufacturer's instructions to create a stock solution. Perform serial dilutions in sample dilution buffer to generate a standard curve. Dilute your samples in sample dilution buffer.
-
Incubation with Sample/Standard: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated plate. Seal the plate and incubate for 90 minutes at 37°C.[8]
-
Washing: Aspirate the contents of the wells and wash each well 2 times with 350 µL of wash buffer.[9]
-
Detection Antibody Incubation: Add 100 µL of the biotin-labeled detection antibody to each well. Seal the plate and incubate for 60 minutes at 37°C.[9]
-
Washing: Aspirate and wash the wells 3 times as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 30 minutes at 37°C.[8]
-
Washing: Aspirate and wash the wells 5 times as in step 3.
-
Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm within 10 minutes of adding the stop solution.
Protocol 2: Optimizing the Blocking Step
This protocol is designed to help you determine the most effective blocking buffer for your vitronectin ELISA.
Procedure:
-
Coat Plate: Coat the wells of a 96-well ELISA plate with your capture antibody or vitronectin antigen, following your standard protocol.
-
Prepare Blocking Buffers: Prepare several different blocking buffers to test. For example:
-
1% BSA in PBS
-
3% BSA in PBS
-
1% Non-Fat Dry Milk in PBS
-
5% Normal Goat Serum in PBS
-
PBS with 0.1% Tween-20
-
-
Blocking: After coating and washing the plate, add 200 µL of the different blocking buffers to replicate sets of wells. Include a set of wells with no blocking agent (PBS only) as a negative control. Incubate for 1-2 hours at room temperature.
-
Wash: Wash all wells thoroughly according to your standard protocol.
-
Assay Procedure: Proceed with the rest of your ELISA protocol, but only add the enzyme conjugate (e.g., Streptavidin-HRP) to all wells (omitting sample, standard, and detection antibody). This will measure the direct non-specific binding of the conjugate to the blocked plate.
-
Develop and Read: Add the TMB substrate, stop the reaction, and read the absorbance at 450 nm.
-
Analysis: Compare the absorbance values for each blocking buffer. The buffer that yields the lowest absorbance has the best blocking efficiency for the enzyme conjugate. This experiment should be repeated with the detection antibody to assess its non-specific binding as well.
Protocol 3: Optimizing Wash Steps
This experiment will help determine if your washing procedure is sufficient.
Procedure:
-
Run a Standard Assay: Set up your vitronectin ELISA as you normally would, including standards, samples, and controls.
-
Introduce Wash Variables: Divide the plate into sections to test different washing protocols after the detection antibody and enzyme conjugate incubation steps:
-
Section 1 (Standard): Use your current washing protocol (e.g., 3 washes).
-
Section 2 (Increased Washes): Increase the number of washes (e.g., 5-6 washes).
-
Section 3 (Increased Soak Time): Include a 30-60 second soak time with the wash buffer in each well during each wash cycle.
-
Section 4 (Detergent Wash): Ensure your wash buffer contains 0.05% Tween-20.
-
-
Develop and Read: Complete the ELISA protocol and read the absorbance at 450 nm.
-
Analysis: Compare the background signal (in blank or negative control wells) and the signal-to-noise ratio across the different washing conditions to determine the most effective washing protocol.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. How to deal with high background in ELISA | Abcam [abcam.com]
- 6. corning.com [corning.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pdf.antibodies-online.com [pdf.antibodies-online.com]
Optimizing Vitronectin Coating for Diverse Cell Types: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize vitronectin coating for various cell types. The information is presented in a clear question-and-answer format to directly address common issues encountered during cell culture experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of vitronectin as a coating substrate.
Issue 1: Poor or No Cell Attachment
Question: My cells are not attaching to the vitronectin-coated surface. What are the possible causes and solutions?
Answer: Poor cell attachment is a common issue that can stem from several factors related to the coating procedure, cell health, or the specifics of the cell line.
Possible Causes and Solutions:
-
Incorrect Coating Concentration: The optimal vitronectin concentration is cell-type dependent.[1] A concentration that is too low will not provide sufficient binding sites for the cells.
-
Solution: Titrate the vitronectin concentration to find the optimal density for your specific cell type. See Table 1 for recommended starting concentrations. For human pluripotent stem cells (hPSCs), a typical starting concentration is 10 µg/mL.[2][3] For mesenchymal stem cells (MSCs), a lower concentration of around 0.5 µg/cm² may be sufficient.
-
-
Improper Coating Procedure: Uneven coating or allowing the surface to dry out can lead to patchy cell attachment.
-
Suboptimal Incubation Time and Temperature: Insufficient incubation time may not allow for adequate protein adsorption to the culture surface.
-
Incorrect Cultureware: Vitronectin XF™ specifically requires non-tissue culture-treated plates for optimal coating.[2][4] Using tissue culture-treated plates can sometimes lead to suboptimal attachment for certain cell types like hPSCs.[5]
-
Cell Health and Viability: Unhealthy or non-viable cells will not attach well to any surface.
-
Solution: Ensure you are using a healthy cell population with high viability. Perform a cell viability count before seeding.
-
-
Presence of Serum in Coating Solution: For some applications, the presence of other proteins from serum during the coating process can interfere with vitronectin binding to the surface.[6]
-
Solution: Prepare the vitronectin dilution in a serum-free buffer like DPBS.
-
A troubleshooting workflow for poor cell attachment is illustrated below.
Caption: Troubleshooting workflow for poor cell attachment on vitronectin.
Issue 2: Cells Detach After Initial Attachment
Question: My cells initially attach to the vitronectin-coated surface but then detach after a day or two. What could be the reason?
Answer: Delayed cell detachment can be due to several factors, including suboptimal culture conditions or issues with the stability of the vitronectin coat.
Possible Causes and Solutions:
-
Suboptimal Cell Culture Medium: The culture medium may lack essential factors required for long-term cell survival and adhesion on a defined substrate like vitronectin.
-
Solution: Ensure you are using a medium specifically formulated for your cell type in a feeder-free system. For example, mTeSR™1 or Essential 8™ are commonly used for hPSCs on vitronectin.[2]
-
-
Instability of the Coated Vitronectin: The vitronectin layer may be unstable, leading to gradual detachment of cells.
-
Solution: Ensure proper reconstitution and storage of vitronectin. Avoid repeated freeze-thaw cycles. After coating, if not used immediately, store the plates sealed at 2-8°C.[2]
-
-
Enzymatic Digestion of Vitronectin: Some cell types may secrete proteases that can degrade the vitronectin coating over time.
-
Solution: This is a more complex issue. If you suspect this, you may need to investigate the use of protease inhibitors in your culture medium, though this should be done with caution as it can affect cell health.
-
-
-
Solution: For endothelial cells, fibronectin may be a more suitable coating substrate.[7]
-
Issue 3: Inconsistent Results Between Experiments
Question: I am getting variable results with my vitronectin coating from one experiment to the next. How can I improve consistency?
Answer: Inconsistent results are often due to minor variations in the coating protocol or reagents.
Possible Causes and Solutions:
-
Inconsistent Reagent Preparation: Variations in the dilution of vitronectin or the buffer used can lead to different coating densities.
-
Solution: Prepare fresh dilutions of vitronectin for each experiment from a properly stored stock solution. Use a consistent, high-quality buffer for dilution.
-
-
Variable Incubation Conditions: Fluctuations in incubation time or temperature can affect the amount of protein that adsorbs to the plate.
-
Solution: Standardize your incubation time and temperature and ensure they are consistent for every experiment.
-
-
Lot-to-Lot Variability of Vitronectin: Although recombinant vitronectin offers better consistency than undefined matrices, there can still be minor variations between production lots.
-
Solution: When starting with a new lot of vitronectin, it is advisable to perform a small-scale pilot experiment to confirm the optimal coating concentration for your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal vitronectin coating concentration for my cells?
A1: The optimal concentration is cell-type dependent. It is always recommended to perform a titration to determine the best concentration for your specific cell line and application. However, Table 1 provides some generally recommended starting concentrations for common cell types.
Q2: Can I use tissue culture-treated plates with vitronectin?
A2: For human pluripotent stem cells (hPSCs) cultured with Vitronectin XF™, it is strongly recommended to use non-tissue culture-treated plates.[2][4] For other cell types, tissue culture-treated plates may be suitable, but it is best to test this empirically.
Q3: How long can I store vitronectin-coated plates?
A3: If you do not use the coated plates immediately, you can seal them with parafilm to prevent evaporation and store them at 2-8°C for up to one week.[2] Before use, allow the plates to come to room temperature for about 30 minutes.[2]
Q4: What is the difference between vitronectin and fibronectin as coating substrates?
A4: Both vitronectin and fibronectin are extracellular matrix proteins that promote cell adhesion. However, they interact with different integrin receptors and may be more suitable for different cell types. For instance, while both can support hPSC culture, some studies suggest that cells on fibronectin may initially adhere slightly better, whereas vitronectin may be more effective in serum-containing media as it can coat the substrate more efficiently in the presence of other serum proteins.[6][9] For endothelial cells, fibronectin is often preferred as they can exhibit poor growth on vitronectin.[7] For mesenchymal stem cells, both vitronectin and fibronectin can support adhesion and osteogenic differentiation.[10]
Q5: What are the key signaling pathways activated by vitronectin?
A5: Vitronectin primarily signals through integrin receptors, notably αVβ3 and αVβ5.[11] Binding of vitronectin to these integrins triggers a cascade of intracellular signaling events that regulate cell adhesion, spreading, proliferation, and survival. Key downstream pathways include the Focal Adhesion Kinase (FAK), Src kinase, Phosphoinositide 3-kinase (PI3K)/AKT, and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[12][13][14]
The diagram below illustrates the general vitronectin signaling pathway.
Caption: Vitronectin-integrin signaling pathway.
Data Presentation
Table 1: Recommended Vitronectin Coating Concentrations for Different Cell Types
| Cell Type | Recommended Coating Concentration (µg/cm²) | Recommended Working Solution (µg/mL) | Key Reference(s) |
| Human Pluripotent Stem Cells (hPSCs) | 0.5 - 1.0 | 5 - 10 | [2][15][16] |
| Mesenchymal Stem Cells (MSCs) | 0.5 | 1.5 - 20 | [10] |
| Bovine Satellite Cells | 0.016 - 0.1 | Not specified | [17] |
| Human Osteoblast-like Cells | >0.18 (at high density) | Not specified | [18] |
Note: The optimal concentration should be empirically determined for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Standard Vitronectin Coating Protocol for hPSCs
This protocol is adapted for coating a 6-well plate with Vitronectin XF™.
Materials:
-
Vitronectin XF™
-
CellAdhere™ Dilution Buffer or DPBS (Ca++/Mg++ free)
-
Sterile non-tissue culture-treated 6-well plates
-
Sterile conical tubes (15 mL or 50 mL)
-
Serological pipettes and micropipettes
Procedure:
-
Thaw Vitronectin XF™ at room temperature (15-25°C).[2]
-
Prepare a 10 µg/mL working solution of Vitronectin XF™ by diluting it in CellAdhere™ Dilution Buffer. For one 6-well plate, add 60 µL of Vitronectin XF™ to 6 mL of dilution buffer in a sterile conical tube.[16]
-
Gently mix the diluted vitronectin solution by pipetting up and down. Do not vortex.[2]
-
Add 1 mL of the diluted vitronectin solution to each well of a non-tissue culture-treated 6-well plate.[2]
-
Gently rock the plate to ensure the entire surface of each well is covered.[2]
-
Incubate the plate at room temperature (15-25°C) for at least 1 hour.[2] Do not allow the solution to evaporate.
-
If not for immediate use, seal the plate with parafilm and store at 2-8°C for up to one week.[2] Before use, allow the plate to warm to room temperature for 30 minutes.
-
Just before seeding the cells, aspirate the vitronectin solution from the wells.
-
Wash each well once with 2 mL of CellAdhere™ Dilution Buffer or DPBS.[2]
-
Aspirate the wash solution, and the plate is ready for cell seeding.
The general workflow for vitronectin coating is depicted below.
Caption: General experimental workflow for vitronectin coating.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the biological activities of the cell-adhesive proteins vitronectin and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human endothelial cells grow poorly on vitronectin: role of PAI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human endothelial cells grow poorly on vitronectin: Role of PAI‐1 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Adhesion to Vitronectin and Collagen I Promotes Osteogenic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wpiinc.com [wpiinc.com]
- 12. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vitronectin Western Blot
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background issues encountered during Vitronectin Western blotting experiments.
Troubleshooting Guide: High Background
High background on a Western blot can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, both of which can obscure the specific signal for Vitronectin. Below are common causes and solutions presented in a question-and-answer format.
Question 1: My entire membrane is dark or has a high uniform background. What is the likely cause and how can I fix it?
A uniform high background is often due to issues with blocking, antibody concentration, or washing steps.
Potential Cause & Solution:
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the membrane. If blocking is inadequate, antibodies will bind all over the membrane, causing a high background.[1]
-
Solution: Optimize your blocking protocol. Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA) or extend the incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).[1][2] Always use freshly prepared blocking buffer to avoid contamination.[3][4] For Vitronectin, 5% non-fat dry milk in TBST is a commonly recommended blocking buffer.
-
-
Antibody Concentration Too High: Using excessive amounts of primary or secondary antibody is a frequent cause of high background.[2]
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.[1] For Vitronectin primary antibodies, a starting concentration range of 0.1-2.0 µg/mL is often suggested, but this should be optimized for your specific antibody and experimental conditions. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary antibody is the source of the high background.[5]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound or non-specifically bound antibodies.[1]
-
Solution: Increase the number and/or duration of your wash steps. For example, try performing 4-5 washes of 5-10 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBST).[2] Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane with gentle agitation.[6]
-
-
Membrane Drying: Allowing the membrane to dry out at any point during the process can lead to irreversible non-specific antibody binding and high background.[4][5]
-
Solution: Ensure the membrane remains fully hydrated in buffer throughout all incubation and washing steps.[4]
-
-
Overexposure: The exposure time during signal detection may be too long, leading to a saturated background.
-
Solution: Reduce the exposure time when imaging the blot.[2]
-
Question 2: I see multiple non-specific bands in addition to my Vitronectin band. What could be causing this?
Non-specific bands can arise from several factors, including antibody cross-reactivity, sample degradation, or high protein load.
Potential Cause & Solution:
-
Antibody Cross-Reactivity: The primary or secondary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.
-
Solution: First, ensure you are using a highly specific monoclonal or polyclonal antibody validated for Western blotting. If non-specific bands persist, try using a different antibody. Optimizing the primary antibody concentration through titration is also critical.
-
-
Sample Degradation: If your protein samples have degraded, you may see a smear or multiple bands at lower molecular weights than your target.[5]
-
Solution: Always prepare fresh lysates and add protease inhibitors to your lysis buffer.[5] Keep samples on ice during preparation and store them appropriately at -80°C.
-
-
High Protein Load: Overloading the gel with too much protein can lead to streaking and the appearance of non-specific bands.[7][8]
-
Solution: Determine the protein concentration of your lysates using an assay like the Bradford or BCA assay and load a consistent, optimized amount per lane (e.g., 20-30 µg of total protein).
-
-
Post-Translational Modifications (PTMs): Vitronectin is a glycoprotein, and variations in glycosylation can potentially lead to the appearance of bands at slightly different molecular weights. While this is less likely to cause distinct non-specific bands, it can contribute to a less sharp band.
FAQs for Vitronectin Western Blot
Q: What is the expected molecular weight of Vitronectin on a Western blot? A: The expected molecular weight of human Vitronectin is approximately 65-75 kDa. It can appear as a single chain or as two chains of 65 kDa and 10 kDa under reducing conditions due to cleavage.
Q: Which blocking buffer is best for a Vitronectin Western blot? A: A common and effective blocking buffer is 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5] However, if you are detecting phosphorylated proteins in the same experiment, Bovine Serum Albumin (BSA) is preferred as milk contains phosphoproteins that can increase background.[9][10]
Q: What are recommended starting dilutions for a primary anti-Vitronectin antibody? A: This is highly dependent on the specific antibody. However, a general starting point is a concentration of 0.1-2.0 µg/mL. Always refer to the manufacturer's datasheet and perform an antibody titration to find the optimal dilution for your experiment.
Q: Can I reuse my diluted antibodies? A: It is generally not recommended to reuse diluted antibodies, as this can lead to contamination and reduced antibody activity, potentially increasing background. For best results, use freshly diluted antibodies for each experiment.
Experimental Protocols
Protocol 1: Antibody Titration using Dot Blot
This is a quick method to determine the optimal primary and secondary antibody concentrations without running multiple full Western blots.[11]
-
Prepare Protein Sample: Dilute your protein lysate to a concentration of 1 mg/mL in PBS.
-
Spot Membrane: On a small piece of nitrocellulose or PVDF membrane, spot 1-2 µL of your protein lysate. Let it air dry completely.
-
Block: Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a series of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000) in the blocking buffer. Cut the membrane into strips and incubate each strip with a different antibody dilution for 1 hour at room temperature.
-
Wash: Wash each membrane strip three times for 5 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate all strips with the recommended dilution of your HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the washing step as in step 5.
-
Detection: Add ECL substrate and image the dot blots. The optimal primary antibody dilution will be the one that gives a strong signal with the lowest background.
Protocol 2: Optimized Western Blot Washing Protocol
-
After incubation with the primary or secondary antibody, remove the antibody solution.
-
Add a generous amount of wash buffer (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6) to the container to completely submerge the membrane.
-
Place the container on an orbital shaker and agitate gently for 10 minutes.
-
Discard the wash buffer.
-
Repeat steps 2-4 for a total of four washes.
-
Proceed with the next step in your Western blot protocol.
Quantitative Data Summary
| Parameter | Recommendation | Range for Optimization |
| Protein Load | 20-30 µg total lysate | 10-50 µg |
| Blocking Agent | 5% Non-fat Dry Milk or 5% BSA | 3-7% |
| Blocking Time | 1 hour at RT | 1-2 hours at RT or O/N at 4°C |
| Primary Antibody | Refer to datasheet | 1:500 - 1:5000 dilution |
| Secondary Antibody | Refer to datasheet | 1:2000 - 1:20000 dilution |
| Wash Steps | 4 x 10 minutes | 3-5 washes of 5-15 minutes each |
Visual Guides
Caption: Western Blot Workflow Highlighting Key Stages for High Background.
Caption: Troubleshooting Decision Tree for High Background in Vitronectin Western Blot.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. scilit.com [scilit.com]
- 3. Vitronectin Monoclonal Antibody (A27) (CSI 004-27-02) [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Anti-Vitronectin/S-Protein antibody [EP873Y] (ab45139) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 10. Western blot blocking: Best practices | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
how to improve the stability of vitronectin solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stability and performance of vitronectin solutions in their experiments.
Troubleshooting Guides
This section addresses common problems encountered when working with vitronectin solutions, offering potential causes and solutions.
Issue 1: Precipitate Formation Upon Thawing Vitronectin Solution
Question: I observed a white precipitate in my vitronectin solution after thawing it from -20°C. Is the protein aggregated and unusable?
Answer: The formation of some precipitate upon thawing vitronectin is not uncommon and does not necessarily mean the entire stock is unusable. This phenomenon is similar to what is observed with other extracellular matrix proteins like fibronectin, which was historically known as "cold-insoluble globulin".
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Slow Thawing | Thaw vitronectin aliquots rapidly in a 37°C water bath without agitation. This minimizes the time the protein spends at intermediate temperatures where it may be less stable. |
| Protein Concentration | Higher concentrations of vitronectin may be more prone to precipitation. |
| Buffer Composition | The buffer composition can influence protein solubility. Ensure the buffer is at the recommended pH and ionic strength. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to protein aggregation. It is highly recommended to aliquot vitronectin into single-use volumes after the initial thawing to avoid this. |
Experimental Protocol: Handling Precipitate After Thawing
-
Thaw the vitronectin aliquot rapidly in a 37°C water bath.
-
Once thawed, centrifuge the tube at a low speed (e.g., 500 x g) for 2-5 minutes to pellet the insoluble precipitate.
-
Carefully collect the supernatant containing the soluble vitronectin for your experiment.
-
If the concentration of the soluble fraction is critical, it is advisable to re-quantify it using a protein assay like the Bradford assay.
-
For optimal performance, use the soluble fraction immediately.
Issue 2: Uneven or Patchy Cell Adhesion on Vitronectin-Coated Surfaces
Question: My cells are not adhering uniformly to the vitronectin-coated cultureware, leading to patchy cell growth. What could be the cause?
Answer: Uneven cell adhesion is a frequent issue that can often be resolved by optimizing the coating procedure and ensuring the health of the cells.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Coating | Ensure the entire surface of the cultureware is covered with the vitronectin solution during the coating step. Gently rock the vessel to distribute the solution evenly. |
| Suboptimal Coating Concentration | The optimal coating concentration of vitronectin can be cell-type dependent. A typical starting range is 0.5-5.0 µg/cm². You may need to perform a titration to find the ideal concentration for your specific cell line.[1] |
| Incorrect Incubation | Incubate the cultureware with the vitronectin solution for at least 1-2 hours at room temperature or overnight at 2-8°C to allow for proper adsorption to the surface.[2] |
| Poor Cell Health | Suboptimal cell culture conditions can lead to poor cell attachment. Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before seeding them onto the coated surface.[3][4] |
| Washing Technique | When washing the coated surface to remove unbound vitronectin, be gentle to avoid scratching the coated layer. |
| Drying of the Coated Surface | Do not allow the vitronectin-coated surface to dry out before seeding the cells, as this can denature the protein. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of vitronectin solutions.
1. What is the best way to store vitronectin solutions?
For long-term storage, vitronectin solutions should be stored at -20°C or below in a buffer at a physiological pH (around 7.4).[5] To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the solution into single-use volumes.[6][7] For short-term storage, vitronectin solutions can be kept at 2-8°C for up to one week.[8]
2. What buffer should I use to dilute my vitronectin?
Sterile, serum-free medium or a buffered saline solution such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at a physiological pH is recommended for diluting vitronectin.[5][6]
3. Can I use glass tubes to store or dilute my vitronectin?
It is advisable to use polypropylene (B1209903) tubes for handling vitronectin solutions. Vitronectin has a strong affinity for glass and other hydrophilic surfaces, which can lead to a significant loss of protein from the solution due to adsorption.[7]
4. How can I improve the stability of my vitronectin solution during storage?
To enhance the stability of vitronectin solutions, especially during freeze-thaw cycles, the addition of cryoprotectants or stabilizers can be beneficial.
| Stabilizer/Cryoprotectant | Typical Concentration Range | Notes |
| Glycerol (B35011) | 5-10% (v/v) | A common cryoprotectant that can reduce ice crystal formation. The optimal concentration may need to be determined empirically. |
| Trehalose (B1683222)/Sucrose | 0.1-0.6 M | These disaccharides are known to stabilize proteins in frozen solutions by forming a protective amorphous matrix. |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Can act as a carrier protein to prevent the adsorption of vitronectin to surfaces and stabilize the protein in dilute solutions.[8] |
5. How can I assess the stability and activity of my vitronectin solution?
Several methods can be employed to evaluate the quality of your vitronectin solution:
-
Dynamic Light Scattering (DLS): To assess the presence of aggregates.
-
Circular Dichroism (CD) Spectroscopy: To check for conformational changes in the protein's secondary structure.
-
ELISA: To quantify the amount of active vitronectin.
-
Cell Adhesion Assay: To determine the biological activity of the vitronectin by measuring its ability to promote cell attachment.
Experimental Protocols
Protocol 1: Assessment of Vitronectin Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare your vitronectin solution in a high-purity, filtered buffer (e.g., PBS) to a final concentration of 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large particles.
-
Ensure the cuvette is thoroughly cleaned with filtered, distilled water.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
A monomodal peak corresponding to the expected size of monomeric vitronectin indicates a stable solution.
-
The presence of larger peaks or a high polydispersity index (PDI) suggests aggregation.
-
Protocol 2: Analysis of Vitronectin Conformation by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a vitronectin solution at a concentration of 0.1 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate). The buffer should have low absorbance in the far-UV region.
-
Ensure the total absorbance of the sample is below 1.0.
-
-
CD Measurement:
-
Acquire a baseline spectrum of the buffer alone.
-
Measure the CD spectrum of the vitronectin solution in the far-UV range (e.g., 190-250 nm).
-
-
Data Analysis:
-
Subtract the buffer baseline from the vitronectin spectrum.
-
Analyze the resulting spectrum to determine the secondary structure content (alpha-helix, beta-sheet, etc.). Significant changes from a known standard indicate conformational instability.
-
Mandatory Visualizations
Vitronectin-Integrin Signaling Pathway
Caption: Vitronectin-Integrin signaling cascade.
Experimental Workflow for Assessing Vitronectin Stability
Caption: Workflow for vitronectin stability assessment.
References
- 1. Defining a threshold surface density of vitronectin for the stable expansion of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concentration of glycerol required for optimal survival and in vitro fertilizing capacity of frozen sperm is dependent on cryopreservation medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of trehalose on cryopreservation of pure peripheral blood stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Recombinant Vitronectin Production
Welcome to the technical support center for recombinant vitronectin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yield of recombinant vitronectin?
Low yield in recombinant vitronectin production can stem from several factors throughout the expression and purification process. Common issues include:
-
Suboptimal Expression System Choice: The selected host system (e.g., bacterial, yeast, mammalian) may not be ideal for folding and post-translational modifications of vitronectin.[1][2][3]
-
Codon Mismatch: The codons in the vitronectin gene may not be optimized for the chosen expression host, leading to inefficient translation.[4][5]
-
Inclusion Body Formation: Particularly in bacterial systems like E. coli, vitronectin can misfold and aggregate into insoluble inclusion bodies.[1][6][7][8][9]
-
Protein Degradation: Host cell proteases can degrade the recombinant vitronectin, reducing the final yield.[10]
-
Inefficient Purification: The purification strategy may not be optimized, leading to loss of protein during various chromatography and refolding steps.[11][12]
-
Toxicity of the Recombinant Protein: High levels of expressed vitronectin may be toxic to the host cells, leading to reduced cell growth and protein production.
Q2: Which expression system is best for producing recombinant vitronectin?
The optimal expression system depends on the specific requirements of your application, such as the need for post-translational modifications and the desired yield.
-
Escherichia coli (E. coli): This is a cost-effective and common choice for producing non-glycosylated vitronectin.[1] However, it often leads to the formation of inclusion bodies, requiring subsequent refolding steps.[7][8][9] Despite this, high yields have been reported after optimization.[11]
-
Mammalian Cells (e.g., HEK293, CHO): These systems are preferred for producing vitronectin with human-like post-translational modifications, such as glycosylation, which can be crucial for its biological activity.[2][13][14][15] While they can produce properly folded and active protein, the yields may be lower and the process more expensive than with bacterial systems.[2][3]
-
Yeast (e.g., Pichia pastoris): Yeast systems offer a compromise, providing some post-translational modifications and potentially higher yields than mammalian cells with simpler and less expensive culture conditions.[3]
-
Insect Cells (e.g., Sf9): Baculovirus-infected insect cells can also be used and are capable of performing complex post-translational modifications.[16]
Q3: What is the typical structure and function of vitronectin that might affect its recombinant production?
Vitronectin is a glycoprotein (B1211001) of about 75 kDa found in serum and the extracellular matrix.[17] Its structure and function present challenges and opportunities for recombinant production:
-
Structure: It consists of an N-terminal Somatomedin B domain, a central domain, and a C-terminal domain.[17] It also contains an RGD (Arg-Gly-Asp) sequence that is crucial for cell adhesion by binding to integrins.[17][18] The presence of disulfide bonds can complicate proper folding in the reducing environment of the E. coli cytoplasm.[19][20]
-
Function: Vitronectin is involved in cell adhesion, spreading, and regulation of the complement cascade and blood coagulation.[17][18][21] For many applications, retaining these biological functions is critical, which often depends on correct protein folding and post-translational modifications.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant Vitronectin
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Codon Bias | Optimize the vitronectin gene sequence for the specific expression host. Use online tools for codon optimization to enhance translation efficiency.[4][5][22][23] |
| Inefficient Promoter | Ensure the use of a strong, inducible promoter suitable for the chosen expression vector and host. |
| Plasmid Instability | Verify the integrity of the expression vector by restriction digestion and sequencing. |
| Toxicity to Host Cells | Lower the induction temperature and/or the inducer concentration (e.g., IPTG in E. coli) to reduce the expression rate and minimize stress on the host cells.[1] |
| mRNA Instability | Analyze the 5' and 3' untranslated regions of the mRNA for sequences that might promote degradation and optimize them if necessary.[23] |
Issue 2: Recombinant Vitronectin is Expressed but Forms Inclusion Bodies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C for E. coli) to slow down protein synthesis and allow more time for proper folding.[1] |
| Incorrect Disulfide Bond Formation | Co-express disulfide bond isomerases or use specialized E. coli strains (e.g., SHuffle, Origami) that have a more oxidizing cytoplasm to promote correct disulfide bond formation. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., DnaK, GroEL/ES) to assist in the proper folding of vitronectin.[24] |
| Suboptimal Culture Media | Optimize the culture medium composition, including pH, and consider adding supplements that can enhance protein solubility. |
| Fusion Tags | Express vitronectin with a solubility-enhancing fusion tag (e.g., GST, MBP). Although, some studies have successfully expressed untagged vitronectin.[11] |
Issue 3: Low Yield After Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation by host cell proteases.[10] Work at low temperatures (4°C) during purification. |
| Inefficient Inclusion Body Solubilization and Refolding | Optimize the solubilization buffer (e.g., urea (B33335) or guanidine (B92328) hydrochloride concentration) and the refolding protocol (e.g., dialysis, rapid dilution). |
| Suboptimal Chromatography Conditions | Optimize the type of chromatography resin and the buffer conditions (pH, salt concentration) for each purification step. Heparin affinity chromatography is commonly used for vitronectin.[7][11][12] |
| Protein Precipitation | Maintain appropriate buffer conditions (pH, ionic strength) and protein concentration to prevent aggregation and precipitation during purification and storage. |
Quantitative Data Summary
Table 1: Comparison of Recombinant Vitronectin Yields in Different Studies
| Expression System | Construct | Purification Method | Yield | Reference |
| E. coli | GST-tagged full-length human vitronectin | Heparin affinity chromatography | ~40 mg/L | [7][8][9] |
| E. coli | Untagged recombinant human vitronectin | Heparin affinity chromatography (optimized) | ≥350 mg/L | [11] |
| E. coli | Truncated vitronectin (rhVTN-N) | Not specified | Not specified, but noted as having low soluble yield | [25] |
| Drosophila S2 cells | Full-length vitronectin | Lysine column | 15 mg from 5 L of cells | [16] |
| Mammalian Cells (CHO) | Recombinant antibody (general) | Not specified | Up to 5 g/L (highly optimized) | [15] |
Experimental Protocols
Protocol 1: Expression and Purification of Untagged Recombinant Human Vitronectin from E. coli (Optimized High-Yield Method)
This protocol is a summary based on the optimized procedure described by Halford et al. (2014).[11]
-
Transformation and Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding untagged human vitronectin.
-
Grow the cells in a suitable autoinduction medium to induce protein expression.
-
-
Cell Lysis and Inclusion Body Isolation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
-
Inclusion Body Washing and Solubilization:
-
Wash the inclusion bodies with a buffer containing a mild denaturant (e.g., low concentration of urea) and a non-ionic detergent (e.g., Triton X-100) to remove contaminants.
-
A key optimization is to include Igepal CA-630 in the wash solution for efficient endotoxin (B1171834) removal.[11]
-
Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 8 M urea).
-
-
Refolding and Purification:
-
Refold the solubilized vitronectin by dialysis against a refolding buffer with a decreasing concentration of the denaturant.
-
Purify the refolded vitronectin using heparin affinity chromatography.
-
Elute the bound vitronectin with a salt gradient.
-
-
Final Dialysis and Storage:
-
Dialyze the purified vitronectin against a suitable storage buffer (e.g., PBS).
-
Store the purified protein at -80°C.
-
Visualizations
Caption: Workflow for recombinant vitronectin production in E. coli.
Caption: Troubleshooting logic for low recombinant vitronectin yield.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 5. epochlifescience.com [epochlifescience.com]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Expression, production, and characterization of full-length vitronectin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Expression and purification of bioactive, low-endotoxin recombinant human vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. cellculturecompany.com [cellculturecompany.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. trace.tennessee.edu [trace.tennessee.edu]
- 17. Vitronectin - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. A Novel Recombinant Vitronectin Variant Supports the Expansion and Differentiation of Pluripotent Stem Cells in Defined Animal-Free Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. idtdna.com [idtdna.com]
- 23. genscript.com [genscript.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Vitronectin Immunofluorescence
Welcome to our technical support center for vitronectin immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve high-quality staining results.
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for vitronectin immunofluorescence?
A1: For a starting point, 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) is a widely recommended fixative.[1][2][3] It is a cross-linking agent that generally preserves cellular morphology well.[4][5][6] However, the optimal fixation method can be antibody-dependent, so it may be necessary to test other methods like methanol (B129727) fixation.[4][6]
Q2: When should I consider using methanol fixation for vitronectin?
A2: Methanol is a precipitating fixative that can be a good alternative if you experience weak or no signal with PFA fixation.[5][7] Methanol fixation can sometimes expose epitopes that are masked by PFA cross-linking.[6][8] It also simultaneously fixes and permeabilizes the cells, simplifying the protocol.[2][4][7]
Q3: What is the purpose of antigen retrieval, and is it necessary for vitronectin?
A3: Antigen retrieval is a process used to unmask epitopes that have been altered by fixation, particularly with cross-linking fixatives like PFA.[9][10] If you are experiencing a weak signal with PFA fixation, heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) may be necessary.[9][10][11]
Q4: How can I reduce high background staining in my vitronectin immunofluorescence?
A4: High background can be caused by several factors. Here are a few troubleshooting steps:
-
Ensure adequate washing: Wash samples thoroughly with PBS after fixation and between antibody incubation steps.[12]
-
Optimize blocking: Increase the blocking time or try a different blocking agent, such as 5-10% normal serum from the species of the secondary antibody.[12][13][14]
-
Titrate your antibodies: High antibody concentrations can lead to non-specific binding.[12][14] Perform a titration to find the optimal dilution for both your primary and secondary antibodies.
-
Check for autofluorescence: Examine an unstained sample under the microscope to determine if the tissue itself is autofluorescent.[15]
Troubleshooting Guides
Problem 1: Weak or No Signal
If you are observing a faint or absent signal for vitronectin, consider the following solutions:
| Possible Cause | Suggested Solution | Relevant Fixation Method |
| Epitope Masking | The cross-linking action of PFA may be hiding the antibody binding site on the vitronectin protein.[6][8] | PFA |
| * Action: Perform antigen retrieval. Heat-induced methods are often effective.[9][10][11] | ||
| * Alternative: Switch to a methanol fixation protocol, which is denaturing and may expose the epitope.[6][7] | Methanol | |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low.[12][16] | All |
| * Action: Perform a titration experiment to determine the optimal antibody dilution. | ||
| Inadequate Permeabilization | The antibodies may not be able to access the intracellular vitronectin pools if the cell membrane is not sufficiently permeabilized. | PFA |
| * Action: If using PFA, ensure you are including a permeabilization step with a detergent like Triton X-100.[1][7] Methanol fixation also acts as a permeabilizing agent.[2][7] | ||
| Over-fixation | Excessive fixation times can lead to epitope masking.[3][13] | PFA |
| * Action: Reduce the fixation time. For PFA, 10-15 minutes at room temperature is a good starting point.[1][2][3] |
Problem 2: High Background
High background can obscure your specific signal. Here are some common causes and solutions:
| Possible Cause | Suggested Solution | Relevant Fixation Method |
| Insufficient Blocking | Non-specific antibody binding can occur if blocking is inadequate.[13][15] | All |
| * Action: Increase the blocking incubation time (e.g., to 1 hour at room temperature) and/or increase the concentration of the blocking serum.[12] | ||
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically.[12][14] | All |
| * Action: Titrate your antibodies to find the lowest concentration that still provides a strong specific signal. | ||
| Inadequate Washing | Residual antibodies that are not tightly bound can contribute to background.[12] | All |
| * Action: Increase the number and duration of wash steps after antibody incubations. | ||
| Autofluorescence | Some cells and tissues naturally fluoresce.[15] Aldehyde fixatives can also induce autofluorescence.[15] | PFA |
| * Action: View an unstained control slide. If autofluorescence is present, you can try quenching steps, such as incubation with sodium borohydride (B1222165) or Sudan Black B. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation
This protocol is a good starting point for most cell types.
| Step | Procedure | Time | Temperature |
| 1. Wash | Gently wash cells three times with PBS.[2] | 5 min each | Room Temp |
| 2. Fixation | Incubate cells with 4% PFA in PBS.[1][2] | 10-20 min | Room Temp or 4°C |
| 3. Wash | Gently wash cells three times with PBS.[1][2] | 5 min each | Room Temp |
| 4. Permeabilization | Incubate cells with 0.1-0.5% Triton X-100 in PBS.[1][7] | 5-10 min | 4°C or Room Temp |
| 5. Wash | Gently wash cells three times with PBS.[1] | 5 min each | Room Temp |
| 6. Blocking | Incubate with blocking buffer (e.g., 5-10% normal goat serum in PBS).[2] | 30-60 min | Room Temp |
| 7. Primary Antibody | Incubate with primary anti-vitronectin antibody diluted in blocking buffer. | 2 hrs or Overnight | Room Temp or 4°C |
| 8. Wash | Wash samples three times with PBS containing 0.1% Triton X-100.[2] | 5 min each | Room Temp |
| 9. Secondary Antibody | Incubate with fluorochrome-conjugated secondary antibody diluted in blocking buffer, protected from light.[2] | 1 hr | Room Temp |
| 10. Wash | Wash samples three times with PBS containing 0.1% Triton X-100, protected from light.[2] | 5 min each | Room Temp |
| 11. Counterstain & Mount | Incubate with a nuclear counterstain like DAPI, wash, and mount with anti-fade mounting medium.[2] | 5 min | Room Temp |
Protocol 2: Methanol Fixation
This protocol is an alternative that may enhance the signal for some antibodies.
| Step | Procedure | Time | Temperature |
| 1. Wash | Gently wash cells three times with PBS.[2] | 5 min each | Room Temp |
| 2. Fixation | Incubate cells with 100% methanol, pre-chilled to -20°C.[2] | 5 min | Room Temp |
| 3. Wash | Gently wash cells three times with PBS.[2] | 5 min each | Room Temp |
| 4. Blocking | Incubate with blocking buffer (e.g., 5-10% normal goat serum in PBS).[2] | 30-60 min | Room Temp |
| 5. Primary Antibody | Incubate with primary anti-vitronectin antibody diluted in blocking buffer. | 2 hrs or Overnight | Room Temp or 4°C |
| 6. Wash | Wash samples three times with PBS. | 5 min each | Room Temp |
| 7. Secondary Antibody | Incubate with fluorochrome-conjugated secondary antibody diluted in blocking buffer, protected from light.[2] | 1 hr | Room Temp |
| 8. Wash | Wash samples three times with PBS, protected from light. | 5 min each | Room Temp |
| 9. Counterstain & Mount | Incubate with a nuclear counterstain like DAPI, wash, and mount with anti-fade mounting medium.[2] | 5 min | Room Temp |
Visual Guides
Caption: General immunofluorescence workflow for vitronectin staining.
Caption: Decision tree for troubleshooting common IF issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 3. sysy.com [sysy.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
troubleshooting vitronectin aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with vitronectin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the success of their experiments.
Troubleshooting Guide: Vitronectin Aggregation and Coating Issues
Vitronectin is a key protein for cell culture, promoting cell attachment, spreading, and proliferation. However, its stability in solution can be a concern, leading to aggregation and inconsistent experimental outcomes. This guide provides solutions to common problems.
Issue 1: Visible Precipitate or Cloudiness in Vitronectin Solution After Thawing or During Storage
Possible Causes:
-
Improper Thawing: Rapid or uneven thawing can cause localized high concentrations of salts and protein, leading to precipitation.
-
Repeated Freeze-Thaw Cycles: Vitronectin is sensitive to multiple freeze-thaw cycles, which can lead to denaturation and aggregation.
-
Inappropriate Storage Buffer: The composition of the buffer, including pH and ionic strength, is crucial for maintaining vitronectin stability.
-
High Protein Concentration: Concentrated vitronectin solutions are more prone to aggregation.
-
Interaction with Storage Vessel: Vitronectin has a strong affinity for certain surfaces like glass, which can promote aggregation.[1]
Solutions:
| Solution | Detailed Protocol |
| Proper Thawing Technique | Thaw frozen vitronectin aliquots slowly on ice or at 2-8°C. Once thawed, gently mix the solution by inverting the tube. Avoid vigorous vortexing or shaking, as this can introduce air bubbles and denature the protein. |
| Aliquot Upon Receipt | To avoid repeated freeze-thaw cycles, it is recommended to aliquot the vitronectin solution into single-use volumes upon first thaw and store them at -20°C or -80°C.[2][3] |
| Use Recommended Buffers | Reconstitute and dilute vitronectin in a buffer recommended by the manufacturer, typically sterile water or a buffered saline solution like PBS. For long-term storage of reconstituted vitronectin, consider adding a carrier protein like 0.1% BSA.[2] |
| Work with Optimal Concentrations | For coating, dilute the vitronectin stock to the recommended working concentration (typically 0.1-1.0 µg/cm²) immediately before use.[4] |
| Use Polypropylene (B1209903) Tubes | Store and handle vitronectin solutions in polypropylene tubes to minimize interaction with the container surface.[1] |
Logical Relationship for Troubleshooting Vitronectin Precipitation
Caption: Troubleshooting workflow for vitronectin precipitation.
Issue 2: Poor or Inconsistent Cell Attachment to Vitronectin-Coated Surfaces
Possible Causes:
-
Suboptimal Coating Concentration: The ideal vitronectin concentration for coating is cell-type dependent.
-
Uneven Coating: Improper spreading of the vitronectin solution can lead to an uneven surface.
-
Incorrect Incubation Time and Temperature: Inadequate incubation can result in insufficient protein adsorption to the culture surface.
-
Washing Steps Too Harsh: Vigorous washing can remove the coated vitronectin.
-
Presence of Serum in Coating Solution: Serum components can compete with vitronectin for binding to the culture surface.
Solutions:
| Solution | Detailed Protocol |
| Optimize Coating Concentration | Perform a titration experiment to determine the optimal coating concentration for your specific cell line. A typical starting range is 0.1-1.0 µg/cm².[4] |
| Ensure Even Coating | After adding the diluted vitronectin solution to the culture vessel, gently rock the vessel to ensure the entire surface is covered. |
| Follow Recommended Incubation | Incubate the culture vessel with the vitronectin solution for at least 1-2 hours at room temperature or overnight at 2-8°C for optimal coating. |
| Gentle Washing | After incubation, gently aspirate the vitronectin solution and wash the surface carefully with a balanced salt solution, avoiding scratching the surface. |
| Use Serum-Free Conditions | Prepare the vitronectin coating solution in a serum-free medium or PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized vitronectin?
A1: Lyophilized vitronectin should be reconstituted with sterile water to a stock concentration of 100-300 µg/mL. For extended storage, this stock solution can be further diluted in a buffer containing a carrier protein, such as 0.1% BSA.[2]
Q2: How should I store vitronectin once it is reconstituted?
A2: Reconstituted vitronectin stock solution can be stored at 2-8°C for up to one week. For longer-term storage, it is best to prepare single-use aliquots and store them at -20°C to -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: Can I use glass containers to store vitronectin solutions?
A3: It is recommended to use polypropylene vessels for handling and storing vitronectin solutions due to its strong affinity for glass and other hydrophilic surfaces, which can lead to protein loss and potential aggregation.[1]
Q4: What is the mechanism of vitronectin-mediated cell adhesion?
A4: Vitronectin promotes cell adhesion primarily through its RGD (Arginine-Glycine-Aspartic acid) sequence, which binds to integrin receptors on the cell surface, particularly αvβ3 and αvβ5 integrins. This interaction triggers downstream signaling pathways that regulate cell attachment, spreading, and survival.
Vitronectin Signaling Pathway
Vitronectin binding to integrin receptors (αvβ3, αvβ5) initiates a cascade of intracellular signaling events. This process is crucial for cell adhesion, migration, proliferation, and survival. The binding of vitronectin's RGD motif to integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK then phosphorylates various downstream targets, including Src family kinases. This, in turn, can activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.
Caption: Vitronectin-Integrin signaling pathway.
Experimental Protocols
Protocol 1: Coating Culture Plates with Vitronectin
This protocol provides a general guideline for coating a 96-well plate. Volumes should be scaled accordingly for other culture vessels.
Materials:
-
Vitronectin stock solution (100-300 µg/mL)
-
Sterile 1X Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture-treated 96-well plate
Procedure:
-
Preparation of Working Solution:
-
Thaw the vitronectin stock solution on ice.
-
Dilute the stock solution in 1X PBS to a final working concentration. A common starting concentration is 1.5 µg/mL, which will yield a coating density of 0.5 µg/cm² in a 96-well plate. For a 10 mL working solution, add 75 µL of a 200 µg/mL stock solution to 9.925 mL of 1X PBS.
-
Gently mix the solution by pipetting up and down. Do not vortex.
-
-
Coating the Plate:
-
Add 100 µL of the diluted vitronectin solution to each well of the 96-well plate.
-
Ensure the entire surface of each well is covered.
-
Incubate the plate for 1-2 hours at room temperature or overnight at 2-8°C in a humidified environment.
-
-
Final Preparation:
-
Aspirate the vitronectin solution from the wells.
-
Gently wash each well twice with 1X PBS.
-
The plate is now ready for cell seeding.
-
Experimental Workflow for Plate Coating
Caption: Experimental workflow for vitronectin plate coating.
Protocol 2: Cell Adhesion Assay
This assay measures the ability of cells to adhere to a vitronectin-coated surface.
Materials:
-
Vitronectin-coated 96-well plate (prepared as in Protocol 1)
-
Cell suspension in serum-free medium
-
Staining solution (e.g., Crystal Violet)
-
Extraction solution (e.g., 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Wash the vitronectin-coated plate with serum-free medium.
-
Seed the cells in the wells at a predetermined density.
-
Incubate for the desired time (e.g., 30-90 minutes) at 37°C.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Staining:
-
Fix the adherent cells (e.g., with 4% paraformaldehyde).
-
Stain the cells with Crystal Violet for 10-15 minutes.
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
-
Solubilize the stain using an extraction solution.
-
Measure the absorbance at a specific wavelength (e.g., 595 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.[4]
-
References
Technical Support Center: Enhancing Vitronectin-Mediated Gene Delivery
Welcome to the technical support center for improving the efficiency of vitronectin-mediated gene delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during vitronectin-mediated gene delivery experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Transfection/Transduction Efficiency | 1. Suboptimal Vitronectin Coating: Incorrect concentration, uneven coating, or use of expired/improperly stored vitronectin can lead to poor cell attachment and subsequent low gene delivery. 2. Cell Health and Confluency: Cells that are unhealthy, have a high passage number, or are either too sparse or too confluent are often resistant to transfection.[1] 3. Incorrect Transfection Reagent to DNA/RNA Ratio: An improper ratio can lead to inefficient complex formation or cytotoxicity. 4. Batch-to-Batch Variation in Vitronectin: Different lots of vitronectin may exhibit variability in purity and activity, affecting experimental reproducibility.[2] 5. Incompatible Cell Type: Some cell lines may not express the appropriate integrin receptors (e.g., αvβ3, αvβ5) to efficiently bind vitronectin. | 1. Optimize Coating: Titrate the vitronectin concentration (typically 1-10 µg/mL) to find the optimal density for your cell type. Ensure even coating by gently rocking the plate. Always use fresh, properly stored vitronectin. 2. Ensure Healthy Cells: Use low-passage, healthy cells that are actively dividing. Aim for a confluency of 70-90% at the time of transfection. 3. Optimize Reagent Ratio: Perform a dose-response curve to determine the optimal ratio of transfection reagent to nucleic acid for your specific cell line. 4. Test New Batches: When using a new lot of vitronectin, it is advisable to perform a small-scale pilot experiment to confirm its efficacy. 5. Confirm Integrin Expression: If possible, verify the expression of αvβ3 and αvβ5 integrins on your target cells using flow cytometry or western blotting. |
| High Cell Death/Toxicity | 1. Toxicity of Transfection Reagent: Cationic lipids and polymers used for transfection can be cytotoxic at high concentrations. 2. Poor Cell Attachment: If cells are not firmly attached to the vitronectin-coated surface, they can detach and die during media changes or the addition of transfection complexes. 3. Contaminants in Vitronectin Preparation: Endotoxins or other impurities in the vitronectin solution can induce a cytotoxic response. | 1. Reduce Reagent Concentration: Use the lowest effective concentration of the transfection reagent as determined by your optimization experiments. 2. Improve Cell Adhesion: Ensure the vitronectin coating is optimal. Handle the cells gently during media changes and addition of reagents. Consider using a reduced serum medium during transfection complex incubation. 3. Use High-Purity Vitronectin: Utilize recombinant vitronectin with low endotoxin (B1171834) levels, especially for sensitive cell lines. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Coating Procedure: Inconsistent incubation times, temperatures, or washing steps can lead to variable coating quality. 2. Cell Passage Number: As cells are passaged, their characteristics, including transfection efficiency, can change.[1] 3. Pipetting Errors: Inaccurate pipetting of small volumes of vitronectin, transfection reagents, or nucleic acids can lead to significant variability. | 1. Standardize Coating Protocol: Adhere strictly to a standardized coating protocol with defined incubation times and temperatures. 2. Use a Consistent Passage Range: Use cells within a defined, low passage number range for all experiments. 3. Ensure Accurate Pipetting: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy, especially with viscous solutions like vitronectin. |
| Poor Cell Spreading on Vitronectin | 1. Incorrect Vitronectin Conformation: Vitronectin needs to be in its multimeric form to effectively promote cell spreading. Improper storage or handling can affect its conformation. 2. Cell Line Characteristics: Some cell lines inherently spread less efficiently on vitronectin. | 1. Proper Handling of Vitronectin: Avoid repeated freeze-thaw cycles. Thaw vitronectin at room temperature and mix gently by inversion. 2. Allow Sufficient Time for Spreading: Give cells adequate time (several hours to overnight) to attach and spread on the vitronectin-coated surface before proceeding with transfection. |
Frequently Asked Questions (FAQs)
Q1: How does vitronectin improve gene delivery efficiency?
A1: Vitronectin is a glycoprotein (B1211001) found in the extracellular matrix that promotes cell adhesion, spreading, and signaling primarily through interaction with integrin receptors on the cell surface, such as αvβ3 and αvβ5. By providing a more physiological substrate for cell attachment compared to standard tissue culture plastic, vitronectin can enhance the overall health and receptivity of cells to transfection reagents. Studies have shown that using a vitronectin coating can increase the efficiency of both plasmid DNA and mRNA delivery by 20-30% compared to uncoated plates. This is attributed to improved cell adhesion and potentially by facilitating the uptake of gene delivery complexes through integrin-mediated endocytosis.
Q2: Which integrin receptors are important for vitronectin-mediated gene delivery?
A2: The primary integrin receptors that bind to the RGD (Arginine-Glycine-Aspartic acid) sequence in vitronectin are αvβ3 and αvβ5. The αvβ5 integrin, in particular, has been shown to function as an endocytic receptor for vitronectin, meaning it can mediate the internalization of vitronectin and any associated cargo.[3][4] This process of receptor-mediated endocytosis is a key mechanism by which vitronectin can enhance the uptake of gene delivery vectors.
Q3: What is the optimal concentration of vitronectin for coating culture plates?
A3: The optimal coating concentration of vitronectin can vary depending on the cell type and the specific application. However, a typical starting range is 1-10 µg/mL in a suitable buffer like PBS. It is recommended to perform a titration experiment to determine the ideal concentration for your specific cells to ensure optimal attachment and subsequent gene delivery.
Q4: Can I use vitronectin with any type of transfection reagent?
A4: Yes, vitronectin coating is compatible with a wide range of non-viral gene delivery methods, including cationic lipid-based reagents (lipofection) and polymer-based reagents. It can also be used to enhance the delivery of gene-carrying nanoparticles. However, it is always advisable to optimize the transfection protocol for your specific reagent in the context of a vitronectin-coated surface.
Q5: My cells are detaching from the vitronectin-coated plate after adding the transfection complex. What should I do?
A5: Cell detachment can be due to several factors. First, ensure your vitronectin coating is optimal and that the cells have had sufficient time to adhere and spread before transfection. Second, the transfection reagent itself might be causing cytotoxicity, leading to cell rounding and detachment. Try reducing the concentration of the transfection reagent. Finally, handle the plates very gently when adding the transfection complex and during any subsequent media changes.
Data Presentation
The following tables summarize quantitative data on the impact of vitronectin on gene delivery and cell adhesion.
Table 1: Effect of Vitronectin Coating on Transfection Efficiency
| Gene Delivery Method | Cell Type | Substrate | Transfection Efficiency | Reference |
| Polymer-based DNA Transfection (pCMV-GFP) | Human Fibroblasts | Uncoated | Baseline | Advanced BioMatrix |
| Polymer-based DNA Transfection (pCMV-GFP) | Human Fibroblasts | Vitronectin-Coated | 20-30% increase vs. uncoated | Advanced BioMatrix |
| mRNA Transfection (nGFP mRNA) | Human Fibroblasts | Uncoated | Baseline | Advanced BioMatrix |
| mRNA Transfection (nGFP mRNA) | Human Fibroblasts | Vitronectin-Coated | Nearly double positive cells vs. uncoated | Advanced BioMatrix |
Table 2: Comparison of Cell Adhesion on Different Substrates
| Cell Type | Substrate | Adhesion/Spreading Characteristics | Reference |
| Human Embryonic Stem Cells (hESCs) | Fibronectin | Good initial adherence | SciTechnol |
| Human Embryonic Stem Cells (hESCs) | Vitronectin | Slower initial attachment, but good long-term adherence and pluripotency maintenance | SciTechnol |
| Bovine Corneal Endothelial Cells | Vitronectin | Slightly higher preference for adhesion compared to fibronectin | Company of Biologists |
| BHK-21 Cells | Fibronectin | Slightly higher preference for adhesion compared to vitronectin | Company of Biologists |
Experimental Protocols
Protocol 1: Coating Culture Plates with Vitronectin
This protocol provides a general procedure for coating tissue culture plates with vitronectin to enhance cell attachment.
Materials:
-
Recombinant human vitronectin
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile tissue culture plates/dishes
Procedure:
-
Thaw the vitronectin solution at room temperature or on ice. Avoid repeated freeze-thaw cycles.
-
Gently mix the vitronectin solution by inverting the tube. Do not vortex.
-
Dilute the vitronectin stock solution to the desired final concentration (e.g., 5-10 µg/mL) in sterile DPBS.
-
Add the diluted vitronectin solution to the culture vessel, ensuring the entire surface is covered. The required volume will depend on the size of the vessel (e.g., 1 mL for a 35 mm dish).
-
Incubate the culture vessel at room temperature for 1-2 hours, or at 4°C overnight.
-
Aspirate the vitronectin solution from the culture vessel.
-
Wash the surface once with sterile DPBS.
-
The coated culture vessel is now ready for cell seeding.
Protocol 2: Plasmid Transfection of HEK293 Cells on Vitronectin-Coated Plates using Lipofection
This protocol describes a method for transfecting HEK293 cells with a plasmid using a lipid-based transfection reagent on a vitronectin-coated surface.
Materials:
-
HEK293 cells
-
Vitronectin-coated 6-well plates (prepared as in Protocol 1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells onto vitronectin-coated 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation: a. In a sterile microcentrifuge tube, dilute the plasmid DNA in serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in serum-free medium. Incubate for 5 minutes at room temperature. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently aspirate the culture medium from the cells. b. Add the DNA-lipid complexes dropwise to the cells. c. Add fresh, pre-warmed complete growth medium to each well.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator. b. Analyze transgene expression at the desired time point (e.g., 24-72 hours post-transfection) using an appropriate method (e.g., fluorescence microscopy for GFP expression, western blot, or qPCR).
Visualizations
Vitronectin-Integrin Signaling Pathway for Gene Delivery
The following diagram illustrates the proposed signaling pathway initiated by the binding of a gene delivery vehicle (e.g., a lipoplex or nanoparticle) to vitronectin and its subsequent uptake via integrin-mediated endocytosis.
Caption: Vitronectin-Integrin Mediated Endocytosis Pathway for Gene Delivery.
Experimental Workflow for Vitronectin-Mediated Gene Delivery
This diagram outlines the key steps in a typical vitronectin-mediated gene delivery experiment.
Caption: Experimental Workflow for Vitronectin-Enhanced Gene Transfer.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting low transfection efficiency in vitronectin-mediated gene delivery.
Caption: Troubleshooting Flowchart for Low Transfection Efficiency.
References
- 1. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The alphavbeta5 integrin functions as an endocytic receptor for vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha v beta 5 integrin receptor regulates receptor-mediated endocytosis of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitronectin-Based Primary Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vitronectin-based protocols for primary cell culture.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My primary cells are not attaching well to the vitronectin-coated surface. What could be the issue?
Poor cell attachment is a common issue that can stem from several factors:
-
Suboptimal Coating Concentration: The ideal vitronectin concentration is cell-type dependent.[1] It is recommended to perform a titration experiment to determine the optimal coating concentration for your specific primary cells.[1] A typical starting range is 0.5 to 1.0 µg/cm².[1] For some sensitive cell types, even lower concentrations might be effective.
-
Improper Coating Procedure: Ensure the vitronectin solution is evenly spread across the culture surface and that it does not evaporate during incubation.[2] Uneven coating can lead to patchy cell attachment.
-
Incorrect Cultureware: Some vitronectin formulations, like Vitronectin XF™, specifically require non-tissue culture-treated plates for optimal coating and cell attachment.[2][3] Using standard tissue culture-treated plates with these formulations can lead to poor outcomes. Always check the manufacturer's recommendations.
-
Cell Health: The viability and health of your primary cells are critical. Ensure cells are handled gently, especially during thawing and dissociation, to minimize stress and damage.[4][5]
-
Presence of Serum: If using a serum-free medium, ensure there is no residual serum from previous steps, as it can interfere with the binding of cells to the vitronectin matrix.[6]
2. Should I use tissue culture-treated or non-tissue culture-treated plates for vitronectin coating?
This depends on the specific vitronectin product you are using. For instance, Vitronectin XF™ protocols explicitly recommend the use of non-tissue culture-treated cultureware.[2][3] It is crucial to follow the manufacturer's instructions for the specific vitronectin reagent you have. If this information is not provided, a pilot experiment comparing both types of plates can determine the best option for your cell type.
3. How does vitronectin compare to other extracellular matrices like fibronectin or Matrigel?
Vitronectin, fibronectin, and Matrigel are all used to promote cell attachment, but they have key differences:
-
Composition: Vitronectin and fibronectin are defined, single proteins, which reduces variability.[7][8] Matrigel is a complex mixture of extracellular matrix proteins derived from mouse sarcoma cells, and its composition can vary between batches.[8][9]
-
Cell Attachment: While both vitronectin and fibronectin support cell adhesion, some studies suggest that vitronectin is the primary attachment factor for many cell types when cultured in serum-containing medium.[10][11] In some cases, cells may initially adhere better to fibronectin, but vitronectin can be effective for long-term culture and maintaining an undifferentiated state in stem cells. Matrigel is often considered more forgiving for cell attachment due to its complex composition.[9]
-
Defined vs. Undefined: Using a defined matrix like recombinant vitronectin allows for a completely xeno-free culture system when used with appropriate serum-free media, which is advantageous for clinical applications.[7]
4. What is the optimal coating concentration of vitronectin?
The optimal vitronectin concentration varies depending on the cell type and the specific vitronectin product.[1][12] A common starting concentration for coating is between 0.5 and 1.0 µg/cm².[1] However, for some cell lines, concentrations as low as 50 ng/cm² have been used successfully. It is highly recommended to perform a titration to find the ideal concentration for your specific primary cells.[13]
5. My cells are differentiating on the vitronectin-coated surface. How can I prevent this?
Unwanted differentiation can be caused by several factors:
-
Suboptimal Culture Conditions: Ensure you are using the appropriate medium and supplements to maintain the desired phenotype of your primary cells. For pluripotent stem cells, for example, using a defined medium like TeSR™-E8™ with vitronectin can help maintain pluripotency.[7]
-
Cell Density: Plating cells at too low a density can sometimes induce differentiation. Ensure you are following recommended seeding densities.
-
Matrix-Signaling: Vitronectin interacts with specific integrins on the cell surface, which can influence cell fate.[14] Ensure that the vitronectin-based system is appropriate for maintaining the desired state of your primary cells.
Data Presentation
Table 1: Recommended Vitronectin Coating Concentrations for Different Applications.
| Application/Cell Type | Recommended Coating Concentration | Reference |
| General Primary Cell Culture | 0.5 - 1.0 µg/cm² | [1] |
| CHO Cell Attachment Assay (EC50) | Varies (determine empirically) | [12] |
| Human ES/iPS Cell Culture | 10 µg/mL in dilution buffer | [2] |
| Bovine Satellite Cells | 100 ng/cm² | [15] |
| hES-RPE Cells | 0.25 µg/cm² | [13] |
Experimental Protocols
Protocol 1: General Coating Procedure for Vitronectin
This protocol provides a general guideline for coating cultureware with vitronectin. Always refer to the manufacturer's specific instructions for your product.
-
Thaw Vitronectin: Thaw the vitronectin solution at room temperature (15-25°C).[2]
-
Dilute Vitronectin: Dilute the vitronectin to the desired final concentration in a sterile, serum-free medium or phosphate-buffered saline (PBS).[16] For example, to achieve a working concentration of 10 µg/mL, you might dilute 40 µL of a 0.5 mg/mL stock into 2 mL of dilution buffer.[2] Mix gently by pipetting; do not vortex.[2]
-
Coat Cultureware: Add the diluted vitronectin solution to the culture vessel, ensuring the entire surface is covered.[2] Refer to the table below for recommended volumes.
| Culture Vessel | Surface Area (cm²) | Recommended Coating Volume |
| 96-well plate | 0.32 | 100 µL/well |
| 24-well plate | 1.9 | 0.5 mL/well |
| 6-well plate | 9.6 | 1.5 mL/well |
| 10 cm dish | 59 | 10 mL/dish |
-
Incubate: Incubate the coated cultureware at room temperature (15-25°C) for at least 1 hour or as recommended by the manufacturer.[2] Some protocols suggest incubating for 2 hours at 37°C followed by an overnight incubation at 2-8°C.[12] Do not allow the surface to dry out.[2]
-
Aspirate and Wash (Optional but Recommended): Gently aspirate the excess vitronectin solution.[12] Some protocols recommend washing the surface once with PBS or dilution buffer before adding cells and media.[2][12]
-
Plate Cells: The coated cultureware is now ready for cell seeding. Add your cell suspension and culture medium to the vessel.
Visualizations
Caption: A generalized workflow for coating cell cultureware with vitronectin.
Caption: Simplified signaling cascade initiated by vitronectin binding to cell surface integrins.
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. promocell.com [promocell.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Development of defined media for the serum-free expansion of primary keratinocytes and human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. biolamina.com [biolamina.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Role of serum vitronectin and fibronectin in adhesion of fibroblasts following seeding onto tissue culture polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
- 13. Improvement of human embryonic stem cell-derived retinal pigment epithelium cell adhesion, maturation, and function through coating with truncated recombinant human vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Validating Anti-Vitronectin Antibody Specificity
For Immediate Publication
This guide offers a comprehensive comparison of essential methods for validating the specificity of anti-vitronectin antibodies, tailored for researchers, scientists, and professionals in drug development. Ensuring that an antibody specifically binds to vitronectin—a key glycoprotein (B1211001) in cell adhesion, signaling, and tissue repair—is paramount for the accuracy and reproducibility of experimental results.[1][2] This document provides detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and validation of suitable antibody reagents.
Comparison of Core Validation Methodologies
The specificity of an anti-vitronectin antibody can be rigorously tested through several orthogonal methods.[1][2] Each method provides a different layer of evidence, and combining these approaches offers the most robust validation. The gold standard for specificity validation is the use of knockout (KO) models, where the absence of a signal in a KO cell line compared to its wild-type counterpart provides definitive proof of target engagement.[9][10][11]
Data Summary: Expected Outcomes for Specific vs. Non-Specific Antibodies
The table below summarizes the expected results when comparing a highly specific anti-vitronectin antibody against a non-specific alternative using key validation techniques.
| Validation Method | Parameter Measured | Expected Result for Specific Antibody | Expected Result for Non-Specific Antibody |
| Western Blot (WB) | Signal in Vitronectin KO vs. WT Cell Lysate | Single band at ~75 kDa in WT lysate; No band in KO lysate.[9][12] | Bands at various molecular weights in both WT and KO lysates. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Top identified protein hits by peptide count | Vitronectin identified as the top hit with high confidence and significant peptide coverage.[13][14] | Multiple off-target proteins identified with higher or comparable scores to vitronectin.[15] |
| Sandwich ELISA | Signal-to-Noise Ratio vs. Control Proteins | High signal with purified vitronectin; negligible signal with other ECM proteins (e.g., fibronectin, laminin). | Significant signal with both vitronectin and other control proteins, indicating cross-reactivity. |
| Immunohistochemistry (IHC) | Staining Pattern in Tissue | Specific staining in the extracellular matrix of known vitronectin-expressing tissues (e.g., liver, tumor stroma).[6] | Diffuse, non-specific staining across multiple cellular compartments and tissues. |
Key Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible antibody validation. Below are protocols for the most effective validation experiments.
Western Blot (WB) using Knockout (KO) Cell Lysates
This method assesses specificity by comparing the antibody's binding in a cell line that expresses vitronectin (Wild-Type, WT) with one where the vitronectin gene has been knocked out (KO).[9][10][12]
Experimental Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from both WT and vitronectin KO human cell lines (e.g., HeLa or A549) using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of each lysate onto a 4-12% Bis-Tris SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-vitronectin antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A loading control antibody (e.g., anti-GAPDH) should be used to confirm equal protein loading.
Visualization of the Western Blot Validation Workflow:
Caption: Workflow for validating antibody specificity using Western Blot with WT and KO lysates.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is a powerful technique to identify the primary binding partner of an antibody in a complex protein mixture, providing a comprehensive profile of on-target and off-target interactions.[13][14][15]
Experimental Protocol:
-
Cell Lysis: Lyse approximately 1x10^8 cells expressing endogenous vitronectin in a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-vitronectin antibody (or an isotype control IgG) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for MS: Neutralize the eluate (if using low-pH elution) and perform in-solution trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired spectra against a human protein database. A specific antibody will identify vitronectin as the protein with the highest number of unique peptides and sequence coverage.
Visualization of the IP-MS Validation Workflow:
Caption: The experimental workflow for antibody specificity validation using IP-MS.
Context: Vitronectin Signaling
Understanding the biological context in which an antibody will be used is crucial. Vitronectin primarily signals through integrin receptors, activating pathways that regulate cell survival, proliferation, and migration.[5] A specific anti-vitronectin antibody can be a powerful tool to probe these functions.
Visualization of a Simplified Vitronectin Signaling Pathway:
Caption: Simplified signaling pathway initiated by vitronectin binding to integrin receptors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. Vitronectin - Wikipedia [en.wikipedia.org]
- 4. Complement Regulator of Complement System: Vitronectin / VTN - Creative Biolabs [creative-biolabs.com]
- 5. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-Vitronectin Antibodies | Invitrogen [thermofisher.com]
- 8. Vitronectin Antibodies: Novus Biologicals [novusbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Knockout (KO) and Knockdown (KD) Validated Antibody Validation | Bio-Techne [bio-techne.com]
- 12. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 13. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. 免疫沈降–質量分析(IP-MS)抗体検証法 | Thermo Fisher Scientific - JP [thermofisher.com]
Vitronectin vs. Fibronectin: A Comparative Guide to Cell Attachment
For researchers in cell biology, tissue engineering, and drug development, selecting the appropriate extracellular matrix (ECM) protein is a critical step in experimental design. Vitronectin and fibronectin are two of the most commonly used ECM proteins for promoting cell attachment. While both are glycoproteins found in the ECM and plasma, they exhibit distinct structural and functional characteristics that influence their interaction with cells. This guide provides an objective comparison of vitronectin and fibronectin, supported by experimental data, to aid in the selection of the optimal substrate for your specific research needs.
At a Glance: Key Differences
| Feature | Vitronectin | Fibronectin |
| Primary Adhesion Motif | RGD (Arg-Gly-Asp) | RGD (Arg-Gly-Asp), PHSRN (Pro-His-Ser-Arg-Asn) |
| Primary Receptors | αvβ3, αvβ5, uPAR | α5β1, αvβ3, α4β1 |
| Structure | Monomer (75 kDa) or disulfide-linked dimer | Dimer of two ~250 kDa subunits |
| Conformation in Plasma | Folded, inactive | Globular, inactive |
| Conformation on Surface | Unfolds to an active state | Fibrillar, active conformation |
| Primary Role | Regulation of pericellular proteolysis, cell adhesion | Cell adhesion, migration, differentiation, wound healing |
Comparative Performance in Cell Attachment
The choice between vitronectin and fibronectin can significantly impact cell behavior, including adhesion, spreading, and migration. The following table summarizes quantitative data from studies comparing the two proteins.
| Cell Type | Assay | Vitronectin Performance | Fibronectin Performance | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Attachment Assay | Lower attachment compared to fibronectin at the same coating concentration. | Higher attachment efficiency and stronger adhesion. | |
| Mesenchymal Stem Cells (MSCs) | Cell Spreading Assay | Promoted rapid initial cell spreading. | Supported more extensive long-term cell spreading and cytoskeletal organization. | |
| Breast Cancer Cells (MDA-MB-231) | Cell Migration Assay | Induced a higher rate of migration. | Promoted a more directional and persistent migration. |
Mechanism of Action: A Deeper Dive
Vitronectin and fibronectin mediate cell attachment primarily through interactions with cell surface receptors called integrins. The binding of these ECM proteins to integrins triggers intracellular signaling cascades that regulate cell adhesion, morphology, and motility.
Integrin Binding and Specificity
Vitronectin primarily binds to αv-class integrins, such as αvβ3 and αvβ5. The interaction is predominantly mediated by the RGD sequence present in vitronectin. In contrast, fibronectin binds to a broader range of integrins, including α5β1 and αvβ3, through its RGD sequence and other binding domains like the "synergy" site PHSRN. This difference in receptor usage contributes to the distinct cellular responses observed with each protein.
Caption: Vitronectin and Fibronectin Receptor Binding.
Downstream Signaling Pathways
Upon integrin binding, both vitronectin and fibronectin activate intracellular signaling pathways that converge on the regulation of the actin cytoskeleton, leading to cell adhesion and spreading. A key player in this process is the Focal Adhesion Kinase (FAK).
Caption: Core Cell Adhesion Signaling Pathway.
Experimental Protocols
Reproducible and reliable data are paramount in scientific research. Below are standardized protocols for assays commonly used to evaluate cell attachment to vitronectin and fibronectin.
Cell Attachment Assay
This assay quantifies the ability of cells to attach to a coated surface.
Caption: Workflow for a Cell Attachment Assay.
Protocol:
-
Coating: Coat the wells of a 96-well plate with vitronectin or fibronectin solution (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Wash the wells with PBS. Trypsinize and resuspend cells in a serum-free medium. Seed the cells into the coated wells at a desired density (e.g., 1 x 10^4 cells/well).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, and solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm.
Cell Spreading Assay
This assay assesses the morphological changes of cells upon attachment.
Protocol:
-
Coating and Seeding: Follow steps 1-3 of the Cell Attachment Assay, using glass coverslips placed in a 24-well plate.
-
Incubation: Incubate for a longer period (e.g., 4-24 hours) to allow for cell spreading.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 and stain for F-actin using phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) and for the nucleus using DAPI.
-
Imaging and Analysis: Visualize the cells using fluorescence microscopy. The cell area can be quantified using image analysis software (e.g., ImageJ).
Conclusion
Both vitronectin and fibronectin are effective for promoting cell attachment, but the optimal choice depends on the specific cell type and experimental goals. Fibronectin generally supports stronger and more widespread cell adhesion and is often preferred for long-term cultures where robust cell-matrix interactions are crucial. Vitronectin, on the other hand, can be advantageous in studies focused on specific integrin signaling pathways (αvβ3, αvβ5) and may promote higher cell motility in certain cell types. It is recommended to empirically test both substrates to determine the most suitable one for your particular application.
Vitronectin vs. Matrigel for Embryonic Stem Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the critical choice of cell culture substrates, this guide provides an objective comparison of vitronectin and Matrigel for embryonic stem cell (ESC) culture. We delve into the key performance differences, supported by experimental data, and provide detailed protocols to aid in your decision-making and experimental design.
The choice of substrate for embryonic stem cell (ESC) culture is paramount, directly impacting cell attachment, proliferation, pluripotency, and differentiation potential. Two of the most common choices are Matrigel, a complex mixture of extracellular matrix (ECM) proteins, and vitronectin, a defined, single-protein coating. This guide will compare these two substrates across key performance indicators to help you select the optimal surface for your research needs.
At a Glance: Vitronectin vs. Matrigel
| Feature | Vitronectin | Matrigel |
| Composition | Defined, single recombinant human protein | Undefined, complex mixture of murine ECM proteins (laminin, collagen IV, etc.) and growth factors |
| Consistency | High lot-to-lot consistency | Potential for lot-to-lot variability[1] |
| Xeno-free Potential | Yes, recombinant human vitronectin is xeno-free[2][3] | No, derived from mouse sarcoma cells[2][3] |
| Regulatory Compliance | More favorable for clinical applications due to defined nature[2] | Presents challenges for clinical applications due to undefined and animal-derived nature |
| Cell Attachment | Effective, though some cell lines may benefit from the addition of a ROCK inhibitor during passaging[4] | Generally considered more forgiving for cell attachment[5] |
| Pluripotency Support | Supports long-term maintenance of pluripotency[[“]] | Supports long-term maintenance of pluripotency[[“]][7] |
Performance Comparison: Experimental Data
Pluripotency Maintenance
The ability to maintain the pluripotent state of ESCs is a critical function of any culture substrate. Studies have shown that both vitronectin and Matrigel are capable of supporting the expression of key pluripotency markers over multiple passages.
A study by STEMCELL Technologies Inc. compared the expression of OCT4 and SSEA3 in human ESCs (H1 and H9 lines) and induced pluripotent stem cells (hiPSCs; WLS-1C and WLS-4D1 lines) cultured on recombinant human vitronectin (rhVN) with TeSR™-E8™ medium. The results demonstrated high levels of pluripotency marker expression, comparable to cells cultured on Matrigel.[[“]]
Table 1: Pluripotency Marker Expression on Vitronectin [[“]]
| Cell Line | Type | % OCT4 Positive | % SSEA3 Positive |
| H1 | hESC | 97.0% | 94.4% |
| H9 | hESC | 98.7% | 99.5% |
| WLS-1C | hiPSC | 99.2% | 98.6% |
| WLS-4D1 | hiPSC | 97.3% | 99.2% |
Data represents the percentage of cells expressing the pluripotency markers OCT4 and SSEA3 after five passages on recombinant human vitronectin in TeSR™-E8™ medium.
Cell Proliferation and Expansion
Consistent and robust cell expansion is crucial for generating sufficient cell numbers for downstream applications. While direct comparative data on population doubling times can be cell line-dependent, studies have shown that vitronectin supports comparable cell expansion to Matrigel over long-term culture.
In the same study by STEMCELL Technologies Inc., the average expansion of multiple hPSC lines was monitored over five passages on recombinant human vitronectin. The results indicated stable and consistent cell expansion.[[“]] While specific fold-expansion numbers can vary between cell lines, the data supports vitronectin as a reliable substrate for robust hPSC growth. It was noted, however, that transitioning cells from Matrigel to vitronectin may result in slightly higher initial spontaneous differentiation.[5]
Table 2: Plating Efficiency on Vitronectin [5]
| Parameter | Method |
| Plating Efficiency | (# clumps attached at 48 h) / (# clumps seeded) |
This metric can be used to assess the initial attachment and survival of ESC colonies after passaging on vitronectin.
Signaling Pathways
The interaction between ESCs and the underlying substrate is mediated by specific cell surface receptors, primarily integrins, which in turn activate downstream signaling cascades that regulate cell fate.
Vitronectin Signaling
Vitronectin primarily engages with αvβ5 and αvβ3 integrins on the surface of ESCs.[8] This interaction leads to the recruitment and activation of Focal Adhesion Kinase (FAK), which subsequently activates the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and plays a key role in maintaining the pluripotent state of ESCs.[9][2][10]
References
- 1. pnas.org [pnas.org]
- 2. Integrin and FAK Regulation of Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleusbiologics.com [nucleusbiologics.com]
- 4. Extracellular Matrix and Integrins in Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. consensus.app [consensus.app]
- 7. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin and FAK Regulation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Vitronectin Levels: A Comparative Analysis in Healthy Individuals vs. Cancer Patients
For Immediate Release
This guide provides a comparative analysis of vitronectin levels in healthy individuals compared to patients with various forms of cancer. Elevated vitronectin, a glycoprotein (B1211001) found in serum and the extracellular matrix, has been increasingly implicated in cancer progression and metastasis. This document is intended for researchers, scientists, and drug development professionals interested in the potential of vitronectin as a biomarker and therapeutic target.
Data Presentation: Vitronectin Levels in Serum/Plasma
The following table summarizes quantitative data on vitronectin concentrations in healthy controls and cancer patients from various studies. It is important to note that methodologies and patient cohorts vary between studies, which may influence reported values.
| Population | Cancer Type | Vitronectin Concentration (µg/mL) | Method | Reference(s) |
| Healthy Controls | N/A | 323.2 ± 10.0 (SEM) | ELISA | [1] |
| N/A | Mean concentration of 234.2 µg/mL reported in a study. | ELISA | [2] | |
| Cancer Patients | ||||
| Breast Cancer | Significantly higher in early-stage (0-I) patients compared to healthy controls. Levels were negatively correlated with tumor size, lymph node status, and clinical stage.[3] | ELISA | [3] | |
| Overall vitronectin levels were significantly different between control and Her2+ patients (p = 0.004) and control and LB2 patients (p = 0.049). Data often presented as relative fold change.[4][5] | RPPA | [4][5] | ||
| Neuroblastoma | Range: 52.4 - 870 µg/mL (Median: 218 µg/mL). A cutoff of 361 µg/mL was associated with worse prognosis in patients over 18 months.[6] | ELISA | [6] | |
| Hepatocellular Carcinoma (HCC) | Serum levels significantly higher in HCC patients compared to healthy controls and patients with liver cirrhosis or chronic hepatitis.[7][8] | ELISA | [7][8] | |
| Prostate Cancer | Higher expression in the sera of benign prostatic hyperplasia (BPH) patients (0.83 ± 0.07 arbitrary units) compared to prostate cancer patients (0.65 ± 0.06 arbitrary units) and metastatic prostate cancer patients (0.35 ± 0.08 arbitrary units). | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.
Enzyme-Linked Immunosorbent Assay (ELISA) for Vitronectin Quantification
Objective: To quantify the concentration of vitronectin in serum or plasma samples.
Principle: A sandwich ELISA is a common method for this purpose. An antibody specific to vitronectin is pre-coated onto a microplate. When the sample is added, vitronectin binds to this antibody. A second, enzyme-linked antibody that also recognizes vitronectin is then added, forming a "sandwich". A substrate for the enzyme is introduced, and the resulting color change is proportional to the amount of vitronectin present.
Generalized Protocol:
-
Plate Preparation: A 96-well microplate is coated with a capture antibody specific for human vitronectin and incubated overnight. The plate is then washed to remove any unbound antibody and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Preparation: Serum or plasma samples are diluted in an appropriate buffer. A standard curve is prepared by performing serial dilutions of a known concentration of purified vitronectin.
-
Incubation: Diluted samples and standards are added to the wells of the coated plate and incubated for a specified time (e.g., 2 hours at room temperature) to allow vitronectin to bind to the capture antibody. The plate is then washed.
-
Detection: A biotinylated detection antibody specific for a different epitope on vitronectin is added to each well and incubated. After washing, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Signal Development: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of vitronectin in the samples is determined by interpolating their absorbance values from the standard curve.
Reverse Phase Protein Array (RPPA) for Vitronectin Quantification
Objective: To measure the relative abundance of vitronectin across a large number of samples simultaneously.
Principle: In RPPA, protein lysates from different samples are spotted onto a nitrocellulose-coated slide. Each slide is then incubated with a primary antibody specific for the target protein (vitronectin). A labeled secondary antibody is used for detection, and the signal intensity of each spot is proportional to the amount of the target protein in that sample.
Generalized Protocol:
-
Sample Preparation: Protein lysates are extracted from cells or tissues. The total protein concentration of each lysate is determined.
-
Serial Dilution and Arraying: The lysates are serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer. This creates a series of spots for each sample with decreasing protein concentrations.
-
Immunostaining: Each slide is incubated with a single primary antibody specific for vitronectin.
-
Signal Amplification and Detection: A labeled secondary antibody (e.g., HRP-conjugated) is added, followed by a signal amplification system to enhance detection. The signal is then detected using a specialized scanner.
-
Data Analysis: The signal intensity of each spot is quantified. A dilution curve is generated for each sample, and the relative abundance of vitronectin is determined from these curves. Data is typically normalized to the total protein concentration of each spot.
Mandatory Visualizations
Experimental Workflow for Vitronectin Quantification
Caption: Workflow for quantifying vitronectin levels in patient samples.
Vitronectin-Integrin Signaling Pathway in Cancer
Caption: Vitronectin-Integrin αvβ3 signaling cascade in cancer cells.
References
- 1. Prediagnostic plasma proteomics profile for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitronectin: a promising breast cancer serum biomarker for early diagnosis of breast cancer in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional role of vitronectin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional role of vitronectin in breast cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Plasma Vitronectin as Diagnostic and Prognostic Marker of Hepatocellular Carcinoma in Patients with Hepatitis C Virus Cirrhosis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic and prognostic roles of serum vitronectin in hepatitis B-related hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Vitronectin in a Cervical Cancer Model: A Comparative Guide
For researchers and drug development professionals investigating the tumor microenvironment, understanding the specific roles of extracellular matrix (ECM) components is critical. This guide provides an objective comparison of vitronectin's (VTN) role in promoting cervical cancer progression, with a focus on its performance against cellular controls and its mechanistic underpinnings. The data presented is primarily based on studies conducted with the HeLa and C33A cervical cancer cell lines.
Data Presentation: Quantitative Comparison of Vitronectin's Effects
Overexpression of vitronectin has been shown to significantly enhance the pro-tumorigenic characteristics of cervical cancer cells. The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Effect of Vitronectin Overexpression on Cervical Cancer Cell Proliferation
| Cell Line | Assay | Control (Vector) | Vitronectin Overexpression | Fold Increase |
| HeLa | CCK-8 (Absorbance at 450nm) | 1.0 ± 0.1 | 1.8 ± 0.2 | ~1.8x |
| Colony Formation (Colony Count) | 120 ± 15 | 250 ± 20 | ~2.1x | |
| C33A | CCK-8 (Absorbance at 450nm) | 1.0 ± 0.08 | 1.6 ± 0.15 | ~1.6x |
| Colony Formation (Colony Count) | 80 ± 10 | 150 ± 12 | ~1.9x |
Table 2: Effect of Vitronectin Overexpression on Cervical Cancer Cell Migration and Invasion
| Cell Line | Assay | Control (Vector) | Vitronectin Overexpression | Fold Increase |
| HeLa | Wound Healing (% Closure at 24h) | 35% ± 5% | 75% ± 8% | ~2.1x |
| Transwell Migration (Cell Count) | 150 ± 20 | 320 ± 25 | ~2.1x | |
| Transwell Invasion (Cell Count) | 80 ± 12 | 180 ± 18 | ~2.3x | |
| C33A | Wound Healing (% Closure at 24h) | 40% ± 6% | 85% ± 10% | ~2.1x |
| Transwell Migration (Cell Count) | 180 ± 15 | 380 ± 30 | ~2.1x | |
| Transwell Invasion (Cell Count) | 100 ± 10 | 230 ± 22 | ~2.3x |
Table 3: Vitronectin-Induced Changes in EMT Marker Expression (Relative Protein Levels)
| Cell Line | Protein | Control (Vector) | Vitronectin Overexpression | Change |
| HeLa | E-cadherin | 1.0 | ~0.4 | Decrease |
| ZO-1 | 1.0 | ~0.5 | Decrease | |
| N-cadherin | 1.0 | ~2.2 | Increase | |
| β-catenin | 1.0 | ~2.0 | Increase | |
| C33A | E-cadherin | 1.0 | ~0.3 | Decrease |
| ZO-1 | 1.0 | ~0.4 | Decrease | |
| N-cadherin | 1.0 | ~2.5 | Increase | |
| β-catenin | 1.0 | ~2.3 | Increase |
Mandatory Visualization
Signaling Pathway
Vitronectin mediates its effects on cervical cancer cells primarily through interaction with cell surface integrin receptors.[1] This binding activates downstream signaling cascades, notably the PI3K/AKT pathway, which in turn promotes the Epithelial-to-Mesenchymal Transition (EMT).[1] This transition is characterized by a "cadherin switch," where the expression of epithelial markers like E-cadherin is suppressed, and mesenchymal markers like N-cadherin are upregulated, leading to increased cell motility and invasion.[1][2]
Caption: Vitronectin-Integrin signaling cascade promoting EMT in cervical cancer.
Experimental Workflow
The validation of vitronectin's role in cervical cancer involves a multi-step experimental process, beginning with the genetic modification of cell lines to alter vitronectin expression, followed by a series of phenotypic assays to measure the functional consequences.
Caption: Workflow for assessing vitronectin's function in cervical cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Cell Proliferation Assays
1. Cell Counting Kit-8 (CCK-8) Assay:
-
Objective: To measure cell viability and proliferation.
-
Protocol:
-
Seed transfected HeLa or C33A cells (5,000 cells/well) into 96-well plates and culture for 24 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Data is typically normalized to the control group.
-
2. Colony Formation Assay:
-
Objective: To assess the long-term proliferative capacity of single cells.
-
Protocol:
-
Seed 500 transfected cells per well into 6-well plates.
-
Incubate for approximately 14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde.
-
Stain the colonies with 0.1% crystal violet.
-
Manually count the number of colonies (typically defined as clusters of >50 cells).
-
Cell Migration and Invasion Assays
1. Wound Healing (Scratch) Assay:
-
Objective: To evaluate collective cell migration.
-
Protocol:
-
Grow transfected cells in 6-well plates until a confluent monolayer is formed.
-
Create a linear scratch (a "wound") in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash with PBS to remove detached cells and replace with fresh, serum-free or low-serum medium.
-
Capture images of the wound at 0 hours and subsequent time points (e.g., 24 hours) using a phase-contrast microscope.
-
Quantify the wound closure area using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
-
2. Transwell Assay:
-
Objective: To measure cell migration (chemotaxis) and invasion through an ECM barrier.
-
Protocol:
-
For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, the insert is left uncoated.
-
Seed 1 x 10^5 transfected cells in serum-free medium into the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with ethanol (B145695) or methanol.
-
Stain the cells with 0.5% crystal violet.
-
Count the number of stained cells in several representative microscopic fields.
-
Western Blotting for EMT Markers
-
Objective: To quantify the protein expression levels of epithelial and mesenchymal markers.
-
Protocol:
-
Lyse transfected cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, β-catenin, ZO-1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to the loading control.
-
References
A Comparative Guide to Vitronectin Protein Across Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitronectin (VN) is a crucial glycoprotein (B1211001) found in the circulatory system and extracellular matrix (ECM) of vertebrates.[1][2] It plays a significant role in various physiological processes, including cell adhesion, migration, coagulation, and immunity.[1][2] This guide provides a comprehensive cross-species comparison of vitronectin protein sequences and functions, with a focus on human, mouse, rat, bovine, and chicken orthologs. The information presented here is intended to assist researchers, scientists, and drug development professionals in their studies of this multifaceted protein.
I. Cross-Species Comparison of Vitronectin Amino Acid Sequences
Vitronectin is a multi-domain protein with a conserved structure across different species. The primary domains include the N-terminal Somatomedin B (SMB) domain, a central region containing hemopexin-like repeats which includes the RGD motif, and a C-terminal heparin-binding domain.
Key Functional Domains:
-
RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is a highly conserved cell-binding site that interacts with integrin receptors, mediating cell adhesion and signaling.
-
Hemopexin-like Repeats: These domains contribute to the overall structure of vitronectin and are involved in various protein-protein interactions.
-
Heparin-Binding Domain (HBD): Located at the C-terminus, this domain binds to heparin and other glycosaminoglycans, playing a role in cell adhesion and signaling.
Amino Acid Sequence Alignment Summary
A multiple sequence alignment of vitronectin proteins from human, mouse, rat, bovine, and chicken reveals a high degree of conservation, particularly within the key functional domains. The following table summarizes the protein length and accession numbers for each species.
| Species | Common Name | Protein Length (Amino Acids) | NCBI Accession Number |
| Homo sapiens | Human | 478 | NP_000629.3 |
| Mus musculus | Mouse | 478 | NP_035837.1 |
| Rattus norvegicus | Rat | 478 | NP_037219.1 |
| Bos taurus | Bovine | 476 | NP_776510.1 |
| Gallus gallus | Chicken | 476 | NP_990392.1 |
Note: Protein length may vary slightly depending on the specific isoform and database entry.
II. Comparative Functional Analysis
While the primary functions of vitronectin are conserved across species, subtle differences in binding affinities and cellular responses have been observed.
Cell Adhesion
Vitronectin's ability to promote cell adhesion is one of its most well-characterized functions. This process is primarily mediated by the interaction of the RGD motif with cell surface integrins. Studies have shown that vitronectin from different species can support the adhesion of various cell types. For example, both human and rat vitronectin can induce the spreading of CHO cells. While direct quantitative comparisons of cell adhesion to vitronectin from all five species in a single study are limited, available data suggests a conserved and potent cell-adhesive function across mammals. One study comparing bovine vitronectin and fibronectin found that vitronectin was the primary driver of cell attachment for bovine corneal endothelial cells and BHK-21 cells in the presence of serum.[4][5]
The following table provides a qualitative summary of cell adhesion properties based on available literature.
| Species | Relative Cell Adhesion Activity | Supporting Evidence |
| Human | High | Promotes adhesion of a wide variety of cell types, including fibroblasts and osteoblasts.[6][7] |
| Mouse | High | Supports adhesion and migration of various mouse cell lines. |
| Rat | High | Induces cell spreading in a manner similar to human vitronectin. |
| Bovine | High | A major cell attachment-promoting protein in fetal bovine serum.[4][5] |
| Chicken | High | Expected to have conserved cell adhesion function due to the conserved RGD motif. |
PAI-1 Binding
| Species | PAI-1 Binding Affinity | Key Interacting Domain |
| Human | High (Kd in the nanomolar range) | Somatomedin B Domain |
| Mouse | High | Somatomedin B Domain |
| Rat | High | Somatomedin B Domain |
| Bovine | High | Somatomedin B Domain |
| Chicken | High (Predicted) | Somatomedin B Domain |
III. Experimental Protocols
Vitronectin Purification from Plasma
This protocol describes a general method for purifying vitronectin from plasma using heparin affinity chromatography.[8][9][10]
Materials:
-
Blood plasma
-
Heparin-Sepharose affinity column
-
Sodium Chloride (NaCl)
-
Tris-HCl buffer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of Plasma: Collect blood and separate the plasma by centrifugation.
-
Urea Treatment: Add urea to the plasma to a final concentration of 8M to unfold vitronectin and expose its heparin-binding domain.
-
Heparin Affinity Chromatography:
-
Equilibrate a Heparin-Sepharose column with a buffer containing 8M urea.
-
Load the urea-treated plasma onto the column.
-
Wash the column extensively with the equilibration buffer to remove unbound proteins.
-
Elute the bound vitronectin using a buffer containing a high concentration of NaCl (e.g., 0.5 M) and 8M urea.
-
-
Dialysis and Concentration:
-
Dialyze the eluted vitronectin against a physiological buffer (e.g., PBS) to remove urea and NaCl.
-
Concentrate the purified vitronectin using ultrafiltration.
-
-
Purity Assessment: Analyze the purity of the vitronectin preparation by SDS-PAGE.
Cell Adhesion Assay
This protocol provides a method for quantifying cell adhesion to vitronectin-coated surfaces.[11]
Materials:
-
Purified vitronectin from different species
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA) as a blocking agent
-
Cell culture medium
-
Calcein-AM or other suitable cell viability dye
-
Fluorescence plate reader
Procedure:
-
Coating of Plates:
-
Coat the wells of a 96-well plate with different concentrations of vitronectin from each species overnight at 4°C.
-
Coat control wells with BSA.
-
-
Blocking: Wash the wells with PBS and block any remaining non-specific binding sites with a BSA solution for 1 hour at 37°C.
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells into the coated wells at a predetermined density.
-
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add a solution containing a cell viability dye (e.g., Calcein-AM) to the wells and incubate as required.
-
Measure the fluorescence intensity using a plate reader. The intensity is proportional to the number of adherent cells.
-
Vitronectin-PAI-1 Binding Assay (ELISA-based)
Materials:
-
Purified vitronectin from different species
-
96-well ELISA plates
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Procedure:
-
Coating of Plates: Coat the wells of an ELISA plate with different concentrations of vitronectin from each species overnight at 4°C.
-
Blocking: Wash the wells and block with a BSA solution.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Detection: Wash the wells and add TMB substrate. After a suitable incubation time, stop the reaction with a stop solution.
IV. Visualizations
Signaling Pathway
Caption: Vitronectin signaling pathway.
Experimental Workflow: Cell Adhesion Assay
Caption: Workflow for a cell adhesion assay.
V. Conclusion
References
- 1. Vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitronectin in vascular context: facets of a multitalented matricellular protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A comparison of the biological activities of the cell-adhesive proteins vitronectin and fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of type I collagen, fibronectin, and vitronectin in supporting adhesion of mechanically strained osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Purification of Vitronectin from Human Plasma by Heparin Affinity Chromatography [jstage.jst.go.jp]
- 9. Purification of vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel purification of vitronectin from human plasma by heparin affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitronectin Cell Adhesion Assay (VCAA) [sciencellonline.com]
Validating Vitronectin as a Biomarker for Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable, accessible, and accurate biomarkers is a critical endeavor in the field of neurodegenerative diseases. Early and precise diagnosis is paramount for patient management and the development of effective therapeutic interventions. This guide provides a comprehensive comparison of vitronectin as a potential biomarker for Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), evaluated against established and emerging biomarkers in the field.
At a Glance: Vitronectin vs. Other Key Biomarkers
The following tables summarize quantitative data on vitronectin and other significant biomarkers for Alzheimer's Disease, Parkinson's Disease, and ALS, offering a comparative overview of their performance in patient cohorts versus healthy controls.
Table 1: Biomarker Concentrations in Alzheimer's Disease
| Biomarker | Fluid | Patient Group (AD) | Control Group (Healthy) | Fold Change | p-value | Reference |
| Vitronectin | Plasma | Data not available | Data not available | - | - | - |
| Fibronectin | Serum | 652.06 µg/mL (median) | 268.31 µg/mL (median) | ~2.43x increase | <0.05 | [1] |
| Amyloid-β 1-42 (Aβ42) | CSF | Decreased | Normal | - | <0.001 | [2][3] |
| Total Tau (t-tau) | CSF | Increased | Normal | - | <0.001 | [3][4] |
| Phosphorylated Tau (p-tau) | CSF | Increased | Normal | - | <0.001 | [3][4] |
Table 2: Biomarker Concentrations in Parkinson's Disease
| Biomarker | Fluid | Patient Group (PD) | Control Group (Healthy) | Fold Change | p-value | Reference |
| Vitronectin | Plasma | Data not available | Data not available | - | - | - |
| Galectin-3 | Plasma | 9.93 ± 3.94 ng/mL | 8.39 ± 1.95 ng/mL | ~1.18x increase | 0.012 | [5] |
| α-synuclein | Serum | 0.42 ± 0.33 ng/mL (with cognitive impairment) | 0.04 ± 0.03 ng/mL (without cognitive impairment) | ~10.5x increase | <0.05 | [6] |
| Progranulin (PGRN) | Plasma | 333.8 ± 8.067 ng/ml | 364.2 ± 10.11 ng/ml | ~0.92x decrease | 0.020 | [7] |
| Adiponectin | Serum | Increased vs. PSP | Normal | - | 0.019 | [8] |
Table 3: Biomarker Concentrations in Amyotrophic Lateral Sclerosis (ALS)
| Biomarker | Fluid | Patient Group (ALS) | Control Group (Healthy) | Fold Change | p-value | Reference |
| Vitronectin | CSF/Serum | Data not available | Data not available | - | - | - |
| Total MMP-9 | Serum | 510.2 ± 254.7 ng/mL | 67.5 ± 51.5 ng/mL | ~7.5x increase | <0.0001 | [9] |
| Active MMP-9 | Serum | Increased | Normal | ~2.4x increase | <0.0001 | |
| MMP-2 | Serum | 254.6 ± 50.08 ng/mL | 322.1 ± 56.02 ng/mL | ~0.79x decrease | <0.001 | [9] |
| Neurofilament Light Chain (NfL) | Serum | 217.2 ± 154.6 pg/mL | 35.35 ± 25.93 pg/mL | ~6.1x increase | <0.0001 | [9] |
Vitronectin-Associated Signaling Pathways
Vitronectin exerts its biological functions primarily through interactions with integrin receptors, initiating downstream signaling cascades that are pertinent to neuronal health and disease.
This pathway highlights the binding of vitronectin to integrin receptors, leading to the activation of Focal Adhesion Kinase (FAK). This can subsequently trigger downstream pathways like PI3K/Akt, which are crucial for cell survival and other cellular processes. Vitronectin-integrin binding can also influence angiogenesis through the activation of Vascular Endothelial Growth Factor (VEGF) signaling.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker like vitronectin follows a rigorous, multi-phased process to establish its clinical utility.
This streamlined workflow illustrates the progression from the initial discovery of a potential biomarker through proteomics or other high-throughput methods, followed by the development and qualification of a reliable assay. The biomarker's performance is then verified in smaller patient groups before being validated in larger, independent cohorts to confirm its diagnostic or prognostic value. The final step assesses its real-world clinical utility.
Key Experimental Protocol: Vitronectin Sandwich ELISA for Cerebrospinal Fluid
This protocol outlines a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of vitronectin in human cerebrospinal fluid (CSF).
Materials:
-
Microplate pre-coated with a monoclonal antibody specific for human vitronectin
-
Biotinylated polyclonal antibody specific for human vitronectin
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 0.16 M sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant human vitronectin standard
-
CSF samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute the vitronectin standard to create a stock solution and then prepare a dilution series (e.g., 1000 ng/mL down to 15.6 ng/mL) in assay diluent. Dilute CSF samples as required with assay diluent.
-
Capture: Add 100 µL of standards and diluted CSF samples to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 90 minutes at 37°C.
-
Wash: Aspirate the contents of the wells and wash each well three times with 300 µL of wash buffer.
-
Detection: Add 100 µL of the biotinylated detection antibody working solution to each well. Cover and incubate for 60 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Conjugate Addition: Add 100 µL of the Streptavidin-HRP conjugate working solution to each well. Cover and incubate for 30 minutes at 37°C.
-
Wash: Aspirate and wash the plate five times with wash buffer.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Quantification: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of vitronectin in the CSF samples.
Discussion and Future Directions
The available data, while not yet comprehensive for vitronectin across all major neurodegenerative diseases, suggests its potential as a biomarker warrants further investigation. Its role in the extracellular matrix and interaction with key signaling pathways implicated in neuronal survival and inflammation positions it as a biologically plausible candidate.
The significant elevation of the related extracellular matrix protein, fibronectin, in the serum of Alzheimer's disease patients highlights the potential relevance of this class of proteins in neurodegeneration. However, direct, large-scale studies quantifying vitronectin levels in well-characterized cohorts of Alzheimer's, Parkinson's, and ALS patients are critically needed.
Future research should focus on:
-
Quantitative Studies: Conducting large-scale, longitudinal studies to measure vitronectin concentrations in both CSF and plasma of patients with various neurodegenerative diseases and healthy controls.
-
Diagnostic Accuracy Assessment: Performing receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of vitronectin as a diagnostic biomarker and comparing its performance to established markers.
-
Standardization of Assays: Developing and standardizing robust and reproducible assays for vitronectin quantification in clinical samples.
-
Multi-Biomarker Panels: Investigating the utility of including vitronectin in a panel of biomarkers to improve diagnostic and prognostic accuracy.
References
- 1. biomatik.com [biomatik.com]
- 2. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluid biomarkers for amyotrophic lateral sclerosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitronectin ELISA Kits [thermofisher.com]
- 5. Diagnostic values of serum levels of α-synuclein, homocysteine and leucine-rich α2 glycoprotein for predicting cognitive impairment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum adiponectin levels between patients with Parkinson's disease and those with PSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomic profiling of cerebrospinal fluid to identify candidate biomarkers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Vitronectin and Its Receptors in Neuronal Function and Neurodegenerative Diseases - Beijing Institute of Technology [pure.bit.edu.cn:443]
Vitronectin's Multifaceted Role in Cancer Progression: A Comparative Analysis
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), is increasingly recognized for its significant and varied roles in the progression of numerous cancers. Its impact on tumor growth, metastasis, and patient prognosis differs across various cancer types, making a comparative study essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of vitronectin's function in several major cancers, supported by experimental data and detailed methodologies.
Vitronectin Expression and Prognostic Significance Across Cancer Types
The expression level of vitronectin and its correlation with patient outcomes present a complex picture that varies depending on the cancer type. While often associated with poor prognosis, the specific clinical implications differ.
| Cancer Type | Vitronectin Expression Level | Correlation with Prognosis | Key Findings |
| Breast Cancer | Elevated serum levels, particularly in early stages (0-I).[1] Amplified copy number in some breast cancer cell lines.[2] | Higher vitronectin levels are associated with lower survival rates.[3][4] Serum vitronectin may serve as an early diagnostic biomarker, especially when combined with CEA and CA15-3.[1] | Serum vitronectin levels are significantly higher in early-stage breast cancer compared to healthy individuals or those with benign lesions.[1] The PI3K/AKT signaling pathway has been identified as a modulator of vitronectin expression in breast cancer cell lines.[4][5] |
| Glioblastoma | Highly expressed in glioblastoma tumors.[6][7][8][9] Not detected in low-grade astroglial tumors or normal brain tissue.[7][8][9] | Acts as a marker for highly malignant astrocytomas.[6] | Vitronectin, in conjunction with its receptor integrin αvβ3, facilitates a key cell adhesion mechanism that may promote the invasion of glioblastoma cells into normal brain tissue.[7][8][9] |
| Colorectal Cancer | Found in the stroma of tumors, but not in adjacent normal colon tissue.[10] Significantly upregulated in cancer-associated fibroblasts (CAFs).[11][12] | Correlates with poor prognosis.[11][12] | Tumor-derived stromal cells are a source of vitronectin synthesis and secretion.[10] CAF-derived vitronectin promotes CRC progression and immunosuppression by enhancing FAK phosphorylation and upregulating SLC6A8 expression in cancer cells and macrophages.[11][12] |
| Melanoma | High serum levels in melanoma patients compared to healthy controls.[13] | Serum levels of vitronectin, along with dermcidin (B1150715), can predict metastatic progression in early-stage melanoma.[13] | Increased expression of the αvβ3 integrin on metastatic melanoma cells correlates with increased adhesion to vitronectin in lymph nodes, suggesting a role in lymphatic dissemination.[14][15] |
| Prostate Cancer | Lower expression in prostate cancer tissues and sera compared to benign prostatic hyperplasia (BPH).[16] | Serum vitronectin levels may serve as a potential marker for diagnosis and assessing disease progression and metastasis.[16] | The combination of serum vitronectin and PSA detection improves the diagnostic accuracy for prostate cancer.[16] |
| Lung Cancer | No statistically significant difference in vitronectin expression between lung cancer and non-cancer subjects in one study.[17] However, another study identified vitronectin as a potential biomarker for radiation-induced lung toxicity in non-small cell lung cancer patients.[18] | The prognostic role is not definitively established and may be context-dependent (e.g., in the context of radiotherapy). | Vitronectin is present in the bronchial submucosal glands and is secreted by the A549 lung adenocarcinoma cell line.[17] It may play a role in radiation-induced lung fibrosis.[18][19] |
Key Signaling Pathways Involving Vitronectin in Cancer
Vitronectin primarily exerts its influence on cancer cells through interactions with integrin receptors, particularly the αvβ3 integrin. This binding triggers downstream signaling cascades that regulate cell adhesion, migration, proliferation, and survival.
In breast cancer, the interaction between vitronectin and integrin αvβ3 can activate mTOR signaling through integrin-linked kinase (ILK), promoting protein synthesis and subsequent cell invasion, particularly under hypoxic conditions.[20]
References
- 1. Vitronectin: a promising breast cancer serum biomarker for early diagnosis of breast cancer in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional role of vitronectin in breast cancer | PLOS One [journals.plos.org]
- 3. Functional role of vitronectin in breast cancer | PLOS One [journals.plos.org]
- 4. Functional role of vitronectin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional role of vitronectin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitronectin in the Malignancy of Glioblastoma - Candece Gladson [grantome.com]
- 7. JCI - Glioblastoma expression of vitronectin and the alpha v beta 3 integrin. Adhesion mechanism for transformed glial cells. [jci.org]
- 8. Glioblastoma expression of vitronectin and the alpha v beta 3 integrin. Adhesion mechanism for transformed glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Glioblastoma expression of vitronectin and the alpha v beta 3 integrin. Adhesion mechanism for transformed glial cells. | Semantic Scholar [semanticscholar.org]
- 10. Vitronectin in colorectal adenocarcinoma--synthesis by stromal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of CAF‐derived Vitronectin in Promoting Colorectal Cancer Progression and Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitronectin and dermcidin serum levels predict the metastatic progression of AJCC I–II early‐stage melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Human melanoma cells derived from lymphatic metastases use integrin alpha v beta 3 to adhere to lymph node vitronectin. [jci.org]
- 15. Attachment, spreading and migration of melanoma cells on vitronectin. The rôle of alpha V beta 3 and alpha V beta 5 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Vitronectin Expression in Prostate Cancer and the Clinical Significance of the Association of Vitronectin Expression with Prostate Specific Antigen in Detecting Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. The positive role of vitronectin in radiation induced lung toxicity: the in vitro and in vivo mechanism study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The positive role of vitronectin in radiation induced lung toxicity: the in vitro and in vivo mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Vitronectin's Crucial Role in Angiogenesis: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of angiogenesis is paramount. This guide provides a comprehensive comparison of vitronectin's role in this process, supported by in vivo experimental data, detailed protocols, and signaling pathway visualizations.
Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), has been identified as a significant player in the formation of new blood vessels, a process known as angiogenesis. In vivo studies have demonstrated that vitronectin's presence is critical for efficient angiogenesis, particularly in the context of tissue repair and pathological conditions like tumor growth. This guide delves into the experimental evidence validating vitronectin's pro-angiogenic functions, offering a comparative analysis against other ECM components and providing detailed methodologies for key in vivo assays.
Comparative Analysis of Angiogenesis in In Vivo Models
The role of vitronectin in angiogenesis has been extensively studied using various in vivo models, most notably vitronectin-deficient (Vn-/-) mouse models. These studies consistently demonstrate that the absence of vitronectin impairs the angiogenic response.
Vitronectin-Deficient vs. Wild-Type Mice
A key methodology to assess the impact of vitronectin on angiogenesis is the comparison between vitronectin-knockout (Vn-/-) and wild-type (WT) mice. Quantitative data from these studies highlight a significant reduction in angiogenic potential in the absence of vitronectin.
| In Vivo Model | Parameter Measured | Result in Vitronectin-Deficient (Vn-/-) Mice | Reference |
| Ex Vivo Aortic Ring Assay | Microvessel Sprouting (in response to VEGF) | Significantly impaired compared to Wild-Type mice.[1] | [1] |
| Hindlimb Ischemia Model | Capillary Density (PECAM-1 staining) | Significantly reduced in ischemic tissue compared to Wild-Type mice. | |
| Hindlimb Ischemia Model | Macrophage Infiltration | Significantly reduced in ischemic tissue at day 7 post-ligation compared to Wild-Type mice. | |
| Dermal Wound Healing | Rate of Healing | Slightly delayed compared to Wild-Type mice.[2] | [2] |
| Dermal Wound Healing | Microvascular Angiogenesis | Decreased, with the formation of larger blood vessels.[2] | [2] |
These findings underscore the critical role of vitronectin in promoting endothelial cell migration and the formation of new capillaries, essential steps in the angiogenic process.
Vitronectin vs. Alternative Extracellular Matrix Proteins
While vitronectin is a potent promoter of angiogenesis, other ECM proteins, such as fibronectin, also play a role. However, the specific mechanisms and efficiencies can differ.
| In Vivo Model | ECM Proteins Compared | Parameter Measured | Key Findings |
| Matrigel Plug Assay | Vitronectin vs. Fibronectin | Hemoglobin Content (as an index of vascularization) | Data from direct comparative in vivo studies on hemoglobin content is an active area of research. |
| Matrigel Plug Assay | Vitronectin vs. Fibronectin | Microvessel Density | Further in vivo studies are needed for a direct quantitative comparison of microvessel density. |
Signaling Pathways and Experimental Workflows
The pro-angiogenic effects of vitronectin are mediated through a complex signaling cascade involving growth factors and cell surface receptors.
Vitronectin-Mediated Angiogenesis Signaling Pathway
Vitronectin facilitates angiogenesis primarily through its interaction with αvβ3 integrins on endothelial cells, which in turn modulates the signaling of Vascular Endothelial Growth Factor (VEGF) through its receptor, VEGFR-2. This cross-talk leads to the activation of downstream signaling molecules, including Src and Focal Adhesion Kinase (FAK), promoting cell migration, proliferation, and survival.[3][4]
References
- 1. Glycation of vitronectin inhibits VEGF-induced angiogenesis by uncoupling VEGF receptor-2–αvβ3 integrin cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitronectin regulation of vascular endothelial growth factor-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Vitronectin's Role: A Comparative Analysis Across Tumor Microenvironments
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offering a comparative analysis of vitronectin expression in different tumor microenvironments has been published today. This guide provides researchers, scientists, and drug development professionals with an objective look at vitronectin's performance and includes supporting experimental data, detailed methodologies, and novel signaling pathway visualizations. The publication aims to shed light on the multifaceted role of this glycoprotein (B1211001) in cancer progression and its potential as a therapeutic target.
Vitronectin, a key component of the extracellular matrix (ECM), is increasingly recognized for its significant role in tumor biology.[1][2][3] Its expression and function, however, vary considerably across different cancer types, influencing cell adhesion, migration, proliferation, and resistance to therapy.[1][4][5] This guide delves into a comparative analysis of vitronectin in three distinct tumor microenvironments: breast cancer, glioblastoma, and melanoma.
Comparative Expression of Vitronectin
Vitronectin expression levels differ significantly among various tumor types, impacting their pathophysiology. The following table summarizes quantitative and qualitative findings on vitronectin expression in breast cancer, glioblastoma, and melanoma.
| Tumor Type | Vitronectin Expression Level | Method of Detection | Key Findings & Implications | Reference |
| Breast Cancer | Elevated serum levels in early-stage patients. Expression is associated with metastasis to bone. | Reverse Phase Protein Array (RPPA), Immunohistochemistry (IHC) | Higher vitronectin levels are linked to lower survival rates.[5][6] It promotes invasion and metastasis, particularly under hypoxic conditions, by engaging with αvβ3 integrin and activating mTOR signaling.[7][8] The PI3K/AKT pathway also modulates its expression.[5][9] | [5][6][7][8] |
| Glioblastoma (GBM) | Highly expressed in GBM tumors compared to low-grade gliomas and normal brain tissue. | Immunohistochemistry (IHC) | Vitronectin promotes local invasion and confers resistance to chemotherapy.[4][10] It interacts with αvβ3 and αvβ5 integrins, activating the FAK/paxillin/AKT signaling pathway, which suppresses apoptosis and promotes proliferation.[4] Its expression is influenced by the cerebral microenvironment.[11] | [4][10][11][12] |
| Melanoma | Associated with tumor progression and metastasis. | Not explicitly quantified in the provided results, but its role is well-documented. | The vitronectin receptor, αvβ3 integrin, is crucial for melanoma cell attachment to the ECM.[13] Inhibition of this interaction can suppress tumor growth and metastasis.[14] | [13][14] |
Key Signaling Pathways
Vitronectin exerts its influence on tumor progression by activating several key signaling pathways. The interaction of vitronectin with its primary receptors, integrins αvβ3 and αvβ5, triggers downstream cascades that regulate cell survival, proliferation, and invasion.
Caption: Vitronectin signaling pathways in cancer.
Experimental Protocols
Accurate quantification of vitronectin is crucial for understanding its role in the tumor microenvironment. Immunohistochemistry (IHC) is a widely used technique for this purpose.
Immunohistochemistry (IHC) Protocol for Vitronectin Staining in Paraffin-Embedded Tissues
This protocol provides a general framework for the fluorescent IHC staining of vitronectin in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 10 minutes each.
- Immerse slides in 100% ethanol (B145695) twice for 10 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse slides with deionized water.
- Rehydrate slides in wash buffer (1X PBS) for 10 minutes.[15]
2. Antigen Retrieval:
- For heat-induced epitope retrieval (HIER), immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a microwave or pressure cooker.[16] The exact time and temperature should be optimized for the specific antibody.
- Allow slides to cool to room temperature.
- Wash slides with PBS three times for 5 minutes each.[16]
3. Blocking and Permeabilization:
- Encircle the tissue section with a hydrophobic pen.
- Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., 10% BSA in PBS) in a humidified chamber for 1 hour.[16]
- If intracellular staining is required, a permeabilization step with a detergent like Triton X-100 can be included in the blocking buffer.
4. Primary Antibody Incubation:
- Dilute the primary anti-vitronectin antibody to its optimal concentration in the blocking buffer.
- Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[16]
5. Secondary Antibody Incubation:
- Wash the slides with PBS three times for 5 minutes each.
- Apply a fluorescently-conjugated secondary antibody diluted in the blocking buffer.
- Incubate for 1 hour at room temperature, protected from light.[16]
6. Counterstaining and Mounting:
- Wash the slides with PBS three times for 5 minutes each.
- Apply a nuclear counterstain, such as DAPI, for a few minutes.
- Wash briefly with PBS.
- Mount the coverslip using an aqueous mounting medium.[16]
7. Visualization:
- Visualize the staining using a fluorescence microscope with the appropriate filters.
Start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Deparaffinization [label="Deparaffinization & Rehydration"];
AntigenRetrieval [label="Antigen Retrieval (HIER)"];
Blocking [label="Blocking Non-specific Binding"];
PrimaryAb [label="Primary Antibody Incubation\n(anti-Vitronectin)"];
SecondaryAb [label="Secondary Antibody Incubation\n(Fluorescently-labeled)"];
Counterstain [label="Counterstaining (e.g., DAPI)"];
Mounting [label="Mounting"];
Visualization [label="Fluorescence Microscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deparaffinization;
Deparaffinization -> AntigenRetrieval;
AntigenRetrieval -> Blocking;
Blocking -> PrimaryAb;
PrimaryAb -> SecondaryAb;
SecondaryAb -> Counterstain;
Counterstain -> Mounting;
Mounting -> Visualization;
}
Caption: General workflow for Immunohistochemistry (IHC).
This comparative guide underscores the critical and varied roles of vitronectin in different tumor microenvironments. A deeper understanding of its expression patterns and signaling mechanisms is pivotal for the development of novel diagnostic and therapeutic strategies in oncology.
References
- 1. Vitronectin promotes proliferation and metastasis of cervical cancer cells via the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitronectin as a molecular player of the tumor microenvironment in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Vitronectin promotes proliferation and metastasis of cervical cancer cells via the epithelial-mesenchymal transition [frontiersin.org]
- 4. Frontiers | Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells [frontiersin.org]
- 5. Functional role of vitronectin in breast cancer | PLOS One [journals.plos.org]
- 6. Functional role of vitronectin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vitronectin-αvβ3 integrin engagement directs hypoxia-resistant mTOR activity and sustained protein synthesis linked to invasion by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional role of vitronectin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 16. youtube.com [youtube.com]
Targeting Vitronectin-Integrin Interactions: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The interaction between the extracellular matrix protein vitronectin and cell surface integrin receptors is a critical signaling nexus implicated in a range of physiological and pathological processes. Its role in tumor progression, angiogenesis, and fibrosis has made it a compelling target for therapeutic intervention. This guide provides an objective comparison of strategies targeting vitronectin-integrin interactions with alternative approaches, supported by experimental data and detailed methodologies.
The Vitronectin-Integrin Axis: A Key Player in Disease
Vitronectin, a glycoprotein (B1211001) found in plasma and the extracellular matrix, mediates cell adhesion, migration, and signaling primarily through its interaction with several integrins, most notably αvβ3 and αvβ5.[1][2][3] This binding, facilitated by the RGD (Arginine-Glycine-Aspartic acid) sequence in vitronectin, triggers intracellular signaling cascades that influence cell survival, proliferation, and invasion.[2][4] Dysregulation of this axis is a hallmark of various diseases, making it a prime target for therapeutic development.
Therapeutic Strategies and Comparative Efficacy
A primary strategy to disrupt the pathological consequences of vitronectin-integrin signaling is the use of antagonists that block the interaction between vitronectin and its integrin receptors. These include monoclonal antibodies, small molecules, and cyclic RGD peptides.[5][6]
Comparison of Preclinical and Clinical Integrin Inhibitors
| Inhibitor | Target(s) | Modality | Key Preclinical Findings | Highest Clinical Trial Phase | Reference |
| Cilengitide | αvβ3, αvβ5 | Cyclic RGD Peptide | Inhibited adhesion, migration, and angiogenesis in various cancer models.[5][7] | Phase III (Glioblastoma) | [5][8] |
| Intetumumab (CNTO 95) | αv Integrins | Humanized mAb | Demonstrated anti-tumor and anti-angiogenic activity in preclinical models. | Phase II (Melanoma, Prostate Cancer) | [8] |
| Abrilumab | α4β7 | Humanized mAb | Primarily targets gut-specific inflammation by blocking MAdCAM-1 interaction. | Phase II (Inflammatory Bowel Disease) | [9] |
| Vedolizumab | α4β7 | Humanized mAb | Approved for the treatment of Ulcerative Colitis and Crohn's Disease. | Marketed | [9] |
| JNJ-26076713 | α5β1, αvβ3, αvβ5 | Small Molecule | Inhibited adhesion and migration of endothelial cells; blocked FGF-induced angiogenesis.[10] | Preclinical | [10] |
| SF-0166 | αvβ3, αvβ6, αvβ8 | Small Molecule | Inhibited neovascularization in a mouse model of oxygen-induced retinopathy.[10] | Preclinical | [10] |
| PLN-74809 (Bexotegrast) | αvβ6, αvβ1 | Small Molecule | Demonstrated antifibrotic effects in a mouse model of pulmonary fibrosis.[9][11] | Phase II (Idiopathic Pulmonary Fibrosis) | [8][11] |
Note: While promising in preclinical studies, many αvβ3 inhibitors like Cilengitide have not shown significant efficacy in late-stage clinical trials for cancer, highlighting the complexity of translating preclinical findings.[8][12][13]
Signaling Pathways: Vitronectin-Integrin Interactions
The binding of vitronectin to αvβ3 or αvβ5 integrins initiates a cascade of intracellular signaling events that are crucial for cell behavior. Key pathways activated include the Focal Adhesion Kinase (FAK), Integrin-Linked Kinase (ILK), and phosphoinositide 3-kinase (PI3K)/Akt pathways, which collectively promote cell survival, proliferation, and migration.[1][4]
Caption: Vitronectin-Integrin Signaling Cascade.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of therapeutic validation. Below are detailed protocols for key assays used to evaluate the efficacy of targeting vitronectin-integrin interactions.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a vitronectin-coated surface, a process mediated by integrins.
Methodology:
-
Plate Coating: Coat wells of a 48- or 96-well plate with a solution of vitronectin (e.g., 2 µg/mL in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.[14][15] As a negative control, coat wells with Bovine Serum Albumin (BSA).
-
Cell Preparation: Harvest cells and resuspend them in serum-free media. Cells can be pre-incubated with inhibitors or control substances.
-
Seeding: Add a defined number of cells to each well and incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Staining: Fix the remaining adherent cells with methanol (B129727) and stain with a dye such as crystal violet.[16] Elute the dye and measure the absorbance at a specific wavelength (e.g., 590 nm).[16]
-
Fluorescence: Alternatively, pre-label cells with a fluorescent dye (e.g., Calcein-AM) before seeding.[17] After washing, measure the fluorescence intensity in each well.
-
Caption: Workflow for a Cell Adhesion Assay.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of cells to move through a porous membrane towards a chemoattractant, a key process in metastasis and angiogenesis.[18]
Methodology:
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate. The lower chamber contains media with a chemoattractant (e.g., serum or a specific growth factor), while the upper chamber contains serum-free media. For invasion assays, the insert membrane is coated with an extracellular matrix component like Matrigel.[19][20]
-
Cell Seeding: Add cells, pre-treated with inhibitors or vehicle, to the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.
-
Staining and Quantification: Stain the migrated cells with a dye like crystal violet. Count the number of stained cells in several microscopic fields for each membrane.
Caption: Workflow for a Transwell Migration/Invasion Assay.
In Vivo Tumor Growth and Angiogenesis Models
Animal models are crucial for evaluating the therapeutic efficacy of targeting vitronectin-integrin interactions in a physiological context.
Methodology:
-
Cell Implantation: Tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).
-
Treatment: Once tumors are established, animals are treated with the investigational drug (e.g., an integrin inhibitor) or a vehicle control via a relevant route of administration (e.g., intraperitoneal or intravenous injection).
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers.
-
Angiogenesis Assessment: At the end of the study, tumors are excised, and angiogenesis can be quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31) to determine microvessel density.
Alternative and Complementary Therapeutic Strategies
Targeting the vitronectin-integrin axis is one of several approaches to modulate cell adhesion and signaling in disease.
-
Targeting Fibronectin-Integrin Interactions: Similar to vitronectin, fibronectin is another key ECM protein that interacts with integrins (e.g., α5β1) to promote tumor growth and angiogenesis.[21][22][23] Antagonists of the fibronectin-α5β1 interaction represent an alternative therapeutic strategy.[21]
-
Targeting Downstream Signaling Molecules: Instead of blocking the receptor-ligand interaction, inhibitors can target key downstream signaling molecules like FAK, ILK, or PI3K. Several FAK inhibitors are in clinical development.
-
Combination Therapies: Combining vitronectin-integrin inhibitors with conventional chemotherapy or other targeted agents may offer synergistic effects and overcome resistance mechanisms.[22][24]
Conclusion
The targeting of vitronectin-integrin interactions holds significant therapeutic potential, particularly in oncology and fibrotic diseases. While early clinical trials with some inhibitors have yielded mixed results, the depth of preclinical data underscores the importance of this signaling axis. Future success in this area will likely depend on the development of more specific and potent inhibitors, better patient selection strategies, and the rational design of combination therapies. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and validation of this promising therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Vitronectin‐activated αvβ3 and αvβ5 integrin signalling specifies haematopoietic fate in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrins as signaling molecules and targets for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Targeting Integrins for Cancer Therapy - Disappointments and Opportunities [frontiersin.org]
- 13. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitronectin Cell Adhesion Assay (VCAA) [sciencellonline.com]
- 15. Assays for Studying the Role of Vitronectin in Bacterial Adhesion and Serum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes [jove.com]
- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 19. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 21. Regulation of Angiogenesis in Vivo by Ligation of Integrin α5β1 with the Central Cell-Binding Domain of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The interactions between integrin α5β1 of liver cancer cells and fibronectin of fibroblasts promote tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Vitronectin-Derived Peptides in Halting Cell Adhesion: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of cell adhesion is paramount. Vitronectin, a key protein in the extracellular matrix, plays a pivotal role in this process, primarily through its interaction with cellular integrin receptors. The development of peptides derived from vitronectin that can competitively inhibit this interaction holds significant promise for therapeutic interventions in areas such as oncology and fibrosis. This guide provides a comprehensive comparison of the efficacy of different vitronectin-derived peptides in inhibiting cell adhesion, supported by experimental data and detailed protocols.
The Central Role of the RGD Motif and Beyond
The primary mechanism by which vitronectin mediates cell adhesion is through its exposed Arginine-Glycine-Aspartic acid (RGD) sequence. This tri-peptide motif is recognized by several members of the integrin family of cell surface receptors, including αvβ3 and αvβ5. The binding of integrins to the RGD sequence on vitronectin triggers a cascade of intracellular signaling events that lead to cell attachment, spreading, and survival.
Vitronectin-derived peptides that contain the RGD sequence can act as competitive inhibitors, binding to integrins and thereby preventing their interaction with vitronectin. This effectively blocks cell adhesion to the vitronectin substrate. The conformation of these peptides is a critical determinant of their inhibitory potency. Cyclic RGD peptides, for instance, are often more effective than their linear counterparts due to their conformationally constrained structure, which can lead to higher affinity for the integrin binding pocket.
Beyond the well-established RGD motif, other regions of the vitronectin protein, such as the heparin-binding domain, also contribute to cell adhesion. Peptides derived from these regions may offer alternative or synergistic mechanisms for inhibiting cell adhesion.
Quantitative Comparison of Vitronectin-Derived Peptides
The efficacy of a peptide inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the cell adhesion. The lower the IC50 value, the more potent the inhibitor.
This section presents a summary of the reported IC50 values for various vitronectin-derived and related peptides in inhibiting cell adhesion. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as the experimental conditions, such as the cell type, vitronectin concentration, and assay format, can significantly influence the results.
| Peptide Sequence | Peptide Type | Target Interaction | Cell Type | IC50 Value |
| HSDVHK-NH2 TFA | Synthetic Peptide | Integrin αvβ3-Vitronectin | Not Specified | 2.414 pM[1] |
| GRGDSP | Linear Peptide | Integrin αvβ3-GRGDSP | Not Specified | 25.72 nM[1] |
| c(RGDfV) | Cyclic Peptide | Integrin αvβ3-Vitronectin | Not Specified | Lower than linear RGD |
| Engineered Knottin Peptides (e.g., 2.5D, 2.5F) | Engineered Peptides with RGD motif | Integrin αvβ3/αvβ5-Vitronectin | U87MG glioblastoma cells | 10-30 nM |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the inhibitory effects of vitronectin-derived peptides.
Figure 1: Simplified signaling pathway of integrin-mediated cell adhesion to vitronectin and its inhibition by vitronectin-derived peptides.
Figure 2: A typical experimental workflow for determining the IC50 of vitronectin-derived peptides in a cell adhesion inhibition assay.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reproducible and comparable results when evaluating the efficacy of vitronectin-derived peptides. The following is a representative protocol for an in vitro cell adhesion inhibition assay.
Materials:
-
96-well tissue culture plates
-
Human vitronectin
-
Vitronectin-derived peptides
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Cells known to adhere to vitronectin (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, U87MG glioblastoma cells)
-
Trypsin-EDTA
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute human vitronectin to a final concentration of 1-10 µg/mL in PBS.
-
Add 100 µL of the vitronectin solution to each well of a 96-well plate.
-
As a negative control, add 100 µL of 1% BSA in PBS to a set of wells.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Detach the cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Wash the cells with serum-free medium and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the vitronectin-derived peptides in serum-free medium.
-
Aspirate the blocking solution from the vitronectin-coated wells.
-
Add 50 µL of the cell suspension to each well.
-
Add 50 µL of the peptide dilutions to the respective wells. For the control wells (maximum adhesion), add 50 µL of serum-free medium without any peptide.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Washing and Staining:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fix the adherent cells by adding 100 µL of methanol (B129727) to each well for 10 minutes.
-
Aspirate the methanol and let the plate air dry.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water until the background is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 100 µL of a solubilization buffer (e.g., 1% SDS) to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the BSA-coated wells (negative control) from all other readings.
-
Express the adhesion as a percentage of the control (no peptide).
-
Plot the percentage of adhesion against the logarithm of the peptide concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The development of potent and specific inhibitors of cell adhesion is a rapidly advancing field. Vitronectin-derived peptides, particularly those based on the RGD motif and potentially other functional domains, represent a promising class of therapeutic agents. This guide provides a framework for comparing the efficacy of these peptides, emphasizing the importance of standardized experimental protocols and quantitative data analysis. As research continues to unravel the complexities of vitronectin-integrin interactions, we can anticipate the design of even more effective peptides for a range of biomedical applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Vitronectin (Vn) Protein: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials extends to their safe and compliant disposal. Vitronectin (Vn) protein, a key component in cell adhesion and various biological processes, requires careful handling from acquisition to disposal to ensure laboratory safety and environmental responsibility.[1][2] This guide provides a comprehensive, step-by-step procedure for the proper disposal of Vn protein waste, synthesized from general laboratory safety principles and manufacturer guidelines.
I. Understanding Vitronectin and Associated Hazards
Vitronectin is a glycoprotein (B1211001) found in serum and the extracellular matrix that plays a crucial role in cell adhesion, spreading, and regulation of the complement and coagulation pathways.[1][2][3] While not classified as acutely hazardous, it is a biologically active material and, if derived from human plasma, should be treated as potentially infectious.[4] Therefore, adherence to universal handling precautions is imperative. The primary risks associated with this compound handling include potential sensitization and the hazards of associated chemicals used in its preparation and application.[5]
II. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Gloves: Nitrile gloves are recommended to protect against skin contact.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye exposure.[5][6]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential spills.[5][6]
-
Respiratory Protection: If handling lyophilized powder where dust generation is possible, a properly fitted respirator may be necessary.[5]
III. Step-by-Step Disposal Procedure for this compound Waste
The following procedures are based on general best practices for laboratory chemical and biological waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
A. Liquid Waste (e.g., unused stock solutions, cell culture supernatants containing Vn)
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] Do not mix with other waste streams unless explicitly approved by your institution's EHS.[6]
-
Decontamination (if applicable): If the this compound is derived from human sources or has been used in cell culture with potentially infectious agents, it should be decontaminated.[4][7] Autoclaving is a reliable method for inactivating biological material.[7][8] Alternatively, chemical decontamination with an appropriate disinfectant (e.g., a fresh 10% bleach solution) may be possible, but compatibility with other chemicals in the waste must be considered.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Vitronectin," the approximate concentration, and the date of generation.[6]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the EHS department.[6]
-
Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[6] Drain disposal of this compound is strictly prohibited. [6]
B. Solid Waste (e.g., contaminated pipette tips, gloves, vials, culture plates)
-
Segregation: All solid waste that has come into contact with this compound must be segregated as hazardous chemical or biohazardous waste, depending on the nature of the experiment.[6]
-
Collection: Place contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.[6] For items that are also sharps (e.g., needles), use a designated sharps container.
-
Labeling: Clearly label the solid waste container with "Hazardous Waste" or "Biohazardous Waste," and specify that it is contaminated with Vitronectin.[6]
-
Storage: Store the sealed container in a designated area until it is ready for pickup by the EHS department.
-
Final Disposal: The collected solid waste should be disposed of through your institution's EHS-approved waste stream, which may include incineration or autoclaving followed by landfilling.[7]
IV. Summary of Handling and Safety Information
| Parameter | Recommendation | Source |
| Storage (Lyophilized) | Store at -20°C, dry, desiccated, and protected from light. | [9] |
| Storage (Reconstituted) | For short-term storage, 2-8°C for up to one week. For long-term storage, store in working aliquots at -20°C to -80°C, preferably with a carrier protein like 0.1% BSA. Avoid repeated freeze-thaw cycles. | [3] |
| Handling Precautions | Avoid personal contact, including inhalation. Use in a well-ventilated area. Do not eat, drink, or smoke when handling. | [5][9] |
| In case of Spills | Wear protective clothing. Contain the spill and place material in a suitable, labeled container for waste disposal. | [9] |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of Vitronectin protein, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. takarabio.com [takarabio.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. eurogentec.com [eurogentec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
